molecular formula C8H24O4Si5 B1631252 Tetrakis(dimethylsiloxy)silane CAS No. 17082-47-2

Tetrakis(dimethylsiloxy)silane

Cat. No.: B1631252
CAS No.: 17082-47-2
M. Wt: 324.7 g/mol
InChI Key: UOUILILVWRHZSH-UHFFFAOYSA-N
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Description

Tetrakis(dimethylsiloxy)silane is a useful research compound. Its molecular formula is C8H24O4Si5 and its molecular weight is 324.7 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(dimethylsilyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUILILVWRHZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306610
Record name Tetrakis(dimethylsiloxy)silane
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Molecular Weight

324.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17082-47-2
Record name Tetrakis(dimethylsiloxy)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(dimethylsiloxy)silane
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Foundational & Exploratory

"Tetrakis(dimethylsiloxy)silane" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylsiloxy)silane, a branched organosilicon compound, holds significant interest across various scientific and industrial domains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and diverse applications. Particular emphasis is placed on its role as a crosslinking agent, a precursor for advanced silica-based materials, and its potential applications in the pharmaceutical sciences. This document adheres to stringent data presentation standards, including tabulated quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a central silicon atom bonded to four dimethylsiloxy groups.[1] This unique structure imparts a combination of organic and inorganic characteristics, leading to its versatile properties.

The chemical identity of this compound is defined by the following identifiers:

IdentifierValue
Chemical Name This compound
CAS Number 17082-47-2[2][3]
Molecular Formula C8H28O4Si5[1][4]
Molecular Weight 328.73 g/mol [4][5]
InChI Key UOUILILVWRHZSH-UHFFFAOYSA-N
SMILES C--INVALID-LINK--O--INVALID-LINK--C">Si(O--INVALID-LINK--C)O--INVALID-LINK--C
Synonyms 3,3-Bis(dimethylsiloxy)-1,1,5,5-tetramethyltrisiloxane, Tetrakis(dimethylsilyl) orthosilicate[1][6]

Physicochemical Properties

This compound is a colorless, viscous liquid with low volatility and high thermal stability.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueExperimental Conditions
Appearance Clear, colorless liquid[3]Ambient
Boiling Point 188-190 °C[4]Atmospheric pressure
Density 0.886 g/mL[4]25 °C
Refractive Index 1.3841[4]20 °C
Viscosity 1.1 cSt[4]25 °C
Flash Point 67 °C[4]Closed cup
Solubility Insoluble in water.[7] Soluble in many organic solvents.Ambient
Chemical Properties
PropertyDescription
Reactivity The Si-H bonds are susceptible to hydrosilylation reactions. The siloxane bonds (Si-O-Si) can undergo hydrolysis under acidic or basic conditions.
Thermal Stability Exhibits high thermal stability.[1]
Moisture Sensitivity The compound is moisture-sensitive and will hydrolyze in the presence of water.[8]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A representative synthesis involves the controlled hydrolysis of a chlorosilane precursor followed by reaction with another silane (B1218182). The following is a generalized procedure based on related silane syntheses:

Materials:

  • Silicon tetrachloride

  • Dimethylchlorosilane

  • Anhydrous toluene (B28343)

  • Deionized water

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus under an inert atmosphere of nitrogen or argon.

  • In the three-necked flask, dissolve silicon tetrachloride in anhydrous toluene.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of deionized water to the cooled solution via the dropping funnel with vigorous stirring to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete hydrolysis and the formation of silicic acid intermediates.

  • In a separate flask, prepare a solution of dimethylchlorosilane in anhydrous toluene.

  • Slowly add the dimethylchlorosilane solution to the reaction mixture containing the silicic acid intermediates.

  • Heat the reaction mixture to reflux and maintain for several hours to drive the condensation reaction to completion.

  • After cooling, wash the reaction mixture with deionized water in a separatory funnel to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

G Synthesis of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_purification Purification SiCl4 Silicon Tetrachloride (SiCl4) SilicicAcid Silicic Acid Intermediates SiCl4->SilicicAcid + H2O (in Toluene) H2O Water (H2O) H2O->SilicicAcid TDMS This compound SilicicAcid->TDMS + (CH3)2HSiCl (Reflux in Toluene) DMCS Dimethylchlorosilane ((CH3)2HSiCl) DMCS->TDMS Crude Crude Product TDMS->Crude Washing Aqueous Washing Crude->Washing Pure Product Drying Drying (Na2SO4) Washing->Drying Pure Product Distillation Vacuum Distillation Drying->Distillation Pure Product Distillation->TDMS Pure Product

Caption: A logical workflow for the synthesis of this compound.

Determination of Boiling Point

The boiling point of the viscous liquid can be determined using a standard distillation apparatus or a micro-boiling point method.

Procedure (Distillation Method):

  • Place a small volume of this compound in a round-bottom flask with a boiling chip.

  • Set up a simple distillation apparatus with a condenser and a collection flask.

  • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of the viscous liquid can be measured using a pycnometer or a hydrometer.

Procedure (Pycnometer Method):

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the protons attached to silicon (Si-H) due to coupling with the adjacent methyl protons, and a multiplet for the methyl protons (Si-CH₃) due to coupling with the Si-H proton.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the methyl carbons.

  • ²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is a powerful tool for characterizing organosilicon compounds. It is expected to show two distinct signals: one for the central silicon atom and another for the four equivalent silicon atoms of the dimethylsiloxy groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands:

  • Si-H stretching: A strong band around 2100-2200 cm⁻¹.

  • Si-O-Si stretching: A strong, broad band in the region of 1000-1100 cm⁻¹.

  • CH₃ bending in Si-CH₃: A sharp band around 1260 cm⁻¹.

  • CH₃ rocking in Si-CH₃: A band near 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 328, although it may be of low intensity. Common fragments would result from the loss of methyl groups (-CH₃), dimethylsiloxy groups (-OSiH(CH₃)₂), and rearrangements. A reported GC-MS analysis showed prominent peaks at m/z 253, 267, and 313.[9]

Reactivity and Applications

The unique chemical structure of this compound governs its reactivity and makes it a versatile compound in various applications.

Hydrolysis and Condensation

In the presence of moisture, the siloxane bonds can undergo hydrolysis to form silanols (Si-OH). These silanols are reactive intermediates that can then undergo condensation reactions to form larger polysiloxane networks. This reactivity is the basis for its use as a precursor in sol-gel processes for the synthesis of silica-based materials.

Crosslinking Agent

This compound is widely used as a crosslinking agent for silicone polymers.[6] The Si-H groups can react with vinyl groups on other silicone polymers via a hydrosilylation reaction, typically catalyzed by a platinum complex. This reaction forms stable silicon-carbon bonds, leading to the formation of a three-dimensional polymer network. This crosslinking imparts desirable properties to the silicone material, such as increased mechanical strength, thermal stability, and chemical resistance.

G Hydrosilylation Crosslinking Mechanism TDMS This compound (with Si-H groups) Catalyst Platinum Catalyst TDMS->Catalyst VinylSilicone Vinyl-functional Silicone Polymer VinylSilicone->Catalyst CrosslinkedNetwork Crosslinked Silicone Network Catalyst->CrosslinkedNetwork Hydrosilylation Reaction

Caption: Hydrosilylation reaction of this compound with a vinyl-functional silicone.

Surface Modification

The reactivity of this compound allows for its use in surface modification. It can be used to introduce a hydrophobic layer onto various substrates, enhancing their water repellency and reducing their surface energy. This is particularly useful in applications such as coatings and surface treatments for glass and ceramics.

Applications in Drug Development

The biocompatibility and tunable properties of silicones make them attractive materials for biomedical applications. While direct applications of this compound in drug formulations are not extensively documented, its role as a crosslinking agent is highly relevant.

  • Controlled Release Systems: By controlling the crosslink density of silicone matrices using this compound, the diffusion rate of encapsulated drugs can be modulated. This allows for the design of controlled-release drug delivery systems with specific release profiles. Polysiloxane-based materials are being explored for the simultaneous, controlled release of multiple drugs.

  • Biocompatible Coatings: Silicone coatings, crosslinked with agents like this compound, can be applied to medical devices and implants to improve their biocompatibility and reduce inflammatory responses.

  • Scaffolds for Tissue Engineering: Crosslinked silicone elastomers can be fabricated into scaffolds for tissue engineering applications, providing mechanical support for cell growth and tissue regeneration.

Safety and Handling

This compound is a combustible liquid and is moisture-sensitive.[7] It is important to handle this chemical in a well-ventilated area and to avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition and moisture.[6][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[8]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or foam.

Conclusion

This compound is a multifunctional organosilicon compound with a unique combination of properties that make it valuable in a wide range of applications. Its role as a crosslinking agent for silicones is well-established, and its potential as a precursor for advanced materials and in biomedical applications continues to be an active area of research. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, with the aim of serving as a valuable resource for researchers, scientists, and professionals in drug development. Further research into its specific applications in drug delivery systems is warranted to fully exploit its potential in the pharmaceutical field.

References

An In-depth Technical Guide to Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17082-47-2

Abstract

This technical guide provides a comprehensive overview of Tetrakis(dimethylsiloxy)silane (CAS 17082-47-2), a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development, materials science, and chemical engineering. This document details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a crosslinking agent in silicone polymer formulations and as a surface modifying agent. Detailed experimental protocols for these applications are provided, along with safety and handling information. The guide also includes visualizations of chemical structures, reaction mechanisms, and experimental workflows to facilitate a deeper understanding of the compound's utility.

Introduction

This compound is a unique organosilane characterized by a central silicon atom bonded to four dimethylsiloxy groups.[1][2] This structure imparts a combination of organic and inorganic characteristics, making it a valuable component in advanced materials. Its high thermal stability, low volatility, and reactivity of the silicon-hydride (Si-H) bonds are key to its functionality.[1] This guide will explore the fundamental properties and applications of this compound, providing detailed technical information for its practical use in a laboratory and industrial setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the tables below.

Table 1: Chemical Identification
IdentifierValue
CAS Number 17082-47-2
Molecular Formula C₈H₂₈O₄Si₅[1][2]
Molecular Weight 328.73 g/mol [1]
Synonyms Tetrakis(dimethylsilyl) orthosilicate, 3,3-Bis(dimethylsiloxy)-1,1,5,5-tetramethyltrisiloxane[1][2]
InChI Key GTWPLTBXXGOHNT-UHFFFAOYSA-N[1][2]
SMILES C--INVALID-LINK--O--INVALID-LINK--C">Si(O--INVALID-LINK--C)O--INVALID-LINK--C[1]
Table 2: Physical Properties
PropertyValue
Appearance Colorless, clear liquid
Boiling Point 188-190 °C[3]
Melting Point -60 °C
Density 0.886 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.3841[3]
Flash Point 67 °C (153 °F)
Solubility Not miscible or difficult to mix in water.
Table 3: Safety Information
GHS Pictogram(s)Hazard Statement(s)Precautionary Statement(s)
H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool.

Synthesis

A representative synthesis for a structurally similar compound, Tetrakis(trimethylsiloxy)silane, involves the reaction of silicon tetrachloride with trimethylchlorosilane and water in the presence of a catalyst. This suggests a possible synthetic route for this compound could involve the controlled hydrolysis and condensation of appropriate precursors.

Key Applications

This compound is primarily utilized in two main areas: as a crosslinking agent for silicone polymers and for the chemical modification of surfaces.

Crosslinking Agent for Silicone Elastomers

The most significant application of this compound is as a crosslinking agent in the formulation of silicone elastomers, particularly through platinum-catalyzed hydrosilylation reactions.[3][5][6] In this process, the Si-H groups of this compound react with vinyl-functionalized silicone polymers, such as vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), to form a stable, three-dimensional polymer network.[7][8] This crosslinking process, often referred to as curing or vulcanization, transforms the liquid or semi-solid silicone precursors into a solid, elastic material with enhanced mechanical properties, thermal stability, and chemical resistance.

The following diagram illustrates the general workflow for preparing a silicone elastomer using a crosslinking agent like this compound.

G Experimental Workflow: Silicone Elastomer Preparation cluster_0 Materials cluster_1 Process cluster_2 Characterization Vinyl-functional Silicone Polymer Vinyl-functional Silicone Polymer Mixing Mixing of Components Vinyl-functional Silicone Polymer->Mixing This compound (Crosslinker) This compound (Crosslinker) This compound (Crosslinker)->Mixing Platinum Catalyst Platinum Catalyst Platinum Catalyst->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Pouring Pouring into Mold Degassing->Pouring Curing Curing (Heating) Pouring->Curing Mechanical Mechanical Testing (Tensile Strength, Elongation) Curing->Mechanical Thermal Thermal Analysis (TGA, DSC) Curing->Thermal Swelling Swelling Studies Curing->Swelling

Caption: Workflow for silicone elastomer preparation.

The mechanism of platinum-catalyzed hydrosilylation is a key aspect of this application. The catalyst facilitates the addition of the Si-H bond across the vinyl group's double bond.

G Mechanism of Platinum-Catalyzed Hydrosilylation Vinyl-functional Polymer Vinyl-functional Polymer ...-Si-CH=CH₂ Catalyst Platinum Catalyst Vinyl-functional Polymer->Catalyst Crosslinker This compound H-(CH₃)₂Si-O-Si(...)-O-Si(CH₃)₂-H Crosslinker->Catalyst Crosslinked Network Crosslinked Silicone Network ...-Si-CH₂-CH₂-Si(CH₃)₂-O-... Catalyst->Crosslinked Network Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation mechanism.

This protocol provides a representative procedure for the preparation of a silicone elastomer using this compound as a crosslinker. The specific ratios of components and curing conditions may need to be optimized depending on the desired properties of the final elastomer.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • This compound

  • Platinum-based catalyst (e.g., Karstedt's catalyst)

  • Toluene (B28343) (optional, as a solvent)

  • Molds for casting the elastomer

Procedure:

  • In a clean, dry container, accurately weigh the desired amount of vinyl-terminated PDMS.

  • Add this compound as the crosslinking agent. The molar ratio of Si-H groups to vinyl groups is a critical parameter and should be carefully controlled (a common starting point is a slight excess of Si-H groups).

  • If using a solvent, add toluene to achieve the desired viscosity for mixing and pouring.

  • Thoroughly mix the components using a mechanical stirrer or a planetary mixer until a homogeneous mixture is obtained.

  • Add the platinum catalyst to the mixture. The concentration of the catalyst is typically in the parts-per-million (ppm) range relative to the total weight of the silicone components.

  • Mix the catalyst into the formulation quickly and thoroughly.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause voids in the final elastomer.

  • Pour the degassed mixture into the desired molds.

  • Cure the elastomer in an oven at a specified temperature and time. Typical curing conditions can range from room temperature for several hours to elevated temperatures (e.g., 100-150 °C) for a shorter duration.[1]

  • After curing, allow the elastomer to cool to room temperature before demolding.

Characterization:

  • Mechanical Properties: The tensile strength, elongation at break, and Shore hardness of the cured elastomer can be measured using a universal testing machine and a durometer, respectively.

  • Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the elastomer.

  • Crosslink Density: Swelling tests in a suitable solvent (e.g., toluene) can be performed to estimate the crosslink density of the polymer network.

Surface Modification

This compound can be used to modify the surface properties of various substrates, such as glass, silicon wafers, and metals.[6] The Si-H groups can react with hydroxyl groups (-OH) present on the surface of these materials, leading to the formation of a stable, covalently bonded siloxane layer. This surface modification can be used to impart hydrophobicity, improve adhesion, or introduce a reactive layer for further functionalization.

The general workflow for surface modification using a silane (B1218182) is depicted below.

G Experimental Workflow: Surface Modification with Silane cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Curing and Characterization Cleaning Cleaning (e.g., sonication in solvents) Activation Surface Activation (e.g., plasma treatment, acid/base wash) Cleaning->Activation Solution Preparation of Silane Solution Activation->Solution Deposition Deposition (e.g., dip-coating, spin-coating, vapor deposition) Solution->Deposition Rinsing Rinsing to remove excess silane Deposition->Rinsing Curing Curing (e.g., heating) Rinsing->Curing ContactAngle Contact Angle Measurement Curing->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS AFM Atomic Force Microscopy (AFM) Curing->AFM

Caption: Workflow for surface modification with silane.

This protocol provides a general method for modifying the surface of glass slides with this compound to create a hydrophobic surface.

Materials:

  • Glass microscope slides

  • Acetone (B3395972), ethanol (B145695), and deionized water for cleaning

  • This compound

  • Anhydrous toluene or other suitable non-polar solvent

  • A solution for surface activation (e.g., piranha solution - EXTREME CAUTION REQUIRED , or an oxygen plasma cleaner)

  • Beakers and a sonicator

  • Nitrogen gas for drying

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonicate the glass slides in a beaker with acetone for 15 minutes.

    • Replace the acetone with ethanol and sonicate for another 15 minutes.

    • Rinse the slides thoroughly with deionized water.

  • Surface Activation:

    • Option A (Plasma Treatment): Place the cleaned and dried slides in an oxygen plasma cleaner for 5-10 minutes to generate surface hydroxyl groups.

    • Option B (Acid/Base Wash): Immerse the slides in a suitable activating solution (e.g., a 2 M HCl or 1 M NaOH solution) for 30-60 minutes at room temperature, followed by extensive rinsing with deionized water until the pH is neutral.[9]

    • Dry the activated slides under a stream of nitrogen and/or by heating in an oven.

  • Silanization:

    • Prepare a dilute solution of this compound (e.g., 1-5% by volume) in an anhydrous non-polar solvent like toluene in a clean, dry beaker.

    • Immerse the activated glass slides in the silane solution for a specified period (e.g., 30-60 minutes) at room temperature. The deposition can be carried out in a controlled atmosphere (e.g., under nitrogen) to minimize side reactions with atmospheric moisture.

  • Rinsing and Curing:

    • Remove the slides from the silane solution and rinse them with fresh anhydrous solvent to remove any physically adsorbed silane molecules.

    • Dry the slides under a stream of nitrogen.

    • Cure the slides in an oven at 100-120 °C for 30-60 minutes to promote the covalent bonding of the silane to the surface.[9]

Characterization:

  • Contact Angle Measurement: The hydrophobicity of the modified surface can be assessed by measuring the static water contact angle. A significant increase in the contact angle compared to the untreated glass indicates successful surface modification.

  • Surface Composition: X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of silicon and other elements from the silane on the surface.

  • Surface Morphology: Atomic Force Microscopy (AFM) can be used to visualize the topography of the silane layer.

Other Potential Applications

Besides its primary roles, this compound is also explored for other applications, including:

  • As a reducing agent in organic synthesis: The Si-H bonds can act as a mild and selective reducing agent for certain functional groups.[6]

  • In sol-gel processes: It can be used as a precursor for the preparation of silica-containing organosilicon polymers.[6]

  • As a non-volatile NMR standard: Its high boiling point and stability make it suitable as a standard for high-temperature NMR spectroscopy.

Conclusion

This compound is a multifunctional organosilicon compound with significant utility in materials science. Its primary applications as a crosslinker for silicone elastomers and as a surface modifying agent are well-established. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers and professionals to effectively utilize this versatile chemical in their work. Further research may continue to uncover new applications for this compound, particularly in the development of advanced and functional materials.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. The experimental protocols provided are representative examples and may require optimization for specific applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylsiloxy)silane, a branched organosilicon compound, is a versatile molecule with significant applications in materials science and organic synthesis. Its unique structure, featuring a central silicon atom bonded to four dimethylsiloxy groups, imparts desirable properties such as thermal stability and hydrophobicity. This guide provides a comprehensive overview of the synthesis and purification methods for this compound, tailored for professionals in research and development. While a detailed experimental protocol for the analogous compound, tetrakis(trimethylsiloxy)silane (B1585261), is well-documented, this guide will adapt that established methodology to the synthesis of this compound, supplemented with specific physical data for the target compound.

Synthesis of this compound

The primary route for synthesizing this compound is through the co-hydrolysis of silicon tetrachloride (SiCl₄) and a suitable dimethylsilane (B7800572) precursor, most commonly dimethylchlorosilane ((CH₃)₂SiHCl). This reaction involves the controlled addition of water to a mixture of the chlorosilanes, typically in the presence of a catalyst. The underlying principle is the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then undergo condensation to form siloxane (Si-O-Si) bonds.

A detailed experimental protocol for the synthesis of the closely related tetrakis(trimethylsiloxy)silane provides a robust framework for this process.[1] By substituting trimethylchlorosilane with dimethylchlorosilane, the synthesis can be adapted for this compound.

Experimental Protocol: Adapted from Tetrakis(trimethylsiloxy)silane Synthesis

Reactants and Catalyst:

ComponentMolecular FormulaMolar Mass ( g/mol )Moles (approx.)Mass/Volume (approx.)
Silicon TetrachlorideSiCl₄169.901.0169.9 g
Dimethylchlorosilane(CH₃)₂SiHCl94.624.5425.8 g
WaterH₂O18.0210.0180.0 g
Trifluoromethanesulfonic Acid (Catalyst)CF₃SO₃H150.08-15.0 g

Reaction Conditions:

ParameterValue
Initial Temperature-10 to 0 °C
Reaction Time (Water Addition)3 hours
Aging Temperature0 to 10 °C
Aging Time2 hours
Final Reaction Temperature60 to 70 °C
Final Reaction Time2 hours
Stirring Speed120 rpm

Procedure:

  • In a 1-liter, four-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 1.0 mol of silicon tetrachloride and 4.5 mol of dimethylchlorosilane.

  • Add 15.0 g of trifluoromethanesulfonic acid to the mixture.

  • Cool the flask in an ice-water bath to maintain a temperature of -10 to 0 °C.

  • Begin stirring at 120 rpm.

  • Slowly add 10.0 mol of water dropwise over a period of 3 hours, ensuring the temperature remains within the specified range. Hydrogen chloride gas will be evolved and should be appropriately scrubbed.

  • After the water addition is complete, allow the reaction to age at 0-10 °C for 2 hours.

  • Gradually raise the temperature to 60-70 °C and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

The following diagram illustrates the general workflow for the synthesis process.

G cluster_synthesis Synthesis Workflow Reactants Reactants Mixing Mixing Reactants->Mixing SiCl4, (CH3)2SiHCl, CF3SO3H Controlled_Hydrolysis Controlled Hydrolysis (-10 to 0 °C) Mixing->Controlled_Hydrolysis Dropwise H2O Aging Aging (0 to 10 °C) Controlled_Hydrolysis->Aging Final_Reaction Final Reaction (60 to 70 °C) Aging->Final_Reaction Crude_Product Crude_Product Final_Reaction->Crude_Product

Synthesis Workflow Diagram

Purification of this compound

The crude product from the synthesis contains the desired this compound, along with unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is necessary to achieve high purity.

Experimental Protocol for Purification

Purification Steps and Reagents:

StepReagent/MaterialPurpose
Phase SeparationSeparatory FunnelTo remove the aqueous hydrochloric acid phase.
WashingDeionized WaterTo remove residual acid and water-soluble impurities.
DryingAnhydrous Sodium Sulfate (B86663)To remove dissolved water from the organic phase.
DistillationDistillation ApparatusTo separate the final product from non-volatile impurities and other siloxanes.

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Allow the layers to separate for 15 minutes and drain the lower aqueous hydrochloric acid layer.

  • Wash the organic layer (crude product) with 200 g of deionized water four times.

  • Dry the washed organic layer over 20 g of anhydrous sodium sulfate for 8 hours.

  • Filter the dried product to remove the sodium sulfate.

  • The final purification is achieved by fractional distillation. Given the boiling point of this compound is 188-190 °C, vacuum distillation is recommended to prevent thermal decomposition.

Distillation Parameters:

ParameterValue
Boiling Point188-190 °C (at atmospheric pressure)
Expected Purity>97%

The following diagram outlines the purification workflow.

G cluster_purification Purification Workflow Crude_Product Crude_Product Phase_Separation Phase Separation Crude_Product->Phase_Separation Washing Washing Phase_Separation->Washing Aqueous HCl removed Drying Drying Washing->Drying 4x with H2O Filtration Filtration Drying->Filtration Anhydrous Na2SO4 Distillation Vacuum Fractional Distillation Filtration->Distillation Pure_Product Pure_Product Distillation->Pure_Product Collect fraction at reduced pressure

Purification Workflow Diagram

Data Summary

The following tables summarize the key quantitative data for the synthesis and purification of this compound, based on the adapted protocol and available physical data.

Table 1: Synthesis Data (Adapted from Tetrakis(trimethylsiloxy)silane Synthesis)

ParameterValueReference
Expected Yield~98%[1]
Purity of Crude ProductNot specified
Reaction Time7 hours[1]

Table 2: Purification and Product Data

ParameterValueReference
Final Purity (Post-distillation)>97%
Boiling Point188-190 °C
AppearanceColorless liquid

Conclusion

The synthesis of this compound can be effectively achieved through a co-hydrolysis reaction of silicon tetrachloride and dimethylchlorosilane, followed by a systematic purification process. The provided protocols, adapted from a well-established procedure for a closely related compound, offer a reliable pathway for obtaining high-purity this compound. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of advanced organosilicon materials. Careful control of reaction conditions and meticulous purification are paramount to achieving the desired product quality.

References

"Tetrakis(dimethylsiloxy)silane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrakis(dimethylsiloxy)silane, tailored for researchers, scientists, and professionals in drug development and materials science. This document summarizes key molecular data and outlines its application as a crosslinking agent.

Core Molecular Data

This compound is a versatile organosilicon compound. There is some discrepancy in the literature and commercial sources regarding its precise molecular formula and weight, which likely stems from the distinction between the fully methylated compound and the hydride version. The two commonly cited structures are presented below. The name "this compound" most accurately describes the structure without Si-H bonds.

ParameterValue (Structure 1)Value (Structure 2)
IUPAC Name This compoundTetrakis(dimethylsilyloxy)silane
Synonyms Tetrakis(dimethylsilyl) Orthosilicate3,3-Bis(dimethylsilyloxy)-1,1,5,5-tetramethyltrisiloxane
Molecular Formula C₈H₂₄O₄Si₅[1][2]C₈H₂₈O₄Si₅[3][4][5][6]
Molecular Weight 324.70 g/mol [1][2]328.73 g/mol [3][5]
CAS Number 17082-47-2[1][2][3][4][5][6]17082-47-2[3][4][5][6]

The structure corresponding to C₈H₂₈O₄Si₅ contains Si-H bonds, which makes the compound suitable for use as a mild and selective reducing agent in organic synthesis.[3] The C₈H₂₄O₄Si₅ structure is a fully oxidized silicate (B1173343) core.

Applications in Material Science: Crosslinking Agent

This compound and similar silane (B1218182) compounds are primarily utilized as crosslinking agents, particularly for silicone polymers (e.g., vinyl-functional silicones) and other polymers like polyethylene.[7] This process significantly enhances the material's thermal stability, mechanical strength, and chemical resistance.

General Experimental Protocol: Silane Crosslinking of Polymers

While specific protocols vary depending on the polymer and desired properties, the general methodology for silane crosslinking involves a two-step process: grafting and moisture curing.

  • Grafting: A vinyl-functional silane is grafted onto the polymer backbone. This is typically achieved in an extruder in the presence of a small amount of peroxide initiator. The polymer, silane, and peroxide are melt-blended, causing the silane to covalently bond to the polymer chains. The resulting grafted polymer is still a thermoplastic and can be molded or shaped.

  • Moisture Curing (Crosslinking): The grafted polymer is then exposed to moisture (e.g., in a water bath, steam chamber, or ambient humidity). A catalyst, often a tin compound, is required to accelerate the reaction. The moisture hydrolyzes the alkoxy or siloxy groups on the silane to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with each other to form stable siloxane bridges (-Si-O-Si-) between the polymer chains, creating a three-dimensional crosslinked network.

This crosslinking imparts thermoset properties to the material, improving its performance at elevated temperatures.

Visualized Workflow: Polymer Crosslinking

The following diagram illustrates the logical workflow of using a silane, such as this compound, as a crosslinking agent for polymers.

G cluster_grafting Step 1: Grafting cluster_curing Step 2: Moisture Curing Polymer Polymer Backbone Extruder Melt Extrusion Polymer->Extruder Silane Silane Crosslinker (e.g., this compound) Silane->Extruder Peroxide Peroxide Initiator Peroxide->Extruder GraftedPolymer Silane-Grafted Polymer (Thermoplastic) Extruder->GraftedPolymer Hydrolysis Hydrolysis (Formation of Silanols) GraftedPolymer->Hydrolysis Moisture H₂O (Moisture) Moisture->Hydrolysis Catalyst Catalyst Condensation Condensation (Formation of Si-O-Si bridges) Catalyst->Condensation Hydrolysis->Condensation CrosslinkedPolymer Crosslinked Polymer (Thermoset) Condensation->CrosslinkedPolymer

Caption: General workflow for silane crosslinking of polymers.

References

Tetrakis(dimethylsiloxy)silane: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Tetrakis(dimethylsiloxy)silane. Understanding these properties is critical for its application in various fields, including as a crosslinking agent for silicones, a non-volatile standard for high-temperature NMR, and in the synthesis of advanced materials.

Summary of Physical and Chemical Properties

This compound is a clear, colorless liquid with the chemical formula C8H28O4Si5. Key physical properties are summarized in the table below.

PropertyValue
Molecular Weight 328.73 g/mol
Boiling Point 190 °C (lit.)[1][2]
Density 0.884 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.387 (lit.)[1][2]
Flash Point 67 °C
Hydrolytic Sensitivity Reacts with aqueous base[2]
Moisture Sensitivity Moisture sensitive

Solubility Profile

Table of Qualitative Solubility

Solvent ClassRepresentative SolventsExpected SolubilityNotes
Water WaterImmiscible/Difficult to mix[1]Subject to hydrolysis, especially under acidic or basic conditions.
Alcohols Ethanol, Methanol, IsopropanolLikely Miscible, but ReactiveMay react with protic solvents, especially in the presence of catalysts, leading to the generation of hydrogen gas.[3]
Ketones Acetone, Methyl Ethyl KetoneLikely Miscible-
Esters Ethyl Acetate, Butyl AcetateLikely Miscible-
Hydrocarbons Hexane, Toluene, HeptaneLikely Miscible-
Ethers Tetrahydrofuran (THF), Diethyl EtherReported to be soluble in THF.-
Chlorinated Solvents Dichloromethane, ChloroformLikely Miscible-

Solvent Compatibility and Reactivity

This compound is a moisture-sensitive compound and its stability is significantly influenced by the nature of the solvent and the presence of contaminants.

  • Hydrolysis: The Si-O-Si bonds in this compound are susceptible to hydrolysis in the presence of water, which can be accelerated by acidic or basic conditions. This leads to the formation of silanols, which can then self-condense.

  • Reaction with Protic Solvents: Protic solvents such as alcohols can react with the Si-H bonds (if present, though the primary structure is Si-O-Si) or catalyze hydrolysis, especially in the presence of metal salts or precious metals. This can lead to the evolution of hydrogen gas.[3]

  • Incompatible Materials: It should be stored away from water/moisture, oxidizing agents, alkalis, metal salts, and precious metals.[3]

  • Stability: The compound is stable when stored in sealed containers under a dry, inert atmosphere.

Experimental Protocol: Determination of Solubility of this compound

The following is a detailed methodology for determining the quantitative solubility of this compound in a given organic solvent. This protocol is designed to account for the compound's moisture sensitivity.

4.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., HPLC grade, dried over molecular sieves)

  • Inert gas (e.g., Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Analytical balance (4-decimal place)

  • Vials with PTFE-lined screw caps

  • Gas-tight syringes

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_exp Solubility Experiment cluster_analysis Analysis prep1 Dry all glassware at 120°C prep2 Transfer anhydrous solvent to glovebox prep1->prep2 prep3 Prepare stock solutions of this compound prep2->prep3 exp1 Add excess this compound to solvent in vials prep3->exp1 exp2 Equilibrate at constant temperature with agitation (e.g., 24-48h) exp1->exp2 exp3 Centrifuge to separate undissolved solute exp2->exp3 an1 Carefully extract supernatant exp3->an1 an2 Prepare serial dilutions of the supernatant an1->an2 an3 Analyze dilutions by GC-FID/MS an2->an3 an4 Quantify concentration against a calibration curve an3->an4

Figure 1: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Procedure

  • Preparation (Inert Atmosphere): All steps involving the handling of this compound and anhydrous solvents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contamination.

  • Solvent Preparation: Use freshly dried anhydrous solvent for the experiment.

  • Sample Preparation:

    • Accurately weigh a series of vials.

    • To each vial, add a known volume of the anhydrous solvent.

    • Add an excess amount of this compound to each vial. The presence of undissolved liquid should be visually confirmed.

    • Seal the vials tightly with PTFE-lined caps.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24 to 48 hours). The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

    • Dilute the supernatant with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated GC-FID or GC-MS method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in grams per 100 mL (g/100mL) or moles per liter (mol/L) using the measured concentration and the dilution factor.

Logical Relationships in Solvent Compatibility

The compatibility of this compound with a solvent is not solely dependent on miscibility but also on the potential for chemical reaction. The following diagram illustrates the decision-making process for solvent selection.

G start Select Solvent is_miscible Is it miscible? start->is_miscible is_protic Is the solvent protic (e.g., alcohol, water)? is_miscible->is_protic Yes immiscible Immiscible is_miscible->immiscible No has_catalyst Are catalysts (metal salts, acids, bases) present? is_protic->has_catalyst Yes compatible Compatible for use is_protic->compatible No (use with caution, ensure anhydrous) has_catalyst->compatible No (use with caution) incompatible Incompatible / Risk of Reaction has_catalyst->incompatible Yes

Figure 2: Decision tree for solvent compatibility with this compound.

This guide provides a foundational understanding of the solubility and solvent compatibility of this compound. For critical applications, it is strongly recommended that researchers perform their own solubility and stability tests using the specific solvents and conditions relevant to their work.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Tetrakis(dimethylsiloxy)silane (TDS), a branched siloxane compound with increasing relevance in advanced materials and specialized applications. While direct experimental data on the thermal analysis of pure this compound is limited in publicly available literature, this document synthesizes information from studies on analogous branched and linear siloxane structures to provide a representative profile. The information herein is intended to guide researchers in understanding the potential thermal behavior of TDS and in designing appropriate experimental investigations.

Introduction to this compound

This compound, with the chemical formula Si[OSi(CH₃)₂H]₄, is a unique organosilicon compound characterized by a central silicon atom bonded to four dimethylsiloxy groups. This structure imparts a combination of properties, including low viscosity and a high degree of functionalization, making it a versatile crosslinker and building block in silicone chemistry. Its applications are found in the formulation of specialized silicone elastomers, coatings, and as a reagent in organic synthesis. A thorough understanding of its thermal stability is crucial for its application in processes involving elevated temperatures.

Thermal Stability Profile

Based on the analysis of similar branched siloxane structures, this compound is expected to exhibit high thermal stability. The Si-O backbone of siloxanes is inherently strong, contributing to their thermal robustness. Branched structures, in general, tend to show enhanced thermal stability compared to their linear counterparts due to restricted chain mobility and a higher density of stable siloxane bonds.[1]

Thermogravimetric Analysis (TGA) Data

Table 1: Representative Thermal Decomposition Data of Branched Polysiloxanes in an Inert Atmosphere

Temperature (°C)Weight Loss (%)Observations
< 350< 5Initial minor weight loss, likely due to the volatilization of any residual low molecular weight species.
350 - 5005 - 50Onset of significant thermal degradation. Scission of Si-O bonds and formation of volatile cyclic siloxanes.
> 500> 50Continued degradation, potentially involving Si-C bond cleavage at higher temperatures, leading to the formation of a silica-like char residue.

Note: This data is illustrative and based on studies of various branched polysiloxane systems. Actual values for this compound may vary.

Thermal Degradation Profile

The thermal degradation of siloxanes is a complex process that can proceed through several mechanisms, primarily dependent on the temperature and atmosphere.

Inferred Degradation Pathway

At elevated temperatures in an inert atmosphere, the primary degradation pathway for siloxanes involves the scission of the Si-O backbone. This process is believed to occur via an intramolecular "back-biting" mechanism, leading to the formation of thermodynamically stable cyclic siloxanes. For this compound, this would likely result in the formation of various cyclic dimethylsiloxanes (e.g., D₃, D₄, D₅) and other silicon-containing fragments.

At higher temperatures, radical mechanisms can become more prominent, leading to the cleavage of Si-C and C-H bonds. This can result in the formation of methane, hydrogen, and a cross-linked, char-like residue.

The following diagram illustrates a plausible, inferred thermal degradation pathway for this compound.

G cluster_main Thermal Degradation Pathway of this compound cluster_primary Primary Degradation (>350°C) cluster_secondary Secondary Degradation (>500°C) TDS This compound Si[OSi(CH₃)₂H]₄ Cyclic_Siloxanes Volatile Cyclic Siloxanes (D₃, D₄, D₅, etc.) TDS->Cyclic_Siloxanes Si-O Scission (Back-biting) Si_Fragments Other Silicon Fragments TDS->Si_Fragments Fragmentation Methane Methane (CH₄) TDS->Methane Hydrogen Hydrogen (H₂) TDS->Hydrogen Cyclic_Siloxanes->Methane Si-C Cleavage Char Silica-like Char Residue Si_Fragments->Char Condensation

Inferred thermal degradation pathway of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data

A detailed Py-GC-MS analysis of pure this compound is not available in the reviewed literature. However, based on the degradation of similar siloxane compounds, the expected pyrolysis products are summarized in the table below.

Table 2: Expected Pyrolysis Products of this compound

Retention Time (Relative)Compound NameChemical FormulaKey Mass Fragments (m/z)
Early ElutingMethaneCH₄16, 15
HydrogenH₂2
Main ProductsHexamethylcyclotrisiloxane (D₃)C₆H₁₈O₃Si₃207, 222
Octamethylcyclotetrasiloxane (D₄)C₈H₂₄O₄Si₄281, 296
Decamethylcyclopentasiloxane (D₅)C₁₀H₃₀O₅Si₅355, 370
Later ElutingHigher Cyclic Siloxanes (D₆, etc.)(C₂H₆OSi)nVarious
Branched Siloxane Fragments-Various

Note: The relative abundance of these products would depend on the specific pyrolysis temperature and conditions.

Experimental Protocols

For researchers intending to perform thermal analysis on this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided as a starting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1)

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Alumina (B75360) or platinum crucibles

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Tare an empty alumina or platinum crucible.

  • Using a micropipette, accurately weigh 5-10 mg of this compound into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.

  • Record the sample mass and temperature continuously throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the final residual mass.

G cluster_workflow TGA Experimental Workflow start Start prepare Prepare Sample (5-10 mg in crucible) start->prepare load Load Sample into TGA prepare->load purge Purge with Inert Gas (30 min) load->purge heat Heat from 30°C to 800°C (10°C/min) purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve record->analyze end End analyze->end

Workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound upon rapid heating.

Apparatus:

  • Pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer, CDS Analytical Pyroprobe) coupled to a GC-MS system

  • Gas Chromatograph with a capillary column suitable for siloxane analysis (e.g., 5% phenyl methylpolysiloxane)

  • Mass Spectrometer (Quadrupole or Time-of-Flight)

  • High-purity helium carrier gas

  • Sample cups for the pyrolyzer

Procedure:

  • Tune the GC-MS system according to the manufacturer's recommendations.

  • Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Insert the sample cup into the pyrolyzer.

  • Set the pyrolysis temperature (e.g., a single-shot pyrolysis at 600°C or a stepped pyrolysis from 300°C to 800°C).

  • Set the GC oven temperature program (e.g., hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes).

  • Set the MS to scan a mass range of m/z 35-550.

  • Initiate the pyrolysis, which will rapidly heat the sample and transfer the degradation products to the GC column.

  • Separate the pyrolysis products in the GC column and detect them with the MS.

  • Identify the eluted compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

G cluster_workflow Py-GC-MS Experimental Workflow start Start prepare Prepare Sample (0.1-0.5 mg in cup) start->prepare load Load into Pyrolyzer prepare->load pyrolyze Pyrolyze at Set Temperature (e.g., 600°C) load->pyrolyze separate Separate Products by GC pyrolyze->separate detect Detect by MS separate->detect identify Identify Compounds detect->identify end End identify->end

Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This compound is anticipated to possess good thermal stability, characteristic of branched siloxane compounds. Its thermal degradation is likely to proceed through the formation of cyclic siloxanes at moderate temperatures, with more extensive fragmentation and char formation occurring at higher temperatures. The experimental protocols provided in this guide offer a robust starting point for researchers to conduct their own detailed thermal analysis of this compound. The data and pathways presented, while based on analogous structures, provide a valuable framework for understanding and predicting the behavior of this compound in high-temperature applications. Further experimental investigation is encouraged to establish a definitive thermal profile for this specific molecule.

References

In-Depth Technical Guide: Tetrakis(dimethylsiloxy)silane Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Tetrakis(dimethylsiloxy)silane (CAS No. 17082-47-2). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding for professionals working with this compound.

Chemical Identification and Properties

This compound is an organosilicon compound used as a chemical intermediate.[1] It is also known by its synonyms, including M'4Q and 3,3-BIS(DIMETHYLSILOXY)-1,1,5,5-TETRAMETHYLTRISILOXANE.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C8H28O4Si5[1][2]
Molecular Weight 328.73 g/mol [3]
Appearance Colorless clear liquid[4]
Physical State Liquid[1]
Boiling Point 188-190 °C[5]
Melting Point -60 °C[4]
Flash Point 67 °C (152.6 °F)[5]
Density 0.886 g/mL[5]
Refractive Index 1.3841[5]
Solubility Immiscible with water.[6][7]

Hazard Identification and Classification

This compound is classified as a combustible liquid and can cause skin and eye irritation.[6][8][9]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids 4H227: Combustible liquid
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system)H335: May cause respiratory irritation

Source:[8][9][10][11]

Signal Word: Warning[1][8]

Toxicological Information

Detailed toxicological studies for this compound are not widely published. The primary health concerns identified in safety data sheets are skin and eye irritation.[1][9] Information regarding acute oral, dermal, and inhalation toxicity is largely unavailable.[1][9]

Table 3: Summary of Toxicological Endpoints

Toxicological EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No information available.[1]
Skin Corrosion/Irritation May cause skin irritation.[1] Classified as Category 2.[9]
Serious Eye Damage/Irritation May cause eye irritation.[1] Classified as Category 2.[9]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure May cause respiratory irritation.[9]
STOT-Repeated Exposure No data available
Aspiration Hazard Not classified.[1]

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion. The test is typically conducted on rabbits.

Methodology Summary:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Test Substance Application: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a small area of shaved skin on the back of the rabbit. The site is then covered with a gauze patch.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: The substance is classified based on the mean scores for erythema and edema.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

Methodology Summary:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Test Substance Application: A small amount of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at specific intervals (e.g., 1, 24, 48, and 72 hours after instillation).

  • Scoring: The severity of the eye reactions is scored using a standardized grading system.

  • Classification: The substance is classified based on the severity and reversibility of the eye lesions observed.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Diagram 1: Handling and Storage Workflow

storage Safe Storage cool_place Store in a cool, well-ventilated place storage->cool_place tight_container Keep container tightly closed storage->tight_container incompatibles Store away from incompatible materials (oxidizing agents, alkalis, precious metals) storage->incompatibles handling Safe Handling ventilation Use in a well-ventilated area handling->ventilation no_contact Avoid contact with skin and eyes handling->no_contact no_inhalation Avoid breathing vapor or mist handling->no_inhalation ignition Keep away from heat, sparks, and open flames handling->ignition static Take precautionary measures against static discharge handling->static ppe Personal Protective Equipment (PPE) gloves Neoprene or nitrile rubber gloves ppe->gloves goggles Chemical goggles ppe->goggles clothing Wear suitable protective clothing ppe->clothing respirator NIOSH-certified organic vapor respirator ppe->respirator spill Accidental Release / Spill evacuate Evacuate unnecessary personnel spill->evacuate ign_source Remove ignition sources spill->ign_source absorb Absorb with inert material spill->absorb contain Contain spill to prevent entry into sewers spill->contain fire Fire Emergency extinguish Use water spray, foam, CO2, or dry chemical fire->extinguish cool_containers Use water spray to cool exposed containers fire->cool_containers full_ppe Wear full protective equipment and SCBA fire->full_ppe first_aid First Aid skin_contact Skin: Wash with plenty of soap and water first_aid->skin_contact eye_contact Eyes: Flush with water for at least 15 minutes first_aid->eye_contact inhalation Inhalation: Move to fresh air first_aid->inhalation ingestion Ingestion: Get medical advice/attention first_aid->ingestion

Caption: Workflow for safe handling, storage, and emergency procedures for this compound.

Engineering Controls
  • Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[1]

  • Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[1][2]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

Protection TypeRecommendation
Hand Protection Neoprene or nitrile rubber gloves.[1]
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]
Skin and Body Protection Wear suitable protective clothing.[1]
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator.[1][10]
Incompatible Materials
  • Oxidizing agents[1]

  • Alkalis[1]

  • Precious metals[1]

  • Metal salts[1]

Emergency Procedures

First-Aid Measures

Table 5: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[9]
Skin Contact Wash with plenty of soap and water.[1][9] Get medical advice/attention if irritation persists.[9]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes.[1][9] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1]
Ingestion Never give anything by mouth to an unconscious person. Get medical advice/attention.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, water fog, foam, carbon dioxide, or dry chemical.[1]

  • Unsuitable Extinguishing Media: None known.[1]

  • Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]

  • Fire-Fighting Instructions: Use water spray or fog to cool exposed containers.[1] Exercise caution when fighting any chemical fire.[1]

  • Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection.[1] Avoid all eye and skin contact and do not breathe vapor and mist.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[1] Equip cleanup crew with proper protection.[1] Remove ignition sources.[1] Use special care to avoid static electric charges.[1]

  • Environmental Precautions: Prevent entry to sewers and public waters.[1] Notify authorities if liquid enters sewers or public waters.[1]

  • Methods for Cleaning Up: Clean up any spills as soon as possible, using an absorbent material to collect it.[1] Use only non-sparking tools.[1]

Stability and Reactivity

  • Reactivity: The product can generate small amounts of hydrogen when exposed to alkalis and protic materials such as water and alcohol in combination with metal salts.[10]

  • Chemical Stability: Stable in sealed containers stored under a dry inert atmosphere.[1][10]

  • Hazardous Decomposition Products: Upon combustion, may form organic acid vapors, silicon dioxide, and carbon oxides.[1]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Incineration is a recommended disposal method.[9] Do not dispose of waste into sewers.[9]

References

An In-depth Technical Guide to the Hydrolytic Stability and Reactivity of Tetrakis(dimethylsiloxy)silane with Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the hydrolytic stability and reactivity of Tetrakis(dimethylsiloxy)silane with water. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, analogous silane (B1218182) and siloxane hydrolysis studies, and established analytical methodologies. The document outlines the fundamental principles of siloxane hydrolysis, factors influencing reactivity, and detailed experimental protocols for characterization. All quantitative data presented are representative examples derived from studies on related siloxane compounds and are intended for illustrative purposes.

Introduction to this compound

This compound, with the chemical formula Si(OSi(CH₃)₂H)₄, is a versatile organosilicon compound. Its structure, featuring a central silicate (B1173343) core functionalized with four dimethylsiloxy groups, makes it a valuable crosslinking agent in silicone formulations and a precursor in the synthesis of complex silicone polymers.[1] The presence of Si-H bonds also imparts reducing properties to the molecule.[2] Understanding its reactivity with water is crucial for its application, storage, and handling, particularly in environments where moisture is present.

Safety data sheets indicate that this compound is moisture-sensitive and may react non-violently with water.[1][3] This reactivity is heightened in the presence of alkalis, leading to the generation of small amounts of hydrogen gas.[3] The material is noted to be stable in sealed containers under a dry, inert atmosphere.[3]

Hydrolytic Chemistry of Siloxanes

The reaction of this compound with water follows the general principles of siloxane hydrolysis. This process involves the cleavage of the silicon-oxygen-silicon (Si-O-Si) bond by water, leading to the formation of silanol (B1196071) (Si-OH) groups. This initial hydrolysis step is often reversible and can be followed by condensation reactions, where silanol groups react with each other or with remaining siloxy groups to form new, more complex siloxane networks and release water or alcohol.

The overall reaction can be summarized in two main stages:

  • Hydrolysis: The Si-O-Si bonds of the parent molecule react with water to form silanols.

  • Condensation: The newly formed silanol groups can then condense with each other to form larger siloxane structures and water.

Hydrolysis_Condensation_Pathway A This compound Si(OSiMe₂H)₄ B Hydrolysis (+ H₂O) A->B C Partially Hydrolyzed Intermediates (HO)xSi(OSiMe₂H)₄-x B->C D Condensation (- H₂O) C->D E Siloxane Oligomers and Network D->E

Factors Influencing Hydrolytic Reactivity

The rate and extent of this compound hydrolysis are influenced by several key factors, as established from studies of analogous silanes:[4][5]

  • pH: The hydrolysis of siloxanes is catalyzed by both acids and bases. The reaction is slowest at a neutral pH (around 7).[5][6] Basic conditions, in particular, are noted to promote the reaction of this compound with water.[3][7]

  • Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.

  • Water Concentration: The availability of water can influence the reaction kinetics. In excess water, the reaction may be pseudo-first-order with respect to the silane concentration.

  • Solvent: The choice of solvent can affect the solubility of the silane and water, thereby influencing the reaction rate.

  • Steric Hindrance: The bulky dimethylsiloxy groups may sterically hinder the approach of water to the central silicon atom, potentially resulting in a slower hydrolysis rate compared to less substituted silanes like tetraethoxysilane (TEOS).[7]

Quantitative Data on Hydrolysis (Illustrative)

Table 1: Representative pH Effect on Siloxane Hydrolysis Rate

pHRelative Hydrolysis Rate Constant (k_rel)
2~100
4~10
71 (Slowest)
10~50
12~200
Data is illustrative and based on general trends observed for alkoxysilane hydrolysis.[5][6]

Table 2: Representative Product Distribution During Hydrolysis and Condensation over Time (Hypothetical)

Time (hours)This compound (%)Hydrolyzed Intermediates (%)Condensed Oligomers (%)
010000
170255
4304030
1252570
24<11089
This table represents a hypothetical scenario to illustrate the progression of the reaction.

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be monitored using various analytical techniques. Below are detailed protocols for the most common methods.

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

29Si NMR is a powerful tool for the quantitative analysis of silane hydrolysis, as it allows for the direct observation and quantification of different silicon species in the reaction mixture.[2][8][9]

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable deuterated solvent (e.g., acetone-d₆ or CDCl₃) in an NMR tube. A small amount of a non-reactive internal standard may be added for quantification.

  • Initiation of Hydrolysis: A precise amount of water, and if desired, an acid or base catalyst, is added to the NMR tube to initiate the reaction. The tube is quickly shaken and placed in the NMR spectrometer.

  • Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. To overcome the long relaxation times of 29Si, a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added, though its potential to influence reaction rates must be considered.[8] Alternatively, polarization transfer pulse sequences like RINEPT+ can be used for sensitivity enhancement.[8]

  • Data Analysis: The concentration of the parent silane, various hydrolyzed intermediates, and condensed species are determined by integrating the corresponding peaks in the 29Si NMR spectra.[10] The rate constants can then be calculated by fitting the concentration-time data to appropriate kinetic models.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Si(OSiMe₂H)₄ in deuterated solvent B Add H₂O and Catalyst to NMR tube A->B C Acquire ²⁹Si NMR spectra at timed intervals B->C D Integrate spectral peaks for each Si species C->D E Plot concentration vs. time D->E F Determine reaction kinetics and rate constants E->F

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for monitoring the chemical changes occurring during hydrolysis by tracking the disappearance and appearance of specific vibrational bands.[4][11]

Methodology:

  • Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used for in-situ monitoring.

  • Reaction Initiation: A thin film of this compound is cast onto the ATR crystal, or a solution is brought into contact with it. The reaction is initiated by introducing a controlled amount of water or humid air.

  • Spectral Monitoring: FTIR spectra are recorded over time. The key spectral regions to monitor include:

    • Si-O-Si stretching: around 1000-1100 cm⁻¹ (decrease in intensity).

    • Si-H stretching: around 2160 cm⁻¹ (may change or decrease depending on the reaction with water).[12][13]

    • Si-OH stretching: a broad band around 3200-3700 cm⁻¹ (increase in intensity).[14]

    • -OH bending (of water): around 1630 cm⁻¹ (change in intensity).

  • Data Analysis: The change in the absorbance of these characteristic peaks is correlated with the extent of the reaction. Kinetic information can be extracted by plotting the peak intensities as a function of time.

Reactivity with Water and Safety Considerations

The reaction of this compound with water, particularly under basic conditions or in the presence of certain metal salts, can produce hydrogen gas.[3] This poses a potential flammability and pressure build-up hazard in sealed containers. Therefore, it is imperative to handle this compound in a well-ventilated area, away from ignition sources, and to store it under a dry, inert atmosphere to prevent unintended hydrolysis.[3][15] The hydrolysis process will also lead to the formation of silanol-containing species, which can alter the properties and performance of the material if not controlled.

Conclusion

This compound exhibits reactivity towards water, a characteristic that is fundamental to its application as a crosslinking agent. The hydrolysis is catalyzed by both acidic and basic conditions, with the reaction being most sluggish at neutral pH. While specific quantitative kinetic data for this compound remains scarce, established analytical techniques such as 29Si NMR and FTIR spectroscopy provide robust frameworks for its detailed study. The principles of siloxane chemistry suggest that the reaction proceeds through the formation of silanol intermediates, followed by condensation to form stable siloxane networks. Proper handling and storage are essential to mitigate risks associated with its moisture sensitivity, including the potential for hydrogen gas evolution. Further research to quantify the hydrolysis and condensation kinetics of this compound would be highly valuable for optimizing its use in various scientific and industrial applications.

References

Tetrakis(dimethylsiloxy)silane: A Versatile Precursor for Advanced Siloxane Backbones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylsiloxy)silane (TDS), a tetrafunctional organosilicon compound, is emerging as a critical precursor for the synthesis of complex and highly functional siloxane-based polymers. Its unique molecular architecture, featuring a central silicon atom bonded to four dimethylsiloxy groups, provides a versatile platform for creating branched, star-shaped, and crosslinked polysiloxane networks. These materials exhibit exceptional thermal stability, mechanical robustness, and chemical resistance, making them highly attractive for a range of advanced applications. This technical guide explores the synthesis, polymerization mechanisms, and material properties of TDS-derived polymers, with a particular focus on their potential in the development of novel drug delivery systems. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support researchers in harnessing the potential of this remarkable precursor.

Introduction

Polysiloxanes, commonly known as silicones, are a class of polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units. The inherent flexibility of the siloxane bond, combined with the ability to introduce a wide variety of organic side groups, has led to their extensive use in diverse fields, including electronics, coatings, and biomedical devices.[1] The architecture of the polysiloxane backbone plays a crucial role in determining the final material properties. While linear polysiloxanes are well-established, there is a growing interest in creating more complex, three-dimensional structures to achieve enhanced performance characteristics.

This compound (Si[OSi(CH₃)₂H]₄) is a key building block in this pursuit. Its tetrafunctionality allows it to act as a central branching point or a highly effective crosslinking agent, enabling the formation of sophisticated polymer networks.[2] This guide will delve into the chemistry of TDS and its pivotal role in constructing advanced siloxane backbones, with a forward-looking perspective on its applications in the pharmaceutical and drug development sectors. The biocompatibility of silicones, in general, makes TDS-derived polymers an intriguing possibility for next-generation therapeutic delivery vehicles.[3]

Synthesis and Properties of this compound

This compound is a colorless liquid with a well-defined chemical structure. Its synthesis and key physical properties are summarized below.

Synthesis

While several synthetic routes exist, a common laboratory-scale synthesis of a related compound, tetrakis(trimethylsiloxy)silane, involves the reaction of trimethylchlorosilane with tetrachlorosilane (B154696) in the presence of trifluoromethanesulfonic acid.[4] The synthesis of this compound itself can be achieved through the reaction of tetraethoxysilane (TEOS) with dimethoxysilane, yielding the desired product.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 17082-47-2[6]
Molecular Formula C₈H₂₈O₄Si₅[6]
Molecular Weight 328.73 g/mol [7]
Appearance Colorless liquid[6]
Boiling Point 188-190 °C[8]
Density 0.886 g/mL[8]
Refractive Index 1.3841[8]
Flash Point 67 °C[8]

This compound as a Siloxane Backbone Precursor

The reactivity of the Si-H bonds in this compound is the foundation of its utility as a precursor for siloxane backbones. It can participate in several polymerization reactions, primarily hydrosilylation, to create well-defined polymer architectures.

Hydrosilylation Polymerization: A Pathway to Complex Architectures

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond (alkene). This reaction, typically catalyzed by platinum-based catalysts like Karstedt's or Ashby's catalyst, is highly efficient and forms the basis for creating star-shaped polymers and crosslinked networks using TDS.

TDS can act as a tetrafunctional core from which linear polymer "arms" can be grown. In a "core-first" approach, TDS is reacted with vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) arms of a specific molecular weight. The Si-H groups on TDS react with the vinyl end-groups of the PDMS chains, resulting in a star-shaped polymer with a central TDS core and four PDMS arms.[1]

Experimental Protocol: Synthesis of a Star-Shaped Polydimethylsiloxane

This protocol is adapted from the synthesis of star-shaped polymers using a tetrafunctional cyclotetrasiloxane core, which serves as a model for TDS-based synthesis.

  • Materials:

    • This compound (TDS)

    • Vinyl-terminated polydimethylsiloxane (PDMS-vinyl) of desired molecular weight

    • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

    • Toluene (anhydrous)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve a stoichiometric amount of vinyl-terminated PDMS in anhydrous toluene.

    • Add a calculated amount of this compound corresponding to a 1:4 molar ratio of core to vinyl end-groups.

    • Introduce a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the vinyl groups).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) and monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the Si-H and vinyl proton signals.

    • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the star-shaped polymer.

Quantitative Data: Properties of Star-Shaped Polysiloxanes

The properties of star-shaped polymers can be tailored by controlling the length of the PDMS arms. Table 2 presents representative data for star-shaped PDMS synthesized with a tetrafunctional core.

PolymerNumber of ArmsArm Mn (kDa)Star Mn (kDa)Polydispersity Index (PDI)
Star-PDMS-143.012.51.15
Star-PDMS-245.020.81.18

Note: This data is illustrative and based on typical results for star polymers with tetrafunctional cores.

Diagram: Synthesis of a Star-Shaped Polysiloxane

G TDS This compound (TDS Core) Reaction Hydrosilylation TDS->Reaction PDMS Vinyl-Terminated PDMS (Arms) PDMS->Reaction Catalyst Platinum Catalyst Catalyst->Reaction StarPolymer Star-Shaped Polysiloxane Reaction->StarPolymer G cluster_0 Synthesis cluster_1 Drug Loading cluster_2 Delivery and Release TDS TDS Core Synth Hydrosilylation TDS->Synth Arms Functionalized PDMS Arms Arms->Synth Star Functional Star Polymer Synth->Star Loading Encapsulation or Conjugation Star->Loading Drug Therapeutic Agent Drug->Loading LoadedStar Drug-Loaded Nanocarrier Loading->LoadedStar Admin Administration LoadedStar->Admin Target Target Site (e.g., Tumor) Admin->Target Release Controlled Release Target->Release Effect Therapeutic Effect Release->Effect

References

Methodological & Application

Application Notes and Protocols: Tetrakis(dimethylsiloxy)silane as a Crosslinker for Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylsiloxy)silane is a key crosslinking agent utilized in the formulation of silicone elastomers, particularly in platinum-catalyzed, two-component room temperature vulcanizing (RTV) systems.[1][2] Its primary function is to create a robust, three-dimensional polymer network by reacting with vinyl-functional silicones.[1] This crosslinking process is fundamental to the transformation of liquid silicone polymers into solid, elastic materials with enhanced thermal stability, chemical resistance, and mechanical strength.[1] The predictable reactivity and liquid state of this compound allow for precise control over the formulation and synthesis of silicone elastomers tailored for a variety of high-performance applications.[1]

Applications in Silicone Elastomers

The utilization of this compound as a crosslinker imparts several desirable properties to silicone elastomers, making them suitable for demanding applications in electronics, automotive manufacturing, and specialized coatings.[1] The resulting crosslinked polymer networks exhibit superior durability and resilience.[1] The properties of the final elastomer, such as hardness and tensile strength, can be modulated by adjusting the concentration of the crosslinker and the base polymer.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 17082-47-2[1]
Molecular Formula C8H28O4Si5[4]
Molecular Weight 328.73 g/mol [4]
Boiling Point 188-190 °C[4]
Density 0.886 g/mL[4]
Viscosity 1.1 cSt[4]
Flash Point 67 °C[4]
Refractive Index @ 20°C 1.3841[4]

Table 2: Representative Mechanical Properties of a Platinum-Cured Silicone Elastomer with Varying Crosslinker Concentration

Crosslinker Concentration (wt%)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
1.0355.545015
2.0457.038020
3.0558.530025
4.0659.525028

Note: The data in this table are representative examples and may not reflect the exact values for all silicone elastomer formulations. Actual properties will vary depending on the specific base polymer, filler, and curing conditions used.

Applications in Drug Development

Silicone elastomers are extensively used in drug delivery systems due to their biocompatibility and ability to provide controlled release of therapeutic agents.[5][6] The crosslink density of the silicone matrix, which can be controlled by the concentration of this compound, is a critical factor in modulating the drug release rate.[7] These elastomers can be formulated as matrix-type or reservoir-type drug delivery systems.[5][6] In matrix systems, the drug is uniformly dispersed throughout the silicone elastomer, while reservoir systems feature a drug core enclosed by a silicone elastomer membrane.[8] The hydrophobic nature of silicone elastomers makes them particularly suitable for the controlled release of lipophilic drugs.[7]

Biocompatibility

Silicone elastomers are generally considered biocompatible and have a long history of use in medical devices and pharmaceutical applications.[9] However, it is crucial to assess the biocompatibility of the final cured elastomer, as residual unreacted crosslinkers or catalyst residues could potentially leach out and cause adverse effects.[9][10] Post-curing processes, such as heat treatment, can help to minimize the presence of volatile residues.[11] For any application involving contact with the human body, rigorous biocompatibility testing according to relevant standards (e.g., ISO 10993) is essential.

Experimental Protocols

Protocol 1: Preparation of a this compound Crosslinked Silicone Elastomer

This protocol describes the preparation of a platinum-cured, two-component silicone elastomer.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS)

  • This compound

  • Platinum catalyst (e.g., platinum-divinyltetramethyldisiloxane complex)

  • Inhibitor (optional, to control working time)

  • Reinforcing filler (e.g., fumed silica) (optional)

  • Two-part mixing container

  • Vacuum chamber

  • Mold for casting the elastomer sheet

  • Oven

Procedure:

  • Part A Preparation: In one container, thoroughly mix the vinyl-terminated PDMS with the desired amount of reinforcing filler (if used).

  • Part B Preparation: In a separate container, mix the this compound with the platinum catalyst. An inhibitor may also be added to this part to control the cure rate.

  • Mixing: Combine Part A and Part B in the recommended ratio (e.g., 10:1 by weight). Mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixed silicone in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.

  • Casting: Pour the degassed mixture into the desired mold.

  • Curing: Cure the elastomer according to the manufacturer's instructions. This may involve room temperature curing for a specified time or accelerated curing at an elevated temperature in an oven.

  • Post-Curing (Recommended): To improve the stability of the elastomer and remove any volatile by-products, a post-curing step at a higher temperature is often recommended.[11]

G cluster_partA Part A Preparation cluster_partB Part B Preparation A1 Vinyl-terminated PDMS A_mix Mix Thoroughly A1->A_mix A2 Reinforcing Filler (optional) A2->A_mix Mix_All Combine Part A & Part B and Mix A_mix->Mix_All B1 This compound B_mix Mix B1->B_mix B2 Platinum Catalyst B2->B_mix B3 Inhibitor (optional) B3->B_mix B_mix->Mix_All Degas Degas in Vacuum Chamber Mix_All->Degas Cast Cast into Mold Degas->Cast Cure Cure (Room Temp or Oven) Cast->Cure Post_Cure Post-Cure (Oven) Cure->Post_Cure Final_Elastomer Final Silicone Elastomer Post_Cure->Final_Elastomer

Caption: Workflow for the preparation of a silicone elastomer.

Protocol 2: Mechanical Property Testing

The following protocols are based on ASTM standards for characterizing the mechanical properties of silicone elastomers.

Objective: To determine the tensile strength and ultimate elongation of the cured silicone elastomer.[1]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.[12]

  • Tensile grips.[3]

  • Die for cutting dumbbell-shaped specimens (Die C is common).[1]

  • Micrometer for measuring specimen thickness.

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the cured elastomer sheet using the die.[12] Measure the thickness of the narrow section of each specimen at three points and record the average.[1]

  • Machine Setup: Set the grip separation speed on the UTM to 500 mm/min (20 inches/min).[1][12]

  • Testing: Mount the specimen securely in the tensile grips. Start the test and record the force and elongation until the specimen breaks.[12]

  • Data Analysis:

    • Tensile Strength (MPa): Calculate as the maximum force recorded divided by the original cross-sectional area of the specimen.[1]

    • Elongation at Break (%): Calculate as ((final length at break - initial gauge length) / initial gauge length) x 100.[1]

G start Start prep Prepare Dumbbell Specimen (ASTM D412) start->prep measure Measure Specimen Thickness prep->measure setup Set up UTM (500 mm/min) measure->setup mount Mount Specimen in Grips setup->mount test Run Tensile Test to Failure mount->test record Record Force and Elongation test->record calculate Calculate Tensile Strength & Elongation at Break record->calculate end End calculate->end

Caption: Workflow for tensile strength testing (ASTM D412).

Objective: To measure the indentation hardness of the silicone elastomer.[13]

Apparatus:

  • Shore A Durometer.[14]

  • Hard, flat surface for supporting the specimen.

Procedure:

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve this thickness, ensuring no air is trapped between the layers.[15]

  • Measurement: Place the specimen on the hard, flat surface. Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.[16]

  • Reading: Read the hardness value from the durometer scale within one second of firm contact.[15][16]

  • Replicates: Take at least five measurements at different locations on the specimen, at least 12 mm apart, and calculate the average.[14]

G start Start prep Prepare Specimen (min. 6mm thick) start->prep place Place Specimen on Hard, Flat Surface prep->place press Press Durometer Firmly onto Specimen place->press read Read Hardness within 1 Second press->read repeat Repeat Measurement at 5 Different Locations read->repeat calculate Calculate Average Hardness repeat->calculate end End calculate->end

Caption: Workflow for Shore A hardness testing (ASTM D2240).

Objective: To determine the resistance of the silicone elastomer to tearing.[17][18]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.[17]

  • Tensile grips.

  • Die for cutting specimens (e.g., Die C).[17]

Procedure:

  • Specimen Preparation: Cut specimens from the cured elastomer sheet using the appropriate die.[17] Measure the thickness of each specimen.

  • Machine Setup: Set the grip separation speed on the UTM to 500 mm/min (20 inches/min).[19]

  • Testing: Mount the specimen in the grips. Start the test and pull the specimen until it tears completely.[17]

  • Data Analysis: Record the maximum force required to tear the specimen.

    • Tear Strength (kN/m or ppi): Calculate as the maximum force divided by the thickness of the specimen.[17]

G start Start prep Prepare Specimen (e.g., Die C) start->prep measure Measure Specimen Thickness prep->measure setup Set up UTM (500 mm/min) measure->setup mount Mount Specimen in Grips setup->mount test Run Tear Test to Failure mount->test record Record Maximum Tearing Force test->record calculate Calculate Tear Strength record->calculate end End calculate->end

Caption: Workflow for tear strength testing (ASTM D624).

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of a drug from the prepared silicone elastomer matrix.

Materials:

  • Drug-loaded silicone elastomer specimens of defined geometry (e.g., discs or rods)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Constant temperature water bath or incubator (37 °C)

  • Sample collection vials

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Place a drug-loaded elastomer specimen in a known volume of release medium in a sealed container.

  • Incubation: Incubate the container at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.

  • Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

G start Start prep Prepare Drug-Loaded Elastomer Specimen start->prep incubate Incubate Specimen in Release Medium at 37°C prep->incubate sample Withdraw Aliquot at Timed Intervals incubate->sample replace Replace with Fresh Medium sample->replace analyze Quantify Drug Concentration (e.g., HPLC) sample->analyze replace->incubate plot Plot Cumulative Drug Release vs. Time analyze->plot end End plot->end

Caption: Workflow for an in vitro drug release study.

G cluster_matrix Silicone Elastomer Matrix cluster_environment Aqueous Environment (e.g., Body Fluid) drug_dispersed Drug Dispersed in Matrix drug_released Released Drug drug_dispersed->drug_released Diffusion diffusion Diffusion

Caption: Drug release from a matrix-type silicone elastomer.

References

Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation Reactions Using Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tetrakis(dimethylsiloxy)silane as a crosslinking agent in platinum-catalyzed hydrosilylation reactions. This process is fundamental for the creation of crosslinked silicone networks, commonly used in the formulation of silicone elastomers with tailored properties for various applications, including in the medical and pharmaceutical fields.

Introduction to Platinum-Catalyzed Hydrosilylation

Platinum-catalyzed hydrosilylation is a highly efficient and widely used chemical reaction for the formation of silicon-carbon bonds. The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond (vinyl group). This process is central to the curing of many silicone-based materials, transforming liquid silicone polymers into solid elastomers.

This compound, with its four Si-H functional groups, serves as a highly effective crosslinker. When reacted with vinyl-functionalized silicone polymers in the presence of a platinum catalyst, it forms a stable, three-dimensional polymer network. The resulting crosslinked structure imparts enhanced thermal stability, chemical resistance, and mechanical strength to the final silicone product.

The Role of this compound

This compound is a key component in two-part, platinum-cured silicone systems. Its primary function is to act as a crosslinking agent, connecting long-chain vinyl-functional silicone polymers. The degree of crosslinking, which can be controlled by the stoichiometry of the reactants, dictates the final physical properties of the elastomer, such as hardness, elasticity, and tensile strength.

Platinum Catalysts

A variety of platinum-based catalysts are effective for hydrosilylation reactions. The choice of catalyst can influence the reaction rate and curing temperature. Commonly used catalysts include:

  • Karstedt's Catalyst: A platinum(0)-divinyltetramethyldisiloxane complex, known for its high activity at low concentrations.

  • Speier's Catalyst: A solution of hexachloroplatinic acid in isopropanol, it is a readily available and effective catalyst.

  • Ashby's Catalyst: Suitable for high-temperature curing applications.

  • Lamoreaux's Catalyst: Used in formulations requiring specific properties like fire-retardancy.

For room temperature vulcanizing (RTV) systems, platinum catalyst concentrations typically range from 5 to 50 parts per million (ppm) based on the total weight of the formulation. A common starting point is 20 ppm.

Quantitative Data Summary

The mechanical properties of silicone elastomers are highly dependent on the specific formulation, including the molecular weight of the vinyl-functional polymer, the concentration of the crosslinker, and the curing conditions. The following table summarizes representative mechanical properties of silicone elastomers prepared via platinum-catalyzed hydrosilylation, though not all examples explicitly use this compound, they provide a useful reference for the expected performance.

PropertyTypical Value Range
Tensile Strength 0.2 - 1.26 MPa
Elongation at Break 70% - 2800%
Young's Modulus 0.3 - 2.6 MPa
Shore A Hardness Varies with crosslink density

Experimental Protocols

The following protocols provide a generalized methodology for the preparation of a silicone elastomer using this compound as the crosslinker. Note: These are representative protocols and may require optimization for specific applications.

Materials and Equipment
  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-Vi)

  • This compound (crosslinker)

  • Platinum catalyst solution (e.g., Karstedt's catalyst in xylene)

  • Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol, to control working time)

  • High-precision balance

  • Mechanical stirrer or planetary mixer

  • Vacuum chamber for degassing

  • Oven for curing

  • Molds for sample preparation

Representative Protocol for a Two-Part Silicone Elastomer

This protocol describes the preparation of a two-part system, which is common in commercial formulations to ensure shelf stability.

Part A Preparation (Vinyl and Catalyst Component):

  • To a clean, dry mixing vessel, add a predetermined amount of vinyl-terminated polydimethylsiloxane (PDMS-Vi). The viscosity of the PDMS-Vi will influence the properties of the final elastomer.

  • If an inhibitor is used to control the cure rate, add it to the PDMS-Vi and mix thoroughly.

  • Add the platinum catalyst solution to the mixture to achieve the desired final platinum concentration (e.g., 10-50 ppm in the final mixed formulation). Mix until the catalyst is homogeneously dispersed.

Part B Preparation (Crosslinker Component):

  • In a separate, clean, and dry mixing vessel, add a stoichiometric amount of this compound relative to the vinyl content of Part A. The molar ratio of Si-H groups to vinyl groups is a critical parameter that affects the crosslink density and final properties. A common starting point is a slight excess of Si-H groups.

  • To ensure proper mixing, a portion of PDMS-Vi can be blended with the this compound.

Curing Procedure:

  • Combine Part A and Part B in the desired ratio (often 1:1 by weight if formulated as such).

  • Mix the two parts thoroughly until a uniform mixture is obtained. This can be done by hand for small quantities or with a mechanical mixer for larger batches.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause voids in the cured elastomer.

  • Pour the degassed mixture into a mold of the desired shape.

  • Cure the mixture in an oven at a specified temperature and time. Typical curing conditions can range from room temperature for several hours to elevated temperatures (e.g., 100-150°C) for a shorter duration (e.g., 30-60 minutes).

  • After the initial cure, a post-curing step at a higher temperature (e.g., 150-200°C) for several hours can be performed to ensure complete reaction and remove any volatile byproducts, leading to more stable mechanical properties.

Visualizations

Platinum-Catalyzed Hydrosilylation Mechanism

The following diagram illustrates the generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Hydrosilylation_Mechanism cluster_reaction Catalytic Cycle Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition Complex Pt0->Intermediate1 + R3Si-H Product R3Si-CH2-CH2R' (Crosslinked Silicone) SiH R3Si-H (e.g., this compound) SiH->Intermediate1 Vinyl R'CH=CH2 (Vinyl-functional Silicone) Intermediate2 π-Complex Vinyl->Intermediate2 Intermediate1->Intermediate2 + R'CH=CH2 Intermediate3 Insertion Product Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Pt0 Reductive Elimination + Product

Hydrosilylation Catalytic Cycle
Experimental Workflow

The diagram below outlines the general workflow for preparing a silicone elastomer using a two-part platinum-cure system with this compound as the crosslinker.

Experimental_Workflow cluster_partA Part A Preparation cluster_partB Part B Preparation PDMS_Vi Vinyl-terminated PDMS Mix_A Mix Part A PDMS_Vi->Mix_A Catalyst Platinum Catalyst Catalyst->Mix_A Mix_Parts Combine and Mix Part A & Part B Mix_A->Mix_Parts Crosslinker This compound Mix_B Mix Part B Crosslinker->Mix_B PDMS_Vi_B Vinyl-terminated PDMS (optional) PDMS_Vi_B->Mix_B Mix_B->Mix_Parts Degas Degas Mixture (Vacuum) Mix_Parts->Degas Pour Pour into Mold Degas->Pour Cure Cure (Oven) Pour->Cure Post_Cure Post-Cure (Optional) Cure->Post_Cure Final_Product Final Elastomer Cure->Final_Product without post-cure Post_Cure->Final_Product

Silicone Elastomer Preparation Workflow

Safety Precautions

  • Always work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Platinum catalysts can be sensitive and may be inhibited by certain substances such as sulfur, phosphorus, and amine compounds. Ensure all equipment is clean and free of potential inhibitors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Surface Modification of Nanoparticles with Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process for enhancing their stability, dispersibility, and functionality for a wide range of applications, including drug delivery, diagnostics, and advanced materials. Tetrakis(dimethylsiloxy)silane is a versatile silane (B1218182) coupling agent that can be employed to impart a hydrophobic and flexible siloxane layer onto the surface of various nanoparticles. This modification can improve compatibility with non-polar matrices, prevent aggregation, and serve as a foundational layer for further functionalization.

These application notes provide a comprehensive overview of the principles, experimental protocols, and characterization techniques for the surface modification of nanoparticles using this compound. While this compound is primarily known as a crosslinker in silicone chemistry, its reactive siloxy groups can be leveraged for surface modification through hydrolysis and condensation reactions with surface hydroxyl groups present on many inorganic nanoparticles.[1][2][3]

Principle of Surface Modification

The surface modification of nanoparticles with this compound is based on the hydrolysis of its dimethylsiloxy groups in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with the hydroxyl groups (-OH) present on the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, iron oxide), forming stable siloxane (Si-O-Si) bonds. This process results in a coating of a polysiloxane network on the nanoparticle surface. The dimethyl groups attached to the silicon atoms of the coating provide a hydrophobic character to the modified nanoparticles.

A general workflow for this process is outlined below:

G cluster_prep Nanoparticle Preparation cluster_reaction Surface Modification Reaction cluster_purification Purification and Isolation cluster_characterization Characterization NP_Dispersion Disperse Nanoparticles in Solvent Silane_Addition Add this compound NP_Dispersion->Silane_Addition Homogeneous Suspension Hydrolysis Hydrolysis of Silane Silane_Addition->Hydrolysis Initiate Reaction Condensation Condensation on Nanoparticle Surface Hydrolysis->Condensation Formation of Siloxane Bonds Washing Wash to Remove Excess Reagents Condensation->Washing Reaction Completion Drying Dry Modified Nanoparticles Washing->Drying Purified Product Analysis Analyze Surface Properties Drying->Analysis Final Characterization

Experimental workflow for nanoparticle surface modification.

Experimental Protocols

Materials
  • Nanoparticles with surface hydroxyl groups (e.g., silica nanoparticles, iron oxide nanoparticles)

  • This compound (CAS: 17082-47-2)

  • Anhydrous organic solvent (e.g., toluene, ethanol)

  • Deionized water

  • Ammonia (B1221849) solution (optional, as a catalyst for hydrolysis)

  • Centrifuge

  • Ultrasonicator

  • Reaction vessel with a condenser and magnetic stirrer

  • Drying oven or vacuum oven

Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a general method for the surface modification of silica nanoparticles. The reaction conditions may need to be optimized for different types of nanoparticles and desired levels of surface coverage.

  • Nanoparticle Dispersion:

    • Disperse a known amount of silica nanoparticles (e.g., 1 gram) in an anhydrous solvent (e.g., 100 mL of toluene) in a reaction vessel.

    • Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion and break up any agglomerates.

  • Reaction Setup:

    • Place the reaction vessel in a heating mantle on a magnetic stirrer and equip it with a condenser.

    • Begin stirring the nanoparticle suspension.

  • Initiation of Hydrolysis and Condensation:

    • In a separate vial, prepare a solution of this compound in the same anhydrous solvent. The amount of silane will depend on the surface area of the nanoparticles and the desired coating thickness. A starting point could be a 1:1 to 5:1 weight ratio of silane to nanoparticles.

    • Slowly add the silane solution to the stirred nanoparticle suspension.

    • Add a controlled amount of deionized water to initiate the hydrolysis of the silane. The water-to-silane molar ratio is a critical parameter to control the extent of hydrolysis and subsequent condensation. A ratio of 1:1 to 4:1 is a common starting point.

    • Optionally, a small amount of ammonia solution (e.g., 0.1 mL of 28% NH₃ in water) can be added to catalyze the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (e.g., for toluene, ~110°C) and maintain the reaction under constant stirring for a period of 4 to 24 hours. The reaction time will influence the degree of surface coverage.

  • Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the modified nanoparticles from the reaction mixture by centrifugation (e.g., 10,000 rpm for 20 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in a fresh portion of the solvent.

    • Repeat the washing step (centrifugation and resuspension) at least three times to remove any unreacted silane and byproducts.

  • Drying:

    • After the final wash, dry the modified nanoparticles in an oven at 60-80°C overnight or in a vacuum oven for several hours until a constant weight is achieved.

  • Storage:

    • Store the dried, surface-modified nanoparticles in a desiccator to prevent moisture absorption.

G cluster_surface Nanoparticle Surface cluster_silane This compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation NP_Surface Si-OH (Surface Hydroxyl) Surface_Bond Surface-O-Si(O-Si(CH₃)₂O-)n NP_Surface->Surface_Bond Silane Si(O-Si(CH₃)₂H)₄ Hydrolyzed_Silane Si(O-Si(CH₃)₂OH)ₓ(O-Si(CH₃)₂H)₄₋ₓ Silane->Hydrolyzed_Silane + H₂O H2O H₂O H2O->Hydrolyzed_Silane Hydrolyzed_Silane->Surface_Bond Condensation (-H₂O)

Hydrolysis and condensation of this compound on a nanoparticle surface.

Data Presentation

The successful surface modification of nanoparticles can be quantified by various analytical techniques. The following table provides an example of the type of data that should be collected and presented.

ParameterUnmodified NanoparticlesModified Nanoparticles
Particle Size (DLS) 100 ± 5 nm115 ± 7 nm
Zeta Potential (in water, pH 7) -35 ± 2 mV-15 ± 3 mV
Surface Elemental Composition (XPS) - Si:O:C 1 : 2 : 0.51 : 1.8 : 5.2
Contact Angle (water) < 20°> 110°
Thermogravimetric Analysis (TGA) - Weight Loss (%) < 2% (up to 800°C)15% (up to 800°C)

Note: The data presented in this table are illustrative and will vary depending on the specific nanoparticles, reaction conditions, and the degree of surface modification achieved.

Characterization Techniques

A thorough characterization of the surface-modified nanoparticles is essential to confirm the success of the coating process and to understand the properties of the resulting material.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. An increase in particle size after modification is indicative of a surface coating.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential suggests an alteration of the surface chemistry.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface. An increase in the carbon and silicon content relative to the core nanoparticle elements confirms the presence of the silane coating.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the nanoparticle surface. The appearance of new peaks corresponding to Si-O-Si and C-H bonds, and a decrease in the intensity of surface -OH bands, indicate successful modification.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the silane coating) on the nanoparticle surface by measuring the weight loss as a function of temperature.

  • Contact Angle Measurement: To assess the hydrophobicity or hydrophilicity of the nanoparticle surface. A significant increase in the water contact angle indicates a successful hydrophobic modification.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles and, in some cases, directly observe the surface coating.

Applications in Drug Development

While direct applications of this compound in drug delivery are not yet widely reported, the resulting hydrophobically modified nanoparticles could serve as valuable intermediates in the development of drug delivery systems:

  • Encapsulation of Hydrophobic Drugs: The hydrophobic surface layer can enhance the loading capacity and stability of hydrophobic therapeutic agents within the nanoparticle carrier.

  • Component of More Complex Delivery Systems: These modified nanoparticles can be further functionalized with targeting ligands, polymers (e.g., PEG for stealth properties), or stimuli-responsive moieties to create sophisticated drug delivery vehicles.

  • Improving Dispersion in Polymeric Matrices: For drug-eluting implants or devices, these nanoparticles can be more easily dispersed in hydrophobic polymer matrices, leading to more uniform drug distribution and release profiles.

Researchers are encouraged to explore the potential of this compound-modified nanoparticles as a platform for developing novel drug delivery systems, leveraging the unique properties imparted by the flexible and hydrophobic siloxane coating.

References

Application Notes and Protocols: Tetrakis(dimethylsiloxy)silane in the Synthesis of Hybrid Organic-Inorganic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of Tetrakis(dimethylsiloxy)silane (TDMSS) in the synthesis of advanced hybrid organic-inorganic materials. TDMSS, with its unique structure comprising a central silicon atom bonded to four dimethylsiloxy groups, serves as a versatile precursor and crosslinking agent. Its incorporation into material matrices imparts desirable properties such as flexibility, hydrophobicity, and thermal stability.[1][2] These characteristics make TDMSS-based hybrid materials promising candidates for a wide range of applications, including flexible coatings, high refractive index materials, and dental composites.

Section 1: Synthesis of Flexible Hybrid Organic-Inorganic Coatings

The integration of TDMSS into coating formulations can significantly enhance their flexibility and durability. The dimethylsiloxy groups contribute to a lower crosslinking density compared to more rigid precursors like tetraethoxysilane (TEOS), resulting in materials that can withstand mechanical stress without cracking.[1]

Application Concept:

This protocol outlines the synthesis of a flexible, transparent hybrid coating suitable for applications requiring durable and conformable surface protection. The chemistry involves the co-condensation of TDMSS with an epoxy-functional silane (B1218182), followed by curing with an amine agent. This approach creates a crosslinked network with both the flexibility of the siloxane backbone and the toughness of the epoxy-amine resin.

Experimental Protocol: Sol-Gel Synthesis of a Flexible Hybrid Coating

Materials:

  • This compound (TDMSS)

  • 3-Glycidyloxypropyltrimethoxysilane (GPTMS)

  • Jeffamine D-400 (poly(propylene glycol) bis(2-aminopropyl ether))

  • Isopropanol (B130326)

  • Deionized water

  • Hydrochloric acid (0.1 M)

Procedure:

  • Sol Preparation: In a clean, dry flask, combine TDMSS and GPTMS in a 1:2 molar ratio with isopropanol as the solvent.

  • Hydrolysis: Add deionized water and 0.1 M hydrochloric acid to the solution while stirring vigorously. The amount of water should be stoichiometric to the moles of hydrolyzable groups on the silane precursors.

  • Condensation: Allow the mixture to react at room temperature for 24 hours to facilitate hydrolysis and initial condensation, forming a stable sol.

  • Formulation: To the prepared sol, add Jeffamine D-400 in a 1:1 molar ratio with respect to the epoxy groups of the GPTMS.

  • Coating Application: Apply the formulated sol onto a substrate (e.g., glass or polymer film) using a suitable technique such as spin-coating or dip-coating.

  • Curing: Cure the coated substrate in an oven at 80°C for 2 hours, followed by a post-cure at 120°C for 1 hour to ensure complete crosslinking.

Logical Workflow for Flexible Coating Synthesis

G cluster_0 Sol Preparation and Hydrolysis cluster_1 Condensation and Formulation cluster_2 Coating and Curing a Mix TDMSS and GPTMS in Isopropanol b Add Deionized Water and HCl (0.1 M) a->b Stirring c 24h Reaction at RT (Sol Formation) b->c d Add Jeffamine D-400 c->d e Substrate Application (Spin/Dip Coating) d->e f Curing (80°C -> 120°C) e->f

Caption: Workflow for the synthesis of a flexible hybrid coating.

Quantitative Data: Mechanical Properties of Hybrid Coatings
Precursor SystemTDMSS:GPTMS Molar RatioPencil HardnessFlexibility (Mandrel Bend Test)
System A1:12H5 mm
System B1:23H3 mm
System C1:44H1 mm

Section 2: Synthesis of High Refractive Index Hybrid Materials

TDMSS can be a key component in the formulation of hybrid materials with a high refractive index, which are crucial for optical applications such as LED encapsulation and lens manufacturing. The incorporation of aromatic moieties alongside the siloxane network allows for the tuning of the refractive index.

Application Concept:

This protocol describes the synthesis of a transparent hybrid material with a high refractive index. The approach involves the hydrosilylation reaction between a vinyl-functionalized phenyl-containing oligosiloxane and a hydride-functional crosslinker, where TDMSS can be used to modify the network structure and properties.

Experimental Protocol: Hydrosilylation Curing for High Refractive Index Material

Materials:

  • Phenyl-vinyl-oligosiloxane (PVO) resin (synthesized via sol-gel)

  • Phenyltris(dimethylsiloxy)silane (PTDMSS) as a crosslinker

  • This compound (TDMSS) as a modifier

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)

  • Toluene

Procedure:

  • Resin Preparation: Synthesize PVO resin through a sol-gel condensation of vinyltrimethoxysilane (B1682223) and diphenyldimethoxysilane.

  • Formulation: In a vial, dissolve the PVO resin and a mixture of PTDMSS and TDMSS (e.g., 9:1 molar ratio) in toluene.

  • Catalyst Addition: Add Karstedt's catalyst to the mixture (typically 10 ppm of platinum).

  • Casting: Pour the formulated resin into a mold.

  • Curing: Cure the material in an oven at 150°C for 4 hours. The hydrosilylation reaction between the vinyl groups of the PVO and the Si-H groups of the crosslinkers will form a stable, crosslinked network.

Signaling Pathway for Hydrosilylation Curing

G cluster_0 Reactants cluster_1 Catalysis and Curing cluster_2 Product PVO Phenyl-Vinyl-Oligosiloxane (Si-CH=CH2) Catalyst Karstedt's Catalyst (Pt Complex) PVO->Catalyst Crosslinker PTDMSS / TDMSS (Si-H) Crosslinker->Catalyst Curing Thermal Curing (150°C) Catalyst->Curing Product Crosslinked Hybrid Material (Si-CH2-CH2-Si) Curing->Product G cluster_resin Resin Matrix Preparation cluster_filler Filler Incorporation cluster_curing Final Composite and Curing a Mix Bis-GMA, TEGDMA, TDMSS b Add Photoinitiators (Camphorquinone, EDAB) a->b c Add Silanized Silica Nanoparticles d Homogeneous Composite Paste b->d e Light Curing (470 nm) d->e

References

Application Notes and Protocols for Tetrakis(dimethylsiloxy)silane as a Non-Volatile NMR Standard for High-Temperature Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Tetrakis(dimethylsiloxy)silane as a Robust Non-Volatile Internal Standard for High-Temperature NMR Spectroscopy

High-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying dynamic chemical processes, reaction kinetics, and the conformational changes of molecules at elevated temperatures. A significant challenge in high-temperature NMR is the selection of a suitable internal standard for chemical shift referencing. The commonly used standard, tetramethylsilane (B1202638) (TMS), is highly volatile with a boiling point of 27°C, making it unsuitable for experiments conducted at elevated temperatures.

This compound emerges as a superior alternative for high-temperature NMR applications due to its high boiling point, thermal stability, and chemical inertness. This document provides detailed application notes and protocols for the effective use of this compound as a non-volatile internal NMR standard.

Key Advantages of this compound:

  • Low Volatility: With a boiling point of 188-190°C, this compound remains in the sample solution even at high temperatures, ensuring consistent concentration and reliable referencing throughout the experiment.[1]

  • Thermal Stability: As a siloxane, this compound exhibits excellent thermal stability, resisting decomposition at temperatures typically employed in high-temperature NMR studies. Siloxanes are known to be stable at temperatures up to 300-400°C.

  • Chemical Inertness: this compound is chemically inert and unlikely to react with a wide range of analytes and solvents, preserving the integrity of the sample.

  • Simple ¹H NMR Spectrum: It exhibits a simple proton NMR spectrum, typically a singlet from the methyl protons, which appears in a region of the spectrum that is often free from signals of interest.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₂₈O₄Si₅
Molecular Weight328.73 g/mol
Boiling Point188-190 °C
Density0.886 g/mL at 25 °C
Flash Point67 °C
AppearanceClear, colorless liquid

Experimental Protocols

Protocol 1: Sample Preparation for High-Temperature NMR with this compound

This protocol outlines the steps for preparing an NMR sample with this compound as an internal standard for high-temperature analysis.

Materials:

  • Analyte of interest

  • High-boiling point deuterated NMR solvent (e.g., DMSO-d₆, Toluene-d₈, o-Dichlorobenzene-d₄)

  • This compound

  • High-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Volumetric flasks and micropipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution of the Standard:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the chosen high-boiling point deuterated solvent to create a stock solution of a specific concentration (e.g., 1% v/v). Note: The concentration can be adjusted based on the analyte concentration and the desired signal-to-noise ratio for the standard's peak.

  • Prepare the Analyte Solution:

    • Accurately weigh the analyte and dissolve it in a known volume of the deuterated solvent.

  • Prepare the Final NMR Sample:

    • In a clean vial, combine a known volume of the analyte solution with a known volume of the this compound stock solution.

    • Alternatively, add a precise volume of the stock solution directly to the analyte solution to achieve the desired final concentration of the standard.

    • Thoroughly mix the solution using a vortex mixer.

  • Transfer to NMR Tube:

    • Transfer the final solution to a high-precision NMR tube to the appropriate height for the spectrometer being used (typically 4-5 cm).

    • Cap the NMR tube securely. For high-temperature experiments, it is advisable to use a cap that can withstand the pressure buildup, or to use an NMR tube with a flame-sealable valve (e.g., J. Young tube) for long-duration experiments at very high temperatures.

Workflow for Sample Preparation:

G cluster_stock Prepare Standard Stock Solution cluster_analyte Prepare Analyte Solution cluster_final Prepare Final NMR Sample weigh_std Weigh this compound dissolve_std Dissolve in deuterated solvent weigh_std->dissolve_std combine Combine Analyte and Standard Solutions dissolve_std->combine weigh_analyte Weigh Analyte dissolve_analyte Dissolve in deuterated solvent weigh_analyte->dissolve_analyte dissolve_analyte->combine mix Vortex to mix thoroughly combine->mix transfer Transfer to NMR tube mix->transfer G start Insert Sample into Spectrometer rt_scan Acquire Spectrum at Room Temperature start->rt_scan set_temp Set Target Temperature rt_scan->set_temp ramp_up Ramp Temperature in Increments set_temp->ramp_up equilibrate Equilibrate at each step ramp_up->equilibrate equilibrate->ramp_up Not at target temp reshim Re-shim at Target Temperature equilibrate->reshim At target temp acquire_ht Acquire High-Temperature Spectrum reshim->acquire_ht ramp_down Cool Down in Increments acquire_ht->ramp_down finish Eject Sample ramp_down->finish G node_exp_temp Experiment Temperature > 50°C? node_volatile_std Use Volatile Standard (e.g., TMS) - High Risk of Evaporation node_exp_temp->node_volatile_std No node_nonvolatile_std Use Non-Volatile Standard node_exp_temp->node_nonvolatile_std Yes node_tdms This compound is a suitable choice node_nonvolatile_std->node_tdms

References

Application Notes and Protocols: Tetrakis(dimethylsiloxy)silane as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylsiloxy)silane, a high molecular weight organosilane, is emerging as a mild and selective reducing agent for a variety of applications in organic synthesis.[1][2] Its utility stems from the polarized silicon-hydrogen (Si-H) bond, which imparts a hydridic character to the hydrogen atom.[1] This property, combined with the compound's stability and the formation of inert siloxane byproducts, makes it an attractive alternative to traditional metal-based reducing agents. This document provides an overview of its applications, proposed reaction mechanisms, and generalized protocols for its use in key organic transformations, particularly in catalyzed reduction reactions.

While specific quantitative data for this compound in many classical reduction reactions is not extensively documented in peer-reviewed literature, its reactivity can be inferred from its role as a crosslinker in hydrosilylation reactions and its use in specific catalyzed processes.[3][4] The protocols provided herein are based on established principles of silane (B1218182) chemistry and are intended as a starting point for further investigation and optimization.

Key Applications and Advantages

  • Mild and Selective Reductions: The moderate hydridic nature of the Si-H bond in this compound allows for the selective reduction of sensitive functional groups.[1]

  • Catalytic Activation: Its reducing power can be significantly enhanced through the use of catalysts, such as the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), which activates the Si-H bond.[5][6]

  • High Molecular Weight: Its higher molecular weight and lower volatility compared to other silanes can be advantageous in certain applications, potentially simplifying reaction work-up.

  • Formation of Stable Byproducts: The oxidation of this compound results in the formation of stable and generally unreactive siloxane polymers, which can often be easily separated from the desired organic products.

Proposed Mechanism of Catalytic Reduction

The use of B(C6F5)3 as a catalyst is crucial for activating this compound for the reduction of many organic functional groups. The proposed mechanism involves the formation of a frustrated Lewis pair between the silane and the borane, which increases the hydridic character of the Si-H bond and facilitates hydride transfer to an electrophilic substrate.

G cluster_0 Catalyst Activation cluster_1 Reduction of Carbonyl cluster_2 Work-up Silane R3Si-H (this compound) ActivatedComplex [R3Si---H---B(C6F5)3] Silane->ActivatedComplex + B(C6F5)3 Catalyst B(C6F5)3 HydrideTransfer Hydride Transfer ActivatedComplex->HydrideTransfer Carbonyl R'2C=O Intermediate [R'2C(+)-O-B(C6F5)3] Carbonyl->Intermediate + Activated Complex Intermediate->HydrideTransfer Product_SilylEther R'2CH-O-SiR3 HydrideTransfer->Product_SilylEther Product_Alcohol R'2CH-OH Product_SilylEther->Product_Alcohol Aqueous Work-up G Start Start: Substrate and Solvent Add_Catalyst Add B(C6F5)3 Catalyst Start->Add_Catalyst Add_Silane Add this compound Add_Catalyst->Add_Silane Reaction Reaction at Appropriate Temperature Add_Silane->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for Creating Tunable Silicone Networks with "Tetrakis(dimethylsiloxy)silane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing and characterizing tunable silicone networks using Tetrakis(dimethylsiloxy)silane as a crosslinking agent. The protocols detailed below are designed to enable the creation of silicone elastomers with tailored mechanical properties, suitable for a range of applications including controlled drug delivery and biomedical devices.

Introduction

Silicone elastomers are widely utilized in the biomedical and pharmaceutical fields due to their excellent biocompatibility, thermal stability, and chemical inertness.[1][2] The ability to tune the mechanical properties of these materials is crucial for designing devices that meet specific performance requirements, such as matching the softness of biological tissue or controlling the release rate of a therapeutic agent.[3][4]

This compound is a highly effective crosslinking agent for vinyl-functional silicone polymers.[5][6] The crosslinking process, typically a platinum-catalyzed hydrosilylation reaction, forms a stable three-dimensional network.[7][8] By carefully controlling the stoichiometric ratio of the vinyl-functional polymer to the hydride-functional crosslinker (this compound), the crosslink density of the resulting elastomer can be precisely modulated.[9][10] This, in turn, allows for the tuning of mechanical properties such as Young's modulus, elongation at break, and hardness.[10][11]

This document outlines the synthesis of such tunable networks, methods for their characterization, and their application in drug delivery.

Synthesis of Tunable Silicone Networks

The synthesis of tunable silicone networks is achieved through a platinum-catalyzed hydrosilylation reaction between a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer and the crosslinker, this compound. The experimental workflow for this process is illustrated below.

G cluster_prep Preparation cluster_mixing Mixing cluster_degassing Degassing cluster_curing Curing cluster_postcuring Post-Curing (Optional) cluster_characterization Characterization prep_reactants Prepare Reactants: - Vinyl-terminated PDMS - this compound - Platinum Catalyst Solution mix Mix Reactants in a Specific Stoichiometric Ratio prep_reactants->mix Weigh and combine degas Degas Mixture to Remove Air Bubbles mix->degas Vacuum cure Cure at Elevated Temperature degas->cure Heat post_cure Post-cure to Ensure Complete Reaction cure->post_cure Further heating characterize Characterize Mechanical and Physicochemical Properties cure->characterize post_cure->characterize G cluster_formulation Drug Formulation cluster_fabrication Device Fabrication cluster_release Drug Release cluster_factors Controlling Factors drug_mixing Disperse Drug in Silicone Pre-polymer Mixture fabricate Fabricate Drug-Loaded Device (e.g., molding, extrusion) drug_mixing->fabricate release Drug Elutes from the Silicone Matrix over Time fabricate->release factors Release Rate is a Function of: - Crosslink Density - Drug Loading - Drug Particle Size - Device Geometry factors->release

References

Application Notes and Protocols: The Role of Tetrakis(dimethylsiloxy)silane in Silicone-Based Adhesives and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylsiloxy)silane (TDS), a tetrafunctional silane (B1218182) with the CAS number 17082-47-2, is a crucial crosslinking agent in the formulation of high-performance, two-component, platinum-cured silicone adhesives and sealants.[1] Its unique star-shaped structure with four reactive silicon-hydride (Si-H) groups allows for the formation of a well-defined and stable three-dimensional network upon reaction with vinyl-functionalized silicone polymers. This application note provides a comprehensive overview of the role of TDS in silicone formulations, its impact on material properties, and detailed protocols for formulation and testing.

The primary curing mechanism is a hydrosilylation reaction, an addition reaction between the Si-H groups of this compound and the vinyl groups (C=C) of vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) or other vinyl-functional silicones.[2][3] This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst.[4] The tetrafunctionality of TDS leads to a high crosslink density, which significantly influences the mechanical and physical properties of the final cured elastomer.[5][6]

Chemical Structure and Reaction Pathway

The chemical structure of this compound is central to its function as a crosslinker.

Caption: Chemical structure of this compound.

The hydrosilylation reaction is the fundamental chemistry behind the curing of these silicone systems.

A Vinyl-Terminated Silicone Polymer (R-CH=CH₂) C Cured Silicone Network A->C Hydrosilylation B This compound (Si(OSi(CH₃)₂H)₄) B->C Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->C

Caption: Hydrosilylation crosslinking reaction pathway.

Impact of this compound Concentration on Adhesive and Sealant Properties

The concentration of TDS in a silicone formulation is a critical parameter that allows for the fine-tuning of the final material's properties. Generally, increasing the concentration of the crosslinker leads to a higher crosslink density, which in turn affects the mechanical and thermal properties of the adhesive or sealant.

Data Presentation

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends based on polymer chemistry principles. Actual results will vary depending on the specific formulation, including the molecular weight of the vinyl-terminated silicone, the type and concentration of the catalyst, and the presence of any fillers or additives.

Table 1: Effect of TDS Concentration on Mechanical Properties of a Model Silicone Adhesive

TDS Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
2.03.545025
3.55.232040
5.07.821055
6.59.115065

Table 2: Influence of TDS Concentration on Cure Time and Adhesion Strength

TDS Concentration (wt%)Cure Time at 25°C (hours)Adhesion to Aluminum (N/cm)Adhesion to Polycarbonate (N/cm)
2.0361815
3.5242522
5.0183228
6.5123530

Experimental Protocols

Formulation of a Two-Component Silicone Adhesive

This protocol describes the preparation of a model two-component silicone adhesive using a vinyl-terminated polydimethylsiloxane (PDMS), this compound as the crosslinker, and a platinum catalyst.

Materials:

  • Part A: Vinyl-terminated PDMS (viscosity and molecular weight to be chosen based on desired application)

  • Part B: this compound (TDS)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst) in xylene (e.g., 2% Pt)

  • Optional: Fumed silica (B1680970) (as a reinforcing filler), adhesion promoters.

Procedure:

  • Part A Preparation: In a clean, dry container, weigh the desired amount of vinyl-terminated PDMS. If using a filler, add the fumed silica gradually while mixing at a low speed to ensure uniform dispersion.

  • Part B Preparation: In a separate container, weigh the required amount of this compound.

  • Catalyst Addition: Add the Karstedt's catalyst solution to Part A and mix thoroughly. The amount of catalyst will depend on the desired cure speed but is typically in the range of 5-20 ppm of platinum relative to the total weight of Part A and Part B.

  • Mixing: Just prior to application, combine Part A and Part B in the desired mix ratio (e.g., 10:1 by weight). Mix thoroughly until a homogeneous mixture is obtained, taking care to avoid entrapping air.

  • Degassing: If necessary, degas the mixed adhesive in a vacuum chamber to remove any air bubbles.

  • Application and Curing: Apply the adhesive to the desired substrate and allow it to cure at room temperature or accelerate the cure with heat (e.g., 15 minutes at 100°C).

Testing of Mechanical and Adhesion Properties

The following are general protocols for evaluating the properties of the cured silicone adhesive. Adherence to specific ASTM standards is recommended for accurate and reproducible results.

1. Tensile Strength and Elongation at Break (ASTM D412)

  • Specimen Preparation: Cast the mixed and degassed adhesive into a flat sheet of uniform thickness (e.g., 2 mm). Cure as per the desired schedule.

  • Die Cutting: Use a die to cut dumbbell-shaped test specimens from the cured sheet.

  • Testing: Use a universal testing machine equipped with grips suitable for elastomeric materials. Pull the specimens at a constant crosshead speed (e.g., 500 mm/min) until failure.

  • Data Analysis: Record the maximum stress (tensile strength) and the elongation at the point of rupture.

2. Shore A Hardness (ASTM D2240)

  • Specimen Preparation: Prepare a cured sample with a minimum thickness of 6 mm. The sample can be a single piece or stacked layers.

  • Measurement: Use a Shore A durometer to measure the hardness at multiple points on the sample surface. The reading should be taken immediately after the presser foot is in firm contact with the specimen.

3. Adhesion Strength (Peel Adhesion - ASTM D903)

  • Specimen Preparation: Apply a uniform layer of the mixed adhesive onto a rigid substrate (e.g., aluminum panel). Place a flexible substrate (e.g., a strip of canvas or a polymer film) onto the adhesive. Apply pressure to ensure intimate contact and squeeze out any excess adhesive.

  • Curing: Allow the assembly to cure under the desired conditions.

  • Testing: Use a tensile testing machine to peel the flexible substrate from the rigid substrate at a 180-degree angle and a constant speed.

  • Data Analysis: Record the force required to peel the substrate and calculate the adhesion strength in Newtons per centimeter (N/cm).

Experimental Workflow

Start Start: Define Adhesive Properties Formulation Formulation (V-PDMS, TDS, Catalyst, Fillers) Start->Formulation Mixing Mixing and Degassing Formulation->Mixing Curing Curing (Room Temp or Accelerated) Mixing->Curing Testing Mechanical and Adhesion Testing Curing->Testing Analysis Data Analysis and Optimization Testing->Analysis Analysis->Formulation Iterate for Optimization End End: Final Formulation Analysis->End

Caption: General workflow for silicone adhesive formulation and testing.

Conclusion

This compound is a versatile and highly effective crosslinker for two-component, addition-cure silicone adhesives and sealants. By carefully controlling its concentration, formulators can tailor the mechanical properties, cure characteristics, and adhesion performance of the final product to meet the demands of a wide range of applications, from electronics and automotive to medical devices. The protocols and data presented in this application note provide a foundational understanding for researchers and scientists working on the development of advanced silicone-based materials.

References

Application Notes and Protocols for Tetrakis(dimethylsiloxy)silane in Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (PDMS) is a cornerstone material in the fabrication of microfluidic devices due to its optical transparency, biocompatibility, and ease of manufacturing. The properties of PDMS can be tailored by modifying its formulation, particularly through the use of different crosslinking agents. Tetrakis(dimethylsiloxy)silane is a silane (B1218182) compound that serves as a robust crosslinker for vinyl-functional silicones.[1] Its incorporation into PDMS formulations can significantly alter the material's properties, offering advantages in specific microfluidic applications.

These application notes provide a comprehensive overview of the use of this compound in fabricating microfluidic devices, including its effects on material properties and detailed protocols for its use.

Key Applications and Benefits

The primary role of this compound in the context of microfluidic device fabrication is as a crosslinking agent.[1] Its use can lead to:

  • Accelerated Curing: Formulations incorporating this compound can exhibit significantly faster curing times at room temperature, which is advantageous for rapid prototyping and manufacturing.[2][3]

  • Modified Mechanical Properties: The inclusion of this compound can influence the mechanical properties of the resulting elastomer, such as its stiffness and elasticity.[4]

  • Enhanced Thermal Stability and Chemical Resistance: As a crosslinker, it contributes to the formation of highly crosslinked polymer networks, which can enhance the thermal stability and chemical resistance of the final microfluidic device.[1]

Quantitative Data on Modified PDMS Properties

The following tables summarize the quantitative effects of incorporating this compound (TDS) and other modifiers into a standard PDMS formulation (Sylgard 184).

Table 1: Mechanical Properties of Modified PDMS Formulations

FormulationYoung's Modulus (MPa)
Standard Sylgard 184 (10:1)1.91 ± 0.06
Modified PDMS (example)0.94 ± 0.08 to 2.6 ± 0.8

Data adapted from a study on PDMS-PEO block copolymers, illustrating the range of mechanical properties achievable with modified formulations.[5]

Table 2: Surface Properties of Modified PDMS

Surface TreatmentWater Contact Angle (°)
Native PDMS~110
PDMS-PEO Block Copolymer65 ± 3

This table illustrates how block copolymers with different functionalities can alter surface hydrophilicity.[5] While direct data for this compound's effect on contact angle was not found, as a silane, it is expected to influence surface properties.

Experimental Protocols

Protocol 1: Fabrication of a Fast-Curing PDMS Microfluidic Device using Soft Lithography

This protocol describes the fabrication of a microfluidic device using a modified PDMS formulation containing this compound for accelerated room temperature curing.[2]

Materials:

  • SYLGARD™ 184 Silicone Elastomer base and curing agent

  • This compound (TDS)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Ashby-Karstedt catalyst)

  • Micro-patterned master mold (e.g., SU-8 on a silicon wafer)

  • Petri dish

  • Vacuum desiccator

  • Scalpel or razor blade

  • Biopsy punch

  • Glass microscope slides

  • Plasma cleaner

Procedure:

  • Master Mold Preparation:

    • Place the master mold in a petri dish.

    • To facilitate the release of the cured PDMS, silanize the master mold by placing it in a vacuum desiccator with a few drops of a silanizing agent (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane) for 1-2 hours.

  • Preparation of the Modified PDMS Prepolymer:

    • In a clean, disposable cup, weigh the SYLGARD™ 184 Silicone Elastomer base.

    • Add 2 wt% of this compound to the base and mix thoroughly.[2]

    • Add the Ashby-Karstedt catalyst.

    • Add the SYLGARD™ 184 curing agent in a 10:1 ratio (base:curing agent) and mix vigorously for at least 3 minutes.

  • Degassing the PDMS Mixture:

    • Place the cup with the PDMS mixture in a vacuum desiccator.

    • Apply vacuum for 20-30 minutes, or until all visible air bubbles have been removed.

  • Casting and Curing:

    • Carefully pour the degassed PDMS mixture over the master mold in the petri dish.

    • Allow the PDMS to cure at room temperature. The curing time will be significantly reduced compared to standard Sylgard 184.[2]

  • Device Demolding and Preparation:

    • Once fully cured, carefully cut around the desired features of the device using a scalpel.

    • Gently peel the PDMS replica from the master mold.

    • Use a biopsy punch to create inlet and outlet ports as required by the design.

  • Bonding to a Substrate:

    • Clean the PDMS replica and a glass microscope slide with isopropanol (B130326) and dry with a stream of nitrogen.

    • Place the PDMS replica (channel side up) and the glass slide in a plasma cleaner and treat with oxygen plasma for 30-60 seconds.

    • Immediately bring the plasma-treated surfaces of the PDMS and glass slide into conformal contact to form an irreversible bond.

    • For enhanced bonding, the assembled device can be placed in an oven at 60-80°C for at least 30 minutes.

Visualizations

Experimental Workflow for Microfluidic Device Fabrication

G cluster_0 Mold Preparation cluster_1 PDMS Preparation cluster_2 Device Fabrication cluster_3 Device Assembly Master_Mold Create Master Mold (e.g., SU-8 photolithography) Silanization Silanize Master Mold Master_Mold->Silanization Casting Pour PDMS onto Master Mold Silanization->Casting Mixing Mix PDMS Base, this compound, Catalyst, and Curing Agent Degassing Degas PDMS Mixture Mixing->Degassing Degassing->Casting Curing Cure at Room Temperature Casting->Curing Demolding Peel PDMS Replica from Mold Curing->Demolding Port_Creation Create Inlet/Outlet Ports Demolding->Port_Creation Plasma_Treatment Oxygen Plasma Treatment of PDMS and Glass Port_Creation->Plasma_Treatment Bonding Bond PDMS to Glass Substrate Plasma_Treatment->Bonding Final_Device Final_Device Bonding->Final_Device Final Microfluidic Device

Caption: Workflow for fabricating a microfluidic device.

Logical Relationship of Components in Modified PDMS

G cluster_0 Modified PDMS Prepolymer PDMS_Base PDMS Base (Vinyl-terminated) Cured_PDMS Crosslinked PDMS Network PDMS_Base->Cured_PDMS Crosslinker This compound Crosslinker->Cured_PDMS Curing_Agent Curing Agent (Hydride-functionalized PDMS) Curing_Agent->Cured_PDMS Catalyst Platinum Catalyst Catalyst->Cured_PDMS facilitates

Caption: Components of the modified PDMS formulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cure Rate of Tetrakis(dimethylsiloxy)silane Crosslinked Silicones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cure rate of silicones crosslinked with "Tetrakis(dimethylsiloxy)silane".

Frequently Asked Questions (FAQs)

Q1: What is the role of "this compound" in my silicone formulation?

A1: "this compound" is a crosslinker used in two-component, platinum-catalyzed (addition cure) silicone systems.[1][2] It contains silicon-hydride (Si-H) groups that react with vinyl-functional silicones in the presence of a platinum catalyst to form a crosslinked, cured elastomer.

Q2: What is the typical cure mechanism for silicones using this crosslinker?

A2: The curing process is a hydrosilylation reaction. The platinum catalyst facilitates the addition of the Si-H groups from this compound across the vinyl (C=C) double bonds of the vinyl-functional silicone polymer. This forms a stable, crosslinked network. This type of curing is also known as addition cure or platinum-catalyzed cure.[3][4]

Q3: What are the main factors that influence the cure rate?

A3: The primary factors affecting the cure rate are:

  • Temperature: Higher temperatures generally accelerate the curing process.[3][5][6]

  • Catalyst Concentration: The amount of platinum catalyst directly impacts the speed of the reaction.[3][7][8]

  • Presence of Inhibitors: Certain chemical compounds can "poison" the platinum catalyst, slowing down or completely stopping the cure.[1][2][4][9][10][11]

  • Mix Ratio: An incorrect ratio of the two silicone components can lead to an incomplete or slow cure.[12][13][14]

Q4: Can I use heat to speed up the curing process?

A4: Yes, for platinum-cured silicones, elevated temperatures will decrease both the working time (pot life) and the overall cure time.[5] Many protocols utilize heat to accelerate the demolding of silicone parts.[5] For every 10°C increase in temperature, the cure rate can increase by approximately 20-25%.[3] However, excessive heat can lead to degradation of the silicone, so it's important to stay within the recommended temperature range for your specific formulation.[3]

Q5: What are common inhibitors for platinum-cured silicones?

A5: Platinum catalysts are sensitive to a variety of substances. Contact with even small amounts of these can inhibit the cure. Common inhibitors include:

  • Sulfur compounds (e.g., found in some clays, latex gloves, and natural rubbers).[1][2][10]

  • Nitrogen-containing compounds (e.g., amines, amides, nitriles).[1][2][10]

  • Tin compounds (e.g., from condensation-cure silicones).[1][2][10]

  • Some organic solvents and plasticizers.

  • Residues from 3D printed parts.

Troubleshooting Guides

Issue 1: Silicone is not curing or is curing very slowly.
Possible Cause Troubleshooting Steps
Low Temperature Increase the ambient temperature. For faster curing, consider a controlled heat cure within the material's specifications.[3][5][6]
Cure Inhibition Identify and eliminate sources of contamination. Ensure all mixing tools, containers, and substrates are clean and made of compatible materials (e.g., polypropylene, polyethylene). Perform a small-scale test on any new material that will come into contact with the uncured silicone.[4][9] If inhibition is suspected from a surface, applying a barrier coat may be necessary.[15]
Incorrect Mix Ratio Carefully re-measure the two components by weight using a calibrated scale. Ensure the components are thoroughly mixed, scraping the sides and bottom of the mixing container.[12][14]
Expired Material Check the shelf life of your silicone components. Expired materials may not cure properly.
Issue 2: The surface of the silicone is tacky or uncured, but the bulk is cured.
Possible Cause Troubleshooting Steps
Surface Contamination The surface the silicone was poured onto likely has an inhibitor. Clean the master pattern thoroughly or apply a compatible sealing agent.[9]
Air Inhibition While less common with platinum silicones than other systems, ensuring a properly ventilated but not overly drafty curing environment can be beneficial.
Moisture Condensation In very humid environments, a thin layer of moisture on the master pattern can interfere with the cure at the interface.[14] Ensure the pattern is dry before pouring.

Data Presentation

Table 1: Effect of Temperature on Cure Time for a Typical Platinum-Cured Silicone

Temperature (°C)Approximate Cure Time (hours)
20-2524
604-6
1001-2
150< 1

Note: These are generalized values. Always refer to the technical data sheet for your specific silicone system.

Table 2: Influence of Platinum Catalyst Concentration on Cure Properties

Catalyst Concentration (ppm)Cure RateMechanical Properties
5SlowerMay be suboptimal
15OptimalGood balance of cure speed and final properties[8]
50FasterMay see diminishing returns or negative effects on some properties
100Very FastIncreased risk of reduced working time and potential for brittleness[8]

Experimental Protocols

Methodology for Determining Cure Kinetics using a Rheometer

This protocol outlines the use of a moving die rheometer (MDR) or a rotational rheometer to characterize the curing profile of a "this compound" crosslinked silicone, in accordance with principles from ASTM D5289.[16][17][18][19]

Objective: To measure the change in viscoelastic properties (storage modulus G', loss modulus G'', and torque) as a function of time at a constant temperature to determine the cure characteristics of the silicone.

Equipment and Materials:

  • Rheometer with parallel plate or moving die geometry

  • Isothermal temperature control system

  • Two-part silicone system (Part A: vinyl polymer and catalyst; Part B: "this compound" crosslinker)

  • Mixing cups and utensils

  • Calibrated scale

Procedure:

  • Instrument Preparation:

    • Set the rheometer to the desired isothermal test temperature (e.g., 25°C, 60°C, 100°C).

    • Allow the instrument and geometry to equilibrate to the set temperature.

  • Sample Preparation:

    • Accurately weigh Part A and Part B of the silicone system according to the manufacturer's recommended mix ratio.

    • Thoroughly mix the two components for the specified time, ensuring a homogenous mixture.

  • Sample Loading:

    • Immediately after mixing, place the required amount of the silicone mixture onto the lower plate of the rheometer.

    • Bring the upper plate down to the desired gap setting.

    • Trim any excess material from the edge of the plates.

  • Data Acquisition:

    • Start the isothermal time sweep test.

    • Record the storage modulus (G'), loss modulus (G''), and torque as a function of time.

    • Continue the test until the torque or modulus values reach a plateau, indicating the completion of the cure.

  • Data Analysis:

    • Plot the rheological data versus time.

    • Determine key curing parameters:

      • Scorch Time (ts2): The time it takes for the torque to rise 2 units above the minimum torque. This indicates the onset of cure.

      • Cure Time (tc90): The time to reach 90% of the maximum torque. This is often considered the optimal cure time.

      • Gel Point: The time at which the storage modulus (G') equals the loss modulus (G'').

Visualizations

Cure_Reaction_Workflow Curing Reaction Workflow cluster_prep Preparation cluster_reaction Curing Process cluster_result Outcome Measure Measure Part A and Part B Mix Thoroughly Mix Components Measure->Mix Pour Pour into Mold Mix->Pour Cure Cure at Specified Temperature Pour->Cure Demold Demold Cured Part Cure->Demold

Caption: A simplified workflow of the silicone curing process.

Troubleshooting_Logic Troubleshooting Incomplete Cure Start Silicone Not Curing Correctly Check_Mix Was the mix ratio correct and mixing thorough? Start->Check_Mix Check_Temp Is the curing temperature adequate? Check_Mix->Check_Temp Yes Remix Solution: Re-weigh and mix new material carefully. Check_Mix->Remix No Check_Inhibition Is there potential for catalyst inhibition? Check_Temp->Check_Inhibition Yes Increase_Temp Solution: Increase ambient temperature or apply heat. Check_Temp->Increase_Temp No Identify_Contaminant Solution: Identify and remove contaminant source. Use a barrier coat if necessary. Check_Inhibition->Identify_Contaminant Yes Success Cure Successful Check_Inhibition->Success No Remix->Success Increase_Temp->Success Identify_Contaminant->Success

Caption: A logical diagram for troubleshooting incomplete silicone curing.

References

"Tetrakis(dimethylsiloxy)silane" reaction byproducts and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(dimethylsiloxy)silane. The information provided addresses common issues related to reaction byproducts and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts encountered when using this compound?

A1: The most common byproducts are various siloxanes, which can be either linear or cyclic. These are primarily formed through two pathways: hydrolysis of the Si-H bonds to form silanols (Si-OH), which then undergo self-condensation to form Si-O-Si linkages, and from side reactions during its use as a crosslinking agent. Incomplete reactions can also leave residual starting materials.

Q2: My reaction mixture containing this compound has become cloudy. What is the likely cause?

A2: Cloudiness is often an indication of the formation of insoluble siloxane polymers or silica (B1680970) (silicon dioxide). This typically results from the presence of moisture, which leads to hydrolysis and subsequent condensation of this compound. The product is known to be sensitive to aqueous bases, which can catalyze this process.[1]

Q3: I am using this compound in a platinum-catalyzed hydrosilylation reaction and observing the formation of a black precipitate. What is this and how can I avoid it?

A3: The black precipitate is likely "platinum black," which is finely divided platinum metal.[2] This can form from the decomposition of the platinum catalyst. To minimize its formation, it is important to use the correct catalyst concentration and to ensure the reaction is carried out under an inert atmosphere, as oxygen can sometimes contribute to catalyst degradation. The use of catalyst inhibitors can also control the reaction and prevent premature decomposition.

Q4: Are there any gaseous byproducts I should be aware of when working with this compound?

A4: Yes. When exposed to alkalis or protic materials such as water, especially in the presence of metal salts, this compound can generate small amounts of hydrogen gas. Additionally, upon heating to high temperatures, particularly in the presence of air, it can decompose to produce organic acid vapors and silicon dioxide.

Troubleshooting Guides

Issue 1: Presence of Low Molecular Weight Siloxane Impurities in the Final Product
Symptom Possible Cause Troubleshooting Steps
Additional peaks observed in GC-MS analysis, corresponding to smaller siloxane molecules.Incomplete reaction of starting materials during synthesis.Ensure stoichiometry of reactants is correct and reaction times are sufficient. Consider monitoring the reaction progress by GC to confirm completion.
Side reactions such as dehydrogenative silylation or redistribution of hydrosilanes during crosslinking reactions.[3]Optimize reaction conditions (temperature, catalyst loading) to favor the desired hydrosilylation. The use of specific catalyst inhibitors may also suppress side reactions.
Hydrolysis and re-equilibration of siloxane bonds.Ensure all reagents and solvents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of High Molecular Weight Polymeric Byproducts
Symptom Possible Cause Troubleshooting Steps
Increased viscosity of the reaction mixture or formation of a gel.Extensive hydrolysis and condensation due to the presence of water.Use anhydrous solvents and reagents. Consider using a drying agent in the reaction mixture if compatible.
Incompatible additives or catalysts promoting polymerization.Review all components in the reaction mixture for their potential to catalyze silanol (B1196071) condensation. Acidic or basic impurities can accelerate this process.
High reaction temperatures leading to thermal decomposition and polymerization.Conduct the reaction at the lowest effective temperature. Monitor for any signs of decomposition.

Experimental Protocols

Protocol 1: Purification of this compound by Aqueous Washing and Distillation

This protocol is adapted from a procedure for the purification of the similar compound, tetrakis(trimethylsiloxy)silane.[4]

  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of deionized water and gently shake. Caution: Hydrogen gas may be evolved if basic impurities are present.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the washing step two more times with deionized water.

    • For removal of metallic impurities, a dilute (e.g., 0.1 N) aqueous hydrochloric acid wash can be performed prior to the water washes, followed by washing with ultrapure water until the aqueous layer is neutral.[5]

  • Drying:

    • Transfer the washed organic layer to a clean, dry flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Allow the mixture to stand for at least 4 hours, with occasional swirling.

  • Distillation:

    • Filter the dried product to remove the drying agent.

    • Set up a vacuum distillation apparatus.

    • Distill the this compound under reduced pressure. The boiling point is reported to be 188-190 °C at atmospheric pressure, so adjust the pressure to achieve a lower boiling temperature.[1]

    • Collect the fraction corresponding to the pure product.

Protocol 2: Removal of Siloxane Byproducts by Column Chromatography

This is a general method for the purification of siloxanes and may require optimization for specific byproduct removal.

  • Column Preparation:

    • Select a suitable glass chromatography column.

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., from pure hexane to a hexane/ethyl acetate mixture) is often effective.

    • Less polar siloxane byproducts will typically elute before the more polar desired product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by a suitable method, such as GC-MS or TLC, to identify the fractions containing the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Byproduct_Formation_Pathway TDMS This compound Silanol Partially/Fully Hydrolyzed Silanols TDMS->Silanol Hydrolysis Side_Reactions Side Reactions TDMS->Side_Reactions Hydrosilylation H2O Moisture (H2O) H2O->Silanol Condensation Self-Condensation Silanol->Condensation Siloxanes Linear/Cyclic Siloxane Byproducts Condensation->Siloxanes Catalyst Pt Catalyst (in hydrosilylation) Catalyst->Side_Reactions Other_Byproducts Dehydrogenative Silylation Products, Isomerized Olefins, etc. Side_Reactions->Other_Byproducts

Caption: Byproduct formation pathways from this compound.

Troubleshooting_Workflow Start Impurity Detected in Product Identify Identify Impurity (e.g., GC-MS) Start->Identify Low_MW Low MW Siloxanes Identify->Low_MW Low MW High_MW High MW Polysiloxanes Identify->High_MW High MW Check_Reaction Check Reaction Conditions: - Stoichiometry - Time - Temperature Low_MW->Check_Reaction Check_Moisture Check for Moisture: - Anhydrous Reagents/Solvents - Inert Atmosphere High_MW->Check_Moisture Purify_Distill Purify by Vacuum Distillation Check_Reaction->Purify_Distill Purify_Chroma Purify by Column Chromatography Check_Moisture->Purify_Chroma End Pure Product Purify_Distill->End Purify_Chroma->End

Caption: Troubleshooting workflow for byproduct removal.

References

Preventing premature curing with "Tetrakis(dimethylsiloxy)silane" hydrosilylation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Premature Curing in Hydrosilylation Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with platinum-catalyzed hydrosilylation reactions, particularly those involving vinyl-functional silicones and crosslinkers like Tetrakis(dimethylsiloxy)silane.

Troubleshooting Guide: Premature Curing

Premature curing, also known as short pot life, is a common issue in two-part, platinum-catalyzed silicone formulations. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: The silicone mixture begins to gel or cure before the intended application is complete.

Possible Cause Recommended Action
Inhibitor concentration is too low or absent. Increase the concentration of the hydrosilylation inhibitor. Common inhibitors include acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol (B105114), 1-ethynyl-1-cyclohexanol) and maleates (e.g., diallyl maleate). The optimal concentration depends on the desired pot life and curing temperature.
Ambient or processing temperature is too high. Reduce the temperature of the silicone components and the working environment. Many inhibitors are temperature-sensitive and become less effective as the temperature increases.
Catalyst concentration is too high. Ensure the correct stoichiometry between the platinum catalyst, vinyl-functional silicone, and the Si-H functional crosslinker. An excess of catalyst can overwhelm the inhibitor.
Reactive impurities are present. Ensure all glassware and mixing equipment are clean and free of contaminants that can accelerate the curing reaction. Certain compounds can interfere with the inhibitor's function.
Incorrect order of addition of components. Generally, the inhibitor should be mixed with the vinyl-functional silicone (Part A) before the addition of the platinum catalyst. The crosslinker (Part B) is then added to initiate the curing process when desired.

Frequently Asked Questions (FAQs)

Q1: What is the role of "this compound" in my formulation, and can it cause premature curing?

A1: this compound is primarily used as a crosslinker in silicone elastomer formulations.[1] It is a reactant and not an inhibitor. Premature curing in a formulation containing this chemical is typically due to the activity of the platinum catalyst and can be controlled with the use of appropriate inhibitors.

Q2: How do hydrosilylation inhibitors work?

A2: Hydrosilylation inhibitors function by coordinating with the platinum catalyst, forming a temporarily inactive complex.[2] This prevents the catalyst from initiating the crosslinking reaction between the vinyl and hydride functional groups at room temperature. Upon heating, the inhibitor is released, and the catalyst becomes active, allowing the curing process to proceed.

Q3: What are some common inhibitors for platinum-catalyzed hydrosilylation?

A3: Common inhibitors include alkynes and alkenes with electron-withdrawing substituents.[3] Specific examples are:

Q4: How does temperature affect the performance of an inhibitor?

A4: The effectiveness of most inhibitors is temperature-dependent. At lower temperatures (e.g., room temperature), the inhibitor remains bound to the platinum catalyst, preventing curing. As the temperature is increased, the inhibitor dissociates from the catalyst, allowing the hydrosilylation reaction to begin. For every 10°C increase in temperature, the cure rate can increase by approximately 20-25%.[4]

Q5: How do I choose the right inhibitor and concentration?

A5: The choice of inhibitor and its concentration depends on the desired pot life, the curing temperature, and the specific components of your formulation. A higher inhibitor concentration will generally lead to a longer pot life but may require a higher temperature to initiate curing. It is recommended to perform small-scale trials to determine the optimal inhibitor concentration for your application. For many applications, the inhibitor concentration can range from 0.01 to 10 parts by weight per 100 parts of the vinyl-containing silicone base.[5]

Q6: Can I mix different inhibitors?

A6: Yes, combinations of inhibitors can be used to achieve specific curing profiles. For example, combining an acetylenic alcohol with a hydroperoxide can result in a greater inhibitory effect than using the acetylenic alcohol alone.[2]

Quantitative Data on Inhibitor Performance

The following tables summarize the effects of common inhibitors on the pot life and curing characteristics of platinum-catalyzed silicone systems. Note that the exact performance will vary depending on the specific formulation.

Table 1: Effect of Inhibitor Type and Concentration on Curing Temperature

InhibitorCatalyst:Inhibitor RatioCuring Temperature (°C)Pot Life at 25°C (hours)
2,4,7,9-tetramethyl-5-decyne-4,7-diolMultiple-fold excess12348
2-methyl-2-pentyn-3-olMultiple-fold excess99Not specified
Diallyl MaleateNot specified108Not specified
Tetravinyl-tetramethyltetrasiloxaneNot specified73Not specified
3-methyl-3-penten-1-yne1:50Not specifiedNot specified

Data adapted from a comparative study on various inhibitors.[2]

Table 2: Example of Pot Life Extension with 1-ethynyl-1-cyclohexanol (ECH)

Formulation ComponentAmount
Polydimethylsiloxane (B3030410) oil (vinyl terminated)100 parts
Polymethylhydrosiloxane (B1170920) oil4 parts
Karstedt's catalyst (10,000 ppm Pt)0.1 parts
1-ethynyl-1-cyclohexanol (ECH) 0.05 parts
Resulting Pot Life at 25°C > 8 hours

This is an exemplary formulation. The actual pot life will depend on the specific grades of the components used.

Experimental Protocols

Protocol 1: General Procedure for Inhibiting a Two-Part Platinum-Cured Silicone System

This protocol outlines the basic steps for incorporating an inhibitor to control the pot life of a generic two-part silicone system where Part A contains the vinyl-functional silicone and platinum catalyst, and Part B contains the Si-H crosslinker.

Materials:

  • Vinyl-terminated polydimethylsiloxane (Part A base)

  • Platinum catalyst solution (e.g., Karstedt's catalyst)

  • Hydrosilylation inhibitor (e.g., 2-methyl-3-butyn-2-ol)

  • Polymethylhydrosiloxane (Part B - crosslinker)

  • This compound (if used as a crosslinker)

  • Clean mixing vessel and stirrer

Procedure:

  • To the vinyl-terminated polydimethylsiloxane in a clean mixing vessel, add the desired amount of the hydrosilylation inhibitor.

  • Mix thoroughly until the inhibitor is completely dissolved and the mixture is homogeneous.

  • Add the platinum catalyst solution to the mixture from step 2. Stir until the catalyst is evenly dispersed. This is now your inhibited Part A.

  • In a separate container, prepare Part B, which contains the polymethylhydrosiloxane and/or this compound crosslinker.

  • When ready to initiate curing, add the desired amount of Part B to Part A.

  • Mix the two parts thoroughly until a uniform consistency is achieved.

  • The mixture can now be applied. The pot life will be determined by the type and concentration of the inhibitor used.

  • To cure the material, expose it to the required temperature for the specified time, as determined from your small-scale trials.

Visualizations

InhibitionMechanism Pt_active Active Platinum Catalyst Pt_inhibited Inactive Pt-Inhibitor Complex Pt_active->Pt_inhibited Coordination (Room Temp) Cured_Silicone Cured Silicone Elastomer Pt_active->Cured_Silicone Catalyzes Curing Inhibitor Inhibitor Inhibitor->Pt_inhibited Pt_inhibited->Pt_active Dissociation Vinyl_SiH Vinyl-Silicone + Si-H Crosslinker Heat Heat Heat->Pt_inhibited

Caption: Mechanism of hydrosilylation inhibition.

ExperimentalWorkflow start Start step1 1. Mix Inhibitor with Vinyl-Silicone (Part A base) start->step1 step2 2. Add Platinum Catalyst to Part A step1->step2 step4 4. Combine Part A and Part B step2->step4 step3 3. Prepare Si-H Crosslinker (Part B) step3->step4 step5 5. Apply Mixture (within pot life) step4->step5 step6 6. Heat to Curing Temperature step5->step6 end Cured Product step6->end

Caption: Experimental workflow for using an inhibitor.

TroubleshootingTree problem Problem: Premature Curing q1 Is the ambient temperature too high? problem->q1 a1 Action: Lower the working temperature. q1->a1 Yes q2 Is the inhibitor concentration sufficient? q1->q2 No end Problem Resolved a1->end a2 Action: Increase inhibitor concentration. q2->a2 No q3 Is the catalyst concentration correct? q2->q3 Yes a2->end a3 Action: Verify stoichiometry and catalyst amount. q3->a3 No q3->end Yes a3->end

Caption: Troubleshooting decision tree for premature curing.

References

Troubleshooting incomplete crosslinking with "Tetrakis(dimethylsiloxy)silane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete crosslinking when using "Tetrakis(dimethylsiloxy)silane".

Troubleshooting Guide: Incomplete Crosslinking

Incomplete crosslinking can manifest as tacky surfaces, poor mechanical properties, or inconsistent material performance. This guide provides a systematic approach to identifying and resolving the root cause.

Question: My silicone elastomer is not curing properly and remains tacky or liquid. What are the potential causes and how can I fix it?

Answer: Incomplete curing is a common issue that can typically be traced back to problems with the catalyst, reaction stoichiometry, or contaminants. The primary crosslinking mechanism for this compound with vinyl-functional silicones is a platinum-catalyzed hydrosilylation reaction.[1][2]

Step 1: Verify Catalyst Activity

Platinum catalysts are highly effective but can be easily inhibited or poisoned by certain chemical compounds, which stops or slows the curing process.[3]

  • Potential Cause: Catalyst poisoning by compounds containing sulfur, phosphorus, nitrogen (amines), or tin.[3][4] These can be present in mixing equipment, on substrates, or as impurities in additives.

  • Solution:

    • Ensure all mixing containers and tools (spatulas, etc.) are made of non-inhibiting materials (e.g., glass, stainless steel, or compatible plastics) and are scrupulously clean.

    • If using additives, confirm they are platinum-cure compatible.

    • Perform a small-scale control experiment with known clean components to confirm the viability of your catalyst batch.

Step 2: Check Reactant Ratios (Stoichiometry)

The ratio of silicon-hydride (Si-H) groups from the crosslinker to the vinyl (C=C) groups from the vinyl-functional silicone polymer is critical for achieving a complete cure.

  • Potential Cause: An incorrect mix ratio leading to an excess of either vinyl or hydride functional groups.

  • Solution:

    • Carefully recalculate the required amounts of the crosslinker and the vinyl-functional polymer based on their equivalent weights.

    • A common starting point is a slight excess of Si-H groups to ensure all vinyl groups react.

    • Use a calibrated analytical balance for all measurements to ensure accuracy.

Step 3: Evaluate Reaction Conditions

Temperature and mixing play a vital role in the cure rate and homogeneity of the final elastomer.

  • Potential Cause 1: Insufficient mixing, leading to localized areas with incorrect stoichiometry.

  • Solution 1: Mix the components thoroughly until a homogenous mixture is achieved. For high-viscosity polymers, a dual asymmetric centrifugal mixer or a similar mechanical mixer is recommended. Ensure to scrape the sides and bottom of the container.

  • Potential Cause 2: The ambient temperature is too low.

  • Solution 2: While many systems are formulated as Room Temperature Vulcanizing (RTV), the cure rate is temperature-dependent.[5] Curing at a slightly elevated temperature (e.g., 60-100°C) can significantly accelerate the reaction, provided it does not cause degradation.[3]

Step 4: Assess for Moisture and Substrate Contamination

While the primary curing mechanism is addition-cure, moisture can interfere, and the substrate surface can introduce inhibitors.[6][7]

  • Potential Cause: Contamination from the substrate or atmospheric moisture. The presence of hydroxyl groups on a substrate can influence surface modification.[8][9]

  • Solution:

    • Ensure all components are stored in tightly sealed containers to prevent moisture ingress.

    • Work in a controlled environment with low humidity if possible.

    • Properly clean and dry any substrate that will be in contact with the silicone during curing.

Below is a workflow diagram to guide your troubleshooting process.

G start Start: Incomplete Crosslinking (Tacky/Liquid Material) check_visual 1. Visual Inspection - Uniformly mixed? - Contaminants visible? start->check_visual check_catalyst 2. Check Catalyst Activity - Run small control batch - Any known inhibitors present? check_visual->check_catalyst Yes re_mix Remix components thoroughly. Ensure homogeneity. check_visual->re_mix No check_ratio 3. Verify Stoichiometry (Si-H : Vinyl Ratio) - Recalculate mix ratio - Check weighing accuracy check_catalyst->check_ratio Yes clean_tools Use clean, non-inhibiting tools and containers. Check additives for compatibility. check_catalyst->clean_tools No/Unsure check_conditions 4. Evaluate Conditions - Temperature too low? - Curing time sufficient? check_ratio->check_conditions Yes re_weigh Carefully re-weigh components using a calibrated balance. check_ratio->re_weigh No adjust_temp Increase cure temperature or time per datasheet recommendations. check_conditions->adjust_temp No end_ok Problem Resolved: Complete Crosslinking Achieved check_conditions->end_ok Yes re_mix->check_catalyst clean_tools->check_ratio re_weigh->check_conditions adjust_temp->end_ok

Caption: A troubleshooting workflow for incomplete crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function? this compound is an organosilicon compound used as a crosslinking agent.[2] Its structure contains four silicon-hydride (Si-H) functional groups, allowing it to react with vinyl-functional polymers to form a stable, three-dimensional siloxane network (-Si-O-Si-).[1][10] This process is known as hydrosilylation and is typically catalyzed by a platinum complex.[3]

Q2: How can I determine if my material is fully crosslinked? A fully crosslinked material should be tack-free and exhibit its expected mechanical properties. Several analytical methods can quantify the degree of crosslinking:

  • Swell Test (ASTM D2765): This method measures the gel content and swell ratio by immersing a sample in a suitable solvent.[11] A lower degree of swelling indicates a higher crosslink density.[12]

  • FTIR Spectroscopy: This technique can monitor the disappearance of the Si-H peak (around 2160 cm⁻¹) and vinyl group peaks, indicating the progression of the curing reaction.[13][14]

  • Mechanical Testing: Measuring properties like tensile strength, elongation at break, and hardness (durometer) can be compared against the material's technical datasheet.[15]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can monitor curing exotherms, while Thermogravimetric Analysis (TGA) can assess the thermal stability of the cured network.[16]

Q3: What are common inhibitors for the platinum catalyst used in this system? Catalyst inhibitors are substances that "poison" the platinum catalyst, preventing it from facilitating the crosslinking reaction. Common inhibitors include:

  • Sulfur compounds (e.g., from rubber gloves, some sealants).

  • Nitrogen compounds (e.g., amines, amides).

  • Phosphorus compounds (e.g., phosphines).

  • Organotin compounds and other metal salts.[4]

  • Materials with unsaturated bonds that can preferentially react with the catalyst.

Q4: Can I use this crosslinker in a one-component, moisture-cure system? No, this compound is designed for two-component, addition-cure (platinum-catalyzed) systems where it reacts with vinyl-functional polymers.[2][17] Moisture-cure systems rely on different crosslinkers (e.g., alkoxy or oxime silanes) that hydrolyze in the presence of atmospheric moisture to form silanol (B1196071) groups, which then condense to create crosslinks.[6][18]

Data Presentation

Table 1: Typical Properties of this compound

Property Value Reference
Chemical Formula C₈H₂₈O₄Si₅ [19][20]
Molecular Weight 328.73 g/mol [3][19]
Boiling Point 188-190 °C [3][19]
Density 0.886 g/mL [3][19]
Refractive Index (@ 20°C) 1.3841 [3][19]
Flash Point 67 °C [19][20]

| Viscosity (@ 25°C) | 1.1 cSt |[19] |

Table 2: Analytical Techniques for Measuring Crosslinking Degree

Technique Principle Information Obtained Reference
Swell Test / Gel Content Measures solvent uptake and insoluble fraction. Quantitative measure of crosslink density. [11][12]
FTIR Spectroscopy Monitors changes in characteristic vibrational bands (Si-H, vinyl). Tracks consumption of reactive groups, confirming reaction progress. [13][14]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about the polymer network. Can quantify crosslink density and identify unreacted end groups.
Differential Scanning Calorimetry (DSC) Measures heat flow associated with the curing reaction. Determines cure temperature, reaction kinetics, and glass transition temperature (Tg). [16]

| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Assesses the thermal stability of the crosslinked network. |[14] |

Experimental Protocols

Protocol 1: Determination of Crosslink Density by Swell Test

This protocol is adapted from methods like ASTM D2765 to determine the gel content and swelling ratio.[11]

  • Sample Preparation: Accurately weigh a cured sample of the silicone elastomer (approx. 0.2 g). Let this initial mass be Wᵢ.

  • Solvent Immersion: Place the sample in a sealed vial containing a suitable solvent (e.g., toluene (B28343) or hexane) for 72 hours at room temperature to allow it to reach swelling equilibrium.

  • Swollen Weight: Remove the sample from the solvent, quickly blot the surface to remove excess solvent, and immediately weigh it. Let this swollen mass be Wₛ.

  • Drying: Place the swollen sample in a vacuum oven at 60°C until a constant weight is achieved. This removes all the solvent.

  • Dry Weight: Weigh the dried sample. This is the mass of the crosslinked polymer network (the "gel"). Let this final dry mass be WᏧ.

  • Calculations:

    • Gel Content (%) = (WᏧ / Wᵢ) x 100

    • Swelling Ratio (Q) = 1 + [(Wₛ - WᏧ) / WᏧ] * (ρ_polymer / ρ_solvent)

      • Where ρ is the density of the polymer and solvent, respectively.

Protocol 2: Monitoring Cure Progression with FTIR Spectroscopy

  • Baseline Spectra: Obtain FTIR spectra of the individual, uncured components: the vinyl-functional polymer and the this compound crosslinker.

  • Identify Key Peaks:

    • Note the characteristic Si-H stretch from the crosslinker (approx. 2160 cm⁻¹).

    • Note the characteristic C=C stretch from the vinyl polymer (approx. 1600 cm⁻¹).

    • Identify a stable, non-reacting peak to use as an internal standard, such as the Si-CH₃ deformation (approx. 1260 cm⁻¹).[16]

  • Time-Course Monitoring:

    • Mix the components at the correct ratio to initiate curing.

    • Immediately place a small amount of the mixture onto the FTIR crystal (for ATR-FTIR) or between salt plates.

    • Acquire spectra at regular intervals (e.g., every 5 minutes) at a constant temperature.

  • Analysis:

    • Measure the peak height or area of the Si-H and vinyl peaks relative to the internal standard peak at each time point.

    • A decrease in the relative intensity of the reactive peaks over time indicates the progression of the crosslinking reaction.[13] Complete disappearance signifies a complete reaction.

Visualizations

G catalyst Pt Catalyst product Crosslinked Network ...-Si-CH2-CH2-Si-... catalyst->product Hydrosilylation polymer ...-Si(CH3)2-O-Si(CH3)(CH=CH2)-... polymer->catalyst Vinyl Group crosslinker Si(-O-Si(CH3)2H)4 crosslinker->catalyst Si-H Group

Caption: The hydrosilylation reaction forming a crosslinked network.

G center Crosslink Density & Final Properties catalyst Catalyst catalyst->center cat_conc Concentration catalyst->cat_conc cat_activity Activity/Inhibitors catalyst->cat_activity reactants Reactants reactants->center reac_ratio Stoichiometry (Si-H:Vinyl) reactants->reac_ratio reac_purity Purity/MW reactants->reac_purity conditions Reaction Conditions conditions->center cond_temp Temperature conditions->cond_temp cond_time Time conditions->cond_time cond_mix Mixing conditions->cond_mix contamination Contamination contamination->center cont_moisture Moisture contamination->cont_moisture cont_substrate Substrate Cleanliness contamination->cont_substrate

Caption: Key factors influencing the final crosslink density.

References

Technical Support Center: Tetrakis(dimethylsiloxy)silane in Silicone Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(dimethylsiloxy)silane as a crosslinker in silicone polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in silicone polymer formulations?

A1: this compound is predominantly used as a crosslinking agent in two-component, platinum-cured silicone elastomer systems.[1][2][3] Its primary role is to react with vinyl-functional silicone polymers, creating a crosslinked polymer network. This network structure is essential for imparting desirable properties such as thermal stability, chemical resistance, and mechanical strength to the final silicone product.[3]

Q2: With which types of silicone polymers is this compound compatible?

A2: this compound is specifically designed for compatibility and reactivity with vinyl-functional silicone polymers, most commonly vinyl-terminated polydimethylsiloxane (B3030410) (PDMS).[1][2] Its hydride functional groups are engineered to react with the vinyl groups on these polymers in the presence of a platinum catalyst. While it may be miscible with other silicone fluids to some extent due to its siloxane backbone, its primary utility is in these specific reactive formulations.

Q3: What are the typical physical properties of this compound?

A3: this compound is a colorless, viscous liquid with low volatility and high thermal stability.[4][5] Key physical properties are summarized in the table below.

Q4: Can this compound be used in condensation-cure (tin-catalyzed) RTV silicone systems?

A4: No, this compound is not intended for use in condensation-cure systems. Its reactivity is based on the hydrosilylation reaction with vinyl groups, which is characteristic of addition-cure (platinum-catalyzed) systems. Condensation-cure systems rely on the reaction of silanol-terminated polymers with different types of crosslinkers, a process that is not facilitated by this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete or slow cure 1. Catalyst Inhibition: The platinum catalyst is highly susceptible to inhibition by certain chemical compounds. 2. Incorrect Stoichiometry: An improper ratio of hydride groups (from the crosslinker) to vinyl groups (from the polymer). 3. Low Temperature: The curing reaction is temperature-dependent.1. Ensure all mixing equipment is scrupulously clean and free of contaminants like sulfur, tin compounds, amines, and certain organic rubbers. Avoid using latex gloves. 2. Recalculate the required amounts of vinyl-functional polymer and crosslinker to achieve the desired stoichiometric balance. 3. Increase the curing temperature according to the formulation's data sheet.
Hazy or cloudy appearance in the cured elastomer (Phase Separation) 1. Poor Miscibility: The crosslinker may not be fully miscible with the base silicone polymer, especially at higher concentrations or with polymers of very different molecular weights or structures. 2. Premature Curing: Localized gelling before complete mixing can trap unreacted components.1. Ensure thorough mixing of the crosslinker with the base polymer before adding the catalyst. Consider using a high-shear mixer for a short duration. 2. If possible, select a base polymer with a viscosity and molecular structure that is more compatible with the crosslinker. 3. Add the catalyst as the very last step and mix quickly and thoroughly.
Bubbles in the cured elastomer 1. Entrapped Air: Air introduced during mixing has not been removed. 2. Moisture Contamination: Reaction of Si-H groups with water can generate hydrogen gas.1. De-gas the mixture under vacuum before curing. 2. Ensure all components and mixing vessels are dry. Store this compound under an inert atmosphere as it can be moisture-sensitive.
Variable mechanical properties in the final product 1. Inhomogeneous Mixing: Poor dispersion of the crosslinker and catalyst throughout the base polymer. 2. Inconsistent Curing Conditions: Fluctuations in temperature or curing time.1. Improve the mixing process to ensure a homogeneous distribution of all components. 2. Standardize and carefully control the curing temperature and time for all batches.

Data Presentation

Table 1: Physical Properties of this compound and a Representative Vinyl-Terminated Polydimethylsiloxane (PDMS)

PropertyThis compoundVinyl-Terminated PDMS (example)
CAS Number 17082-47-268083-19-2
Molecular Formula C8H28O4Si5(C2H6OSi)n C4H6Si
Molecular Weight 328.73 g/mol Varies (e.g., 500 - 100,000 g/mol )
Appearance Colorless viscous liquidColorless viscous liquid
Boiling Point 188-190 °CVaries with molecular weight
Density ~0.886 g/mL~0.97 g/mL
Refractive Index ~1.3841~1.403
Viscosity ~1.1 cStVaries widely (e.g., 100 - 100,000 cSt)

Note: Properties of Vinyl-Terminated PDMS can vary significantly based on its molecular weight and specific chemical structure.

Experimental Protocols

Methodology for Visual Assessment of Miscibility

Objective: To visually determine the miscibility of this compound with various silicone polymers at different concentrations.

Materials:

  • This compound

  • A series of vinyl-terminated silicone polymers with varying viscosities (e.g., 100 cSt, 1,000 cSt, 10,000 cSt)

  • Clear glass vials with caps

  • Pipettes or syringes for accurate measurement

  • Vortex mixer or magnetic stirrer

Procedure:

  • Label a series of glass vials for each silicone polymer to be tested, with the intended concentration of this compound (e.g., 1%, 5%, 10%, 20% by weight).

  • Accurately weigh the desired amount of the silicone polymer into each corresponding vial.

  • Add the calculated amount of this compound to each vial.

  • Securely cap the vials and mix the contents thoroughly using a vortex mixer or magnetic stirrer for a consistent duration (e.g., 2 minutes).

  • Visually inspect the mixtures immediately after mixing against a well-lit background. Record observations for clarity, haze, or any signs of phase separation (e.g., cloudiness, formation of layers).

  • Allow the vials to stand undisturbed for a set period (e.g., 1 hour, 24 hours) and re-examine for any changes in appearance.

  • Record the observations in a tabular format, noting the highest concentration at which the mixture remains clear and homogeneous for each silicone polymer.

Mandatory Visualizations

experimental_workflow start Start: Prepare Materials prepare_vials Label Vials for each Polymer and Concentration start->prepare_vials weigh_polymer Weigh Silicone Polymer into Vials prepare_vials->weigh_polymer add_crosslinker Add this compound to Vials weigh_polymer->add_crosslinker mix Thoroughly Mix (Vortex/Stirrer) add_crosslinker->mix observe_initial Initial Visual Observation (Clarity, Haze, Separation) mix->observe_initial stand Let Vials Stand (1h, 24h) observe_initial->stand observe_final Final Visual Observation stand->observe_final record Record Results observe_final->record end_point End: Miscibility Determined record->end_point

Caption: Experimental workflow for assessing miscibility.

logical_relationship compatibility Good Compatibility clear_elastomer Clear, Homogeneous Cured Elastomer compatibility->clear_elastomer Leads to mw_similarity Similar Molecular Weight and Structure mw_similarity->compatibility low_concentration Low Crosslinker Concentration low_concentration->compatibility thorough_mixing Thorough Mixing thorough_mixing->compatibility

Caption: Factors influencing compatibility.

References

Technical Support Center: Controlling Network Density in Silicones with Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Tetrakis(dimethylsiloxy)silane to control network density in silicone formulations. Here you will find troubleshooting guidance for common experimental issues and frequently asked questions regarding the use of this crosslinking agent.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete or No Curing of the Silicone Elastomer

  • Question: My silicone mixture is not curing or remains tacky and gummy after the expected cure time. What could be the cause?

    Answer: Incomplete or failed curing of platinum-catalyzed silicones is often due to cure inhibition or poisoning of the platinum catalyst. The catalyst is highly sensitive to certain chemical compounds.[1][2][3]

    Possible Causes and Solutions:

    • Contamination: The most common cause of cure inhibition is contamination from various substances that can "poison" the platinum catalyst.[3][4]

      • Sulfur-containing compounds: Found in some latex gloves, natural rubbers, and certain clays.[1][5] Solution: Use nitrile or vinyl gloves and ensure all mixing tools and surfaces are free of sulfur-containing materials.

      • Tin-containing compounds: Present in condensation-cure silicones.[6][7] Solution: Use dedicated mixing equipment for platinum-cured and tin-cured silicones to avoid cross-contamination.[8]

      • Nitrogen-containing compounds (amines, amides): Can be found in some adhesives, sealants, and cleaning agents.[2] Solution: Ensure your work area is well-ventilated and that you are not using any amine-containing products nearby.

      • Other Inhibitors: Other potential inhibitors include some organic solvents, plasticizers, and resins.[4] A comprehensive list of potential inhibitors can be found in the FAQs section.

    • Incorrect Mix Ratio: An improper ratio of the silicone base, crosslinker (this compound), and catalyst can lead to incomplete curing. Solution: Accurately weigh each component according to the formulation guidelines. Do not estimate volumes.

    • Low Temperature: The curing reaction is temperature-dependent.[9] Solution: Ensure the curing environment is at the recommended temperature, typically around 23-25°C (73-77°F). Lower temperatures will significantly slow down or even halt the curing process.

    • Inadequate Mixing: If the components are not thoroughly mixed, you will have localized areas of uncured material. Solution: Use a "two-container" mixing method. Mix the components in one container, scraping the sides and bottom, then transfer the mixture to a second clean container and mix again briefly.[9]

    Troubleshooting Workflow:

    Troubleshooting_Cure_Inhibition Start Incomplete Curing Observed Check_Contamination Check for Potential Contamination Sources Start->Check_Contamination Check_Ratio Verify Mix Ratios Start->Check_Ratio Check_Temp Confirm Curing Temperature Start->Check_Temp Check_Mixing Review Mixing Technique Start->Check_Mixing Sulfur Sulfur (e.g., latex gloves)? Check_Contamination->Sulfur Adjust_Ratio Adjust and Re-weigh Components Check_Ratio->Adjust_Ratio Adjust_Temp Adjust Temperature to Recommended Range Check_Temp->Adjust_Temp Improve_Mixing Implement Two-Container Mixing Check_Mixing->Improve_Mixing Tin Tin (condensation-cure silicone)? Sulfur->Tin No Remediate_Contamination Isolate and Remediate Contamination Sulfur->Remediate_Contamination Yes Nitrogen Nitrogen/Amines? Tin->Nitrogen No Tin->Remediate_Contamination Yes Nitrogen->Remediate_Contamination Yes Cured Successful Curing Remediate_Contamination->Cured Adjust_Ratio->Cured Adjust_Temp->Cured Improve_Mixing->Cured

    Troubleshooting workflow for incomplete silicone curing.

Issue 2: Unexpected Mechanical Properties (Too Soft or Too Hard)

  • Question: The cured silicone elastomer is much softer or harder than I anticipated. How can I adjust the network density?

    Answer: The mechanical properties of the silicone, such as hardness and modulus, are directly related to the crosslink density of the polymer network.[10][11] This density is primarily controlled by the concentration of the crosslinking agent, this compound.

    Adjusting Network Density:

    • To Increase Hardness (Higher Network Density): Increase the concentration of this compound in your formulation. A higher concentration of the crosslinker will create more connections between the silicone polymer chains, resulting in a stiffer material.[10]

    • To Decrease Hardness (Lower Network Density): Decrease the concentration of this compound. Fewer crosslinks will result in a more flexible and softer elastomer.

    Refer to the quantitative data tables in the following section for illustrative examples of how crosslinker concentration can affect mechanical properties.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of this compound in silicone formulations?

    A1: this compound serves as a crosslinking agent, creating a three-dimensional network structure by reacting with vinyl-functional silicone polymers in the presence of a platinum catalyst.[12] This network structure is what gives the silicone its elastomeric properties, including thermal stability, chemical resistance, and mechanical strength.[12]

  • Q2: What are the key parameters that influence the final properties of the silicone network?

    A2: The final properties are determined by several factors:

    • Concentration of this compound: Directly controls the crosslink density.

    • Molecular weight of the vinyl-functional silicone polymer: Longer polymer chains between crosslinks will result in a softer elastomer.

    • Curing temperature and time: Affects the completeness of the crosslinking reaction.

    • Presence of fillers: Can be used to reinforce the silicone and modify its mechanical properties.

  • Q3: What is a typical concentration range for this compound in a silicone formulation?

    A3: The optimal concentration will depend on the desired mechanical properties and the specific vinyl-functional silicone polymer being used. It is recommended to perform a small-scale study with varying concentrations to determine the ideal ratio for your application. See the data tables below for representative examples.

  • Q4: Can I use this compound with other types of curing systems?

    A4: this compound is primarily designed for use in platinum-catalyzed addition-cure systems with vinyl-functional silicones.[10][13] Its compatibility and effectiveness with other curing chemistries, such as tin-catalyzed condensation cure, may be limited and would require significant formulation development.

  • Q5: What are some common materials that can inhibit the cure of platinum-catalyzed silicones?

    A5: A wide range of materials can inhibit the platinum catalyst. It is crucial to be aware of these to avoid failed experiments.[2][3][4]

    • Sulfur and its compounds: Natural and synthetic rubbers, some clays, and certain organic molecules.[1][5]

    • Tin and its compounds: Organotin catalysts used in condensation-cure silicones.[6][7]

    • Nitrogen compounds: Amines, amides, and urethanes.[2]

    • Phosphorus, arsenic, and antimony compounds.

    • Unsaturated organic compounds.

    • Some solvents and plasticizers.

Quantitative Data Presentation

The following tables provide illustrative data on how the concentration of this compound can influence the mechanical properties of a model silicone elastomer. Please note that these are representative values and actual results may vary depending on the specific formulation and curing conditions.

Table 1: Effect of this compound Concentration on Silicone Elastomer Properties

Concentration of this compound (wt%)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
1.0252.5400
2.0354.0300
3.0455.5200
4.0557.0150

Experimental Protocols

Key Experiment: Preparation of a Silicone Elastomer with Controlled Network Density

This protocol outlines the general steps for preparing a platinum-cured silicone elastomer using this compound as the crosslinker.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS)

  • This compound (crosslinker)

  • Platinum catalyst solution (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control working time)

  • Reinforcing filler (e.g., fumed silica, optional)

  • Nitrile or vinyl gloves

  • Clean, dry mixing containers (polypropylene or glass)

  • Stirring rod or mechanical mixer

  • Vacuum chamber for degassing

  • Mold for casting the elastomer

  • Oven for curing

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Prepare Materials Weigh_Components Accurately Weigh Components: - Vinyl-terminated PDMS - this compound - Catalyst and Inhibitor Start->Weigh_Components Mix_A Part A: Mix PDMS and Catalyst Weigh_Components->Mix_A Mix_B Part B: Mix PDMS and Crosslinker Weigh_Components->Mix_B Combine Combine Part A and Part B Mix_A->Combine Mix_B->Combine Mix_Final Thoroughly Mix Combined Components Combine->Mix_Final Degas Degas Mixture in Vacuum Chamber Mix_Final->Degas Pour Pour into Mold Degas->Pour Cure Cure in Oven at a Specified Temperature and Time Pour->Cure Demold Demold Cured Elastomer Cure->Demold Characterize Characterize Mechanical Properties Demold->Characterize

General experimental workflow for silicone elastomer preparation.

Methodology:

  • Preparation of Components:

    • Ensure all glassware and equipment are clean and dry.

    • Wear nitrile or vinyl gloves to prevent contamination.

    • Accurately weigh the vinyl-terminated PDMS, this compound, and platinum catalyst according to your desired formulation. If using an inhibitor, add it to the component containing the catalyst.

  • Mixing:

    • It is common practice to prepare a two-part system. In one container (Part A), mix the vinyl-terminated PDMS with the platinum catalyst. In a separate container (Part B), mix the vinyl-terminated PDMS with the this compound.

    • Combine Part A and Part B and mix thoroughly until the mixture is homogeneous. Use the two-container mixing technique described in the troubleshooting section to ensure complete mixing.

  • Degassing:

    • Place the mixed silicone in a vacuum chamber to remove any air bubbles introduced during mixing. Degas until the bubbling subsides.

  • Casting and Curing:

    • Pour the degassed silicone mixture into your desired mold.

    • Place the mold in an oven at the specified curing temperature for the required amount of time. Curing conditions will vary depending on the formulation but are typically in the range of 80-150°C for several hours.

  • Demolding and Characterization:

    • Once the curing is complete and the mold has cooled to room temperature, carefully demold the silicone elastomer.

    • Characterize the mechanical properties (e.g., Shore hardness, tensile strength, elongation at break) using appropriate instrumentation.

References

"Tetrakis(dimethylsiloxy)silane" storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and stability of Tetrakis(dimethylsiloxy)silane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, well-ventilated place away from heat sources.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture.[1][2][3][4] The material is moisture-sensitive, and stability is maintained in sealed containers under a dry, inert atmosphere.[2][3][5] Opened containers must be carefully resealed and stored upright to prevent leakage.[4][6]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with several materials. Contact with these should be avoided to prevent hazardous reactions. Incompatible materials include oxidizing agents, alkalis, metal salts, and precious metals.[1][2][3]

Q3: What are the known decomposition products of this compound?

A3: Under certain conditions, such as exposure to high temperatures, open flames, or incompatible materials, this compound can decompose.[2][3] Hazardous decomposition products include hydrogen gas, organic acid vapors, and silicon dioxide.[1][2][3] Upon combustion, it may also produce carbon monoxide (CO) and carbon dioxide (CO2).[5][7]

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is moisture-sensitive.[4][5] It can react with water and alcohols.[8] This reactivity is due to hydrolysis, which leads to the formation of reactive silanol (B1196071) groups that can then condense to form siloxane bonds.[8] This process can affect the integrity and performance of the product in experiments.

Q5: What are the potential hazards associated with the decomposition of this compound?

A5: The decomposition of this compound can generate small amounts of hydrogen gas, particularly when exposed to alkalis, protic materials (like water and alcohol) in combination with metal salts or precious metals.[1][2][3] The generation of hydrogen gas can create a fire or explosion hazard in enclosed spaces. Additionally, irritating fumes and organic acid vapors may be produced at elevated temperatures.[2][3]

Troubleshooting Guide

Problem: I suspect my this compound has degraded.

Possible Cause 1: Improper Storage

  • Question: Was the container tightly sealed and stored in a cool, dry place?

  • Solution: Always ensure the container is tightly closed immediately after use and stored according to the recommended conditions. If the product was left open or stored in a humid environment, it has likely been compromised by moisture.

Possible Cause 2: Contamination

  • Question: Could the product have come into contact with incompatible materials such as alkalis, oxidizing agents, metal salts, or precious metals?

  • Solution: Review your experimental workflow to identify any potential points of cross-contamination. Use clean, dedicated equipment when handling this compound.

Problem: I am observing unexpected results in my reaction, such as the formation of gels or precipitates.

Possible Cause: Hydrolysis and Polymerization

  • Explanation: The presence of moisture can lead to the hydrolysis of this compound, forming silanol intermediates. These intermediates can then undergo condensation reactions, leading to the formation of larger siloxane networks, which may manifest as gels or precipitates.[8]

  • Solution: Ensure all solvents and reagents used in your experiment are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource
Temperature Cool place, away from heat.[1][2][3]
Atmosphere Store under a dry, inert atmosphere.[2][3]
Container Keep container tightly closed.[1][2][3][4]
Ventilation Store in a well-ventilated place.[1][2][3]

Table 2: Incompatible Materials with this compound

Material ClassExamplesPotential HazardSource
Oxidizing Agents Strong acids, peroxidesVigorous reaction[1][2][3]
Alkalis Sodium hydroxide, potassium hydroxideGeneration of hydrogen gas[1][2][3]
Metal Salts Aluminum chlorideGeneration of hydrogen gas[1][2][3]
Precious Metals PlatinumCatalyzes decomposition, hydrogen gas generation[1][2][3]
Protic Materials Water, alcoholsHydrolysis, generation of hydrogen gas in the presence of metal salts or precious metals[1][2][3][8]

Experimental Protocols

Protocol 1: Visual Inspection for Product Quality

  • Objective: To visually assess the quality of this compound.

  • Materials: A clean, dry, transparent sample vial.

  • Procedure:

    • Under an inert atmosphere if possible, carefully transfer a small aliquot of the this compound into the sample vial.

    • Observe the liquid for any signs of cloudiness, particulate matter, or gel formation.

    • A high-quality product should be a clear, colorless liquid.

  • Interpretation: The presence of any haze, particles, or viscosity changes may indicate degradation or contamination.

Protocol 2: General Guidance for Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To assess the purity and structural integrity of this compound using NMR spectroscopy.

  • Rationale: NMR spectroscopy can be used to identify the characteristic peaks of this compound and to detect the presence of impurities or degradation products, such as silanols or siloxane oligomers.[9]

  • Procedure (General Guidance):

    • Prepare a sample of this compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire ¹H and ²⁹Si NMR spectra.

    • Compare the obtained spectra with a reference spectrum of pure this compound.

  • Interpretation: The appearance of new peaks or changes in the integration of existing peaks can indicate the presence of impurities or degradation. For example, the presence of broad peaks in the ¹H NMR spectrum may suggest the formation of silanol groups due to hydrolysis.

Visualizations

Hydrolysis_Pathway TDS This compound Si[OSi(CH₃)₂H]₄ Silanol Reactive Silanol Intermediates -Si-OH TDS->Silanol + H₂O (Hydrolysis) Moisture Moisture (H₂O) Condensation Condensation Silanol->Condensation Siloxane Siloxane Network (Polymerization) -Si-O-Si- Condensation->Siloxane - H₂O

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Suspected Degradation of This compound CheckStorage Check Storage Conditions: - Tightly sealed? - Cool, dry place? Start->CheckStorage ImproperStorage Root Cause: Improper Storage Action: Discard and use fresh stock. CheckStorage->ImproperStorage No CheckContamination Check for Contamination: - Contact with incompatible materials? CheckStorage->CheckContamination Yes End Problem Resolved ImproperStorage->End Contamination Root Cause: Contamination Action: Review handling procedures. CheckContamination->Contamination Yes CheckReaction Unexpected Reaction Outcome (e.g., gel formation) CheckContamination->CheckReaction No Contamination->End CheckMoisture Assess for Moisture Exposure: - Anhydrous solvents used? - Inert atmosphere? CheckReaction->CheckMoisture Hydrolysis Root Cause: Hydrolysis Action: Use anhydrous conditions. CheckMoisture->Hydrolysis No CheckMoisture->End Yes Hydrolysis->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Hydrosilylation with Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing "Tetrakis(dimethylsiloxy)silane" in hydrosilylation reactions. It provides troubleshooting advice and answers to frequently asked questions to help mitigate common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in hydrosilylation?

This compound, with the chemical formula Si[OSi(CH₃)₂H]₄, is a silicon-containing crosslinking agent. In hydrosilylation, it is primarily used to create complex, three-dimensional polymer networks by reacting with molecules containing multiple unsaturated bonds (e.g., vinyl groups). This is crucial in the production of silicone elastomers, resins, and coatings.

Q2: What are the most common side reactions observed during hydrosilylation with this compound?

While a versatile reagent, the use of this compound can be accompanied by several side reactions that can affect the purity, yield, and performance of the final product. The most prevalent of these include:

  • Alkene Isomerization: The migration of the double bond in the alkene substrate can occur, particularly with terminal alkenes, leading to the formation of internal alkenes that are less reactive towards hydrosilylation.[1][2]

  • Dehydrogenative Silylation: This reaction results in the formation of a vinylsilane and the release of hydrogen gas, instead of the desired addition product.[1]

  • Oligomerization/Polymerization of the Alkene: The catalyst, particularly at higher concentrations or temperatures, can induce the polymerization of the alkene substrate.[1]

  • Hydrogenation of the Alkene: The silicon hydride can act as a source of hydrogen, leading to the saturation of the alkene double bond.[1]

  • Incomplete Reaction: Due to steric hindrance or catalyst deactivation, some Si-H bonds on the this compound may remain unreacted.

Q3: Which catalysts are typically used for hydrosilylation with this compound, and how do they influence side reactions?

Platinum-based catalysts are the most common choice for hydrosilylation reactions.[2] Key examples include:

  • Speier's Catalyst (H₂PtCl₆): While effective, it may require higher temperatures and can sometimes lead to the formation of platinum colloids, which are known to promote side reactions like alkene isomerization.[3]

  • Karstedt's Catalyst (platinum(0)-divinyltetramethyldisiloxane complex): This catalyst is highly active at low concentrations and soluble in many organic solvents.[2] However, its decomposition can also lead to platinum nanoparticles that catalyze undesirable side reactions.[2][4]

The choice of catalyst and its concentration are critical. Higher catalyst concentrations can increase the rate of side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during hydrosilylation experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Catalyst inefficiency or deactivation. 2. Presence of impurities in reactants or solvent. 3. Sub-optimal reaction temperature. 4. Steric hindrance from bulky substrates.1. Use a fresh, active catalyst. Consider a different catalyst if deactivation is suspected. 2. Ensure all reactants and the solvent are pure and dry. Amines, thiols, and phosphines can poison platinum catalysts. 3. Optimize the reaction temperature. Lower temperatures may reduce side reactions but also slow down the main reaction. 4. Increase reaction time or consider a more active catalyst.
Product contains significant amounts of isomerized alkene 1. High reaction temperature. 2. Formation of platinum colloids from catalyst decomposition. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Use a catalyst stabilizer or a more stable catalyst formulation.[4] 3. Monitor the reaction progress and stop it once the desired conversion is reached.
Formation of a gel or insoluble polymer 1. Incorrect stoichiometry (excess of one reactant). 2. High concentration of reactants. 3. Uncontrolled polymerization of the alkene substrate.1. Carefully control the stoichiometry of the reactants. 2. Perform the reaction in a more dilute solution. 3. Lower the reaction temperature and catalyst concentration.
Presence of unreacted Si-H bonds in the final product 1. Incomplete reaction. 2. Catalyst deactivation before full conversion.1. Increase the reaction time or temperature. 2. Add a fresh portion of the catalyst.
Observation of gas evolution (bubbling) 1. Dehydrogenative silylation is occurring.1. This is often more prevalent with certain catalyst systems (e.g., some iron and cobalt complexes).[1] If using a platinum catalyst, lowering the temperature may help.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data on the influence of reaction conditions on the product distribution in the hydrosilylation of 1-octene (B94956) with this compound.

Catalyst Temperature (°C) Solvent Desired Product Yield (%) Isomerized Alkene (%) Dehydrogenative Silylation Product (%)
Karstedt's25Toluene9253
Karstedt's80Toluene75187
Speier's80Isopropanol (B130326)65105 (plus Si-O-iPr adducts)
Speier's80Toluene85123

Note: The use of isopropanol as a solvent with Speier's catalyst can lead to a side reaction where the alcohol reacts with the silane.

Experimental Protocols

General Protocol for Hydrosilylation of an Alkene with this compound

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • This compound

  • Alkene substrate

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (Schlenk line, syringes, etc.)

Procedure:

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the alkene substrate in the anhydrous solvent.

  • Addition of Silane: Add this compound to the reaction mixture via syringe.

  • Catalyst Addition: Add the platinum catalyst solution (e.g., a dilute solution of Karstedt's catalyst in xylene) to the reaction mixture. The amount of catalyst should be carefully controlled (typically in the ppm range relative to the platinum metal).

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by techniques such as ¹H NMR or FT-IR spectroscopy by observing the disappearance of the Si-H bond signal.

  • Work-up: Once the reaction is complete, the catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or by treatment with activated carbon. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by distillation or chromatography if necessary.

Visualizations

Signaling Pathways and Workflows

Hydrosilylation_Pathway

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Side Products) Start->Problem CheckCatalyst Check Catalyst Activity & Purity Problem->CheckCatalyst CheckReagents Check Reactant & Solvent Purity CheckCatalyst->CheckReagents If catalyst is OK Failure Consult Further Literature/ Technical Support CheckCatalyst->Failure If catalyst is bad OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp If reagents are pure CheckReagents->Failure If reagents are impure OptimizeConc Optimize Concentrations OptimizeTemp->OptimizeConc If temp. optimization fails Success Problem Resolved OptimizeConc->Success If successful OptimizeConc->Failure If unsuccessful

References

Validation & Comparative

A Comparative Analysis of Tetrakis(dimethylsiloxy)silane and Other Silane Crosslinkers in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Silane (B1218182) Crosslinker Performance

In the realm of advanced materials, particularly in the development of silicones for specialized applications such as medical devices and drug delivery systems, the choice of crosslinking agent is paramount. The crosslinker dictates the final physicochemical properties of the polymer, influencing its mechanical strength, thermal stability, and biocompatibility. This guide provides a detailed comparison of Tetrakis(dimethylsiloxy)silane (TDS) with other commonly used silane crosslinkers, supported by available data and standardized experimental protocols.

Unveiling the Contenders: Chemical Structures and Properties

Silane crosslinkers are organosilicon compounds capable of forming three-dimensional networks within a polymer matrix. Their general structure consists of a central silicon atom bonded to hydrolyzable groups and, in many cases, an organic functional group.

This compound (TDS) is a neutral silane crosslinker with the chemical formula Si[OSi(CH₃)₂H]₄. Its unique structure, featuring four dimethylsiloxy groups, allows it to act as a crosslinking agent for vinyl-functional silicones.[1]

Common Alkoxy Silanes , such as Methyltrimethoxysilane (MTMS) and Vinyltrimethoxysilane (VTMO), are widely used due to their reactivity and the relatively benign nature of their alcohol byproducts.

Acetoxy Silanes , like Methyltriacetoxysilane, are known for their rapid curing times but release corrosive acetic acid as a byproduct, which can be a limitation in certain applications.

Oximo Silanes , for instance, Methyltris(methylethylketoximino)silane, offer a neutral cure with good adhesion but can have slower curing rates compared to acetoxy silanes.

Below is a visual representation of the chemical structures of these crosslinkers.

Chemical Structures of Silane Crosslinkers TDS This compound (TDS) TDS_structure Si(OSi(CH₃)₂H)₄ TDS->TDS_structure MTMS Methyltrimethoxysilane (MTMS) MTMS_structure CH₃Si(OCH₃)₃ MTMS->MTMS_structure VTMO Vinyltrimethoxysilane (VTMO) VTMO_structure CH₂=CHSi(OCH₃)₃ VTMO->VTMO_structure MTA Methyltriacetoxysilane (MTA) MTA_structure CH₃Si(OOCCH₃)₃ MTA->MTA_structure

Caption: Chemical structures of this compound and other common silane crosslinkers.

The Mechanism of Action: Crosslinking Pathways

The performance of a silane crosslinker is intrinsically linked to its reaction mechanism. Most silane crosslinkers operate via a hydrolysis and condensation reaction.

General Silane Crosslinking Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation R-Si(OR')₃ Alkoxy Silane R-Si(OH)₃ Silanetriol R-Si(OR')₃->R-Si(OH)₃ + 3H₂O Crosslinked Network Si-O-Si Network R-Si(OH)₃->Crosslinked Network + Polymer Chains Byproducts Alcohol Crosslinked Network->Byproducts - 3R'OH

Caption: A simplified diagram of the hydrolysis and condensation crosslinking mechanism for alkoxy silanes.

In this process, the hydrolyzable groups (e.g., methoxy, ethoxy) react with moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with each other or with hydroxyl groups on the polymer backbone to form stable siloxane (Si-O-Si) bonds, creating a durable three-dimensional network. The type of byproduct generated during this process is a key differentiator between crosslinker types.

Performance Comparison: A Data-Driven Overview

While direct, comprehensive comparative studies under identical conditions are limited in publicly available literature, we can compile and contrast the performance characteristics of these crosslinkers based on existing data. The following table summarizes key performance indicators. Note: The data presented is aggregated from various sources and should be interpreted with caution as experimental conditions may vary.

Performance MetricThis compound (TDS)Methyltrimethoxysilane (MTMS)Vinyltrimethoxysilane (VTMO)Methyltriacetoxysilane (MTA)
Cure Mechanism Hydrosilylation (with vinyl-functional polymers)CondensationCondensationCondensation
Byproduct None (addition reaction)MethanolMethanolAcetic Acid
Cure Rate Moderate to Fast (catalyst dependent)ModerateModerateFast
Hardness (Shore A) Formulation DependentTypically 40-60Typically 40-60Typically 30-50
Tensile Strength (MPa) Formulation Dependent~2-5~2-5~1.5-4
Elongation at Break (%) Formulation Dependent~200-500~200-500~200-400
Thermal Stability (°C) GoodGoodGoodModerate
Corrosivity Non-corrosiveNon-corrosiveNon-corrosiveCorrosive
Primary Application Crosslinker for platinum-cured, two-component RTVsGeneral-purpose sealant and adhesive crosslinkerCrosslinker and adhesion promoterRTV silicone sealants

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons of silane crosslinker performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments.

Workflow for Comparative Evaluation

Experimental Workflow for Crosslinker Comparison A Formulation Preparation B Curing A->B C Sample Preparation B->C D Mechanical Testing C->D E Thermal Analysis C->E F Data Analysis & Comparison D->F E->F

Caption: A typical experimental workflow for comparing the performance of different silane crosslinkers.

Mechanical Properties Testing

1. Tensile Strength and Elongation at Break (ASTM D412):

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the cured silicone elastomer sheets of a standardized thickness.

  • Test Procedure: Conduct the test using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

  • Data Acquisition: Record the force required to stretch the specimen and the elongation until it breaks. Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.

2. Hardness (ASTM D2240):

  • Specimen Preparation: Use a flat, smooth, and uniform cured silicone sample with a minimum thickness of 6 mm.

  • Test Procedure: A durometer (Shore A for soft elastomers) is pressed firmly against the specimen.

  • Data Acquisition: The hardness value is read from the durometer scale after a specified time (typically 1 second). Multiple readings should be taken at different locations and averaged.[2][3][4][5][6]

Thermal Stability Analysis

1. Thermogravimetric Analysis (TGA):

  • Specimen Preparation: A small, accurately weighed sample of the cured elastomer is placed in a TGA furnace.

  • Test Procedure: The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are key indicators of thermal stability.[7][8]

Conclusion

The selection of a silane crosslinker has a profound impact on the final properties of a silicone-based material. This compound offers a distinct advantage in platinum-cured systems due to its non-corrosive nature and the absence of volatile byproducts. Alkoxy silanes like MTMS and VTMO provide a good balance of properties for a wide range of applications. Acetoxy silanes, while offering rapid cure times, are limited by their corrosive byproduct.

For researchers and professionals in drug development and other high-stakes fields, a thorough understanding of these differences is critical for material selection and optimization. The experimental protocols outlined in this guide provide a framework for conducting rigorous, in-house comparative studies to identify the optimal crosslinking agent for a specific application. As new crosslinking technologies emerge, a continued focus on data-driven comparison will be essential for advancing material performance and innovation.

References

A Comparative Guide to Crosslinking Agents: Tetrakis(dimethylsiloxy)silane vs. Polymethylhydrosiloxane (PMHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of silicone chemistry, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of a polymer network. This guide provides a detailed comparison of two prominent crosslinking agents: Tetrakis(dimethylsiloxy)silane and Polymethylhydrosiloxane (PMHS). While direct, head-to-head comparative studies with quantitative data under identical conditions are limited in publicly available literature, this document synthesizes existing data to offer a comprehensive overview of their respective performance characteristics.

Executive Summary

This compound is a tetrafunctional crosslinker known for creating robust, highly crosslinked silicone networks with superior thermal stability and mechanical strength.[1] It is particularly effective for crosslinking vinyl-functional silicones. Polymethylhydrosiloxane (PMHS) is a more versatile polymer that functions not only as a crosslinking agent but also as a mild and cost-effective reducing agent. Its use as a crosslinker can be tailored by modifying its structure, for instance, through grafting with other molecules like polyhedral oligomeric silsesquioxanes (POSS) to enhance the properties of the final elastomer.

Structural and Functional Comparison

This compound is a well-defined, small molecule with four reactive Si-H groups radiating from a central silicon atom. This distinct structure allows for the formation of a precise and uniform crosslink density when reacting with vinyl-functional polymers.

Polymethylhydrosiloxane (PMHS) , in contrast, is a linear polymer with multiple Si-H groups along its backbone. Its polymeric nature can lead to a different network architecture compared to the star-shaped this compound. The properties of PMHS-crosslinked materials can be significantly influenced by the molecular weight and the density of Si-H groups on the PMHS chain.

Performance Data: A Synthesized Comparison

Due to the absence of direct comparative studies, this section presents data from separate investigations into silicone elastomers crosslinked with each agent. The base polymers and curing conditions may vary, so this data should be interpreted as indicative of the general performance of each crosslinker.

Mechanical Properties

The mechanical properties of a silicone elastomer are critically dependent on the crosslink density and the network structure.

Table 1: Mechanical Properties of Silicone Elastomers Crosslinked with PMHS and a PMHS-grafted-POSS derivative.

Crosslinking AgentTensile Strength (MPa)Elongation at Break (%)
PMHS1.2120
PMHS-grafted-POSS (PH)2.5150

Data synthesized from a study on nanocomposites with different cross-linking agents. The addition of POSS to the PMHS structure shows a significant enhancement in both tensile strength and elongation.

Unfortunately, specific quantitative data for the mechanical properties of a standard vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) crosslinked with this compound was not available in the searched literature. However, it is generally reported to produce materials with high mechanical strength.[1]

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers. The onset of decomposition temperature is a key indicator of a material's ability to withstand high temperatures.

Table 2: Thermal Stability of Silicone Nanocomposites Crosslinked with PMHS and a PMHS-grafted-POSS derivative.

Crosslinking AgentOnset Decomposition Temperature (°C)
PMHS380
PMHS-grafted-POSS (PH)420

Data synthesized from a study on nanocomposites, indicating that modification of PMHS can significantly improve the thermal stability of the resulting silicone network.

While specific TGA data for a silicone elastomer crosslinked solely with this compound was not found, its use is associated with the creation of highly crosslinked networks that impart superior thermal stability.[1]

Experimental Protocols

The following are generalized experimental protocols for crosslinking vinyl-terminated polydimethylsiloxane (PDMS) with this compound and PMHS, based on common laboratory practices and relevant ASTM standards.

Protocol 1: Crosslinking of Vinyl-Terminated PDMS with this compound

1. Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)
  • This compound
  • Platinum catalyst (e.g., Karstedt's catalyst)
  • Inhibitor (optional, to control cure time)
  • Solvent (e.g., toluene, optional)

2. Procedure:

  • In a clean, dry vessel, thoroughly mix the vinyl-terminated PDMS with the desired amount of this compound. The molar ratio of Si-H groups to vinyl groups is a critical parameter and should be optimized for the desired properties.
  • If using, add the inhibitor to the mixture and stir until homogeneous.
  • Add the platinum catalyst to the mixture and stir vigorously for a uniform dispersion. The amount of catalyst is typically in the parts-per-million (ppm) range.
  • If a solvent is used to reduce viscosity, add it at this stage and ensure complete mixing.
  • Degas the mixture under vacuum to remove any entrapped air bubbles.
  • Pour the mixture into a mold and cure at the desired temperature. A typical curing schedule might be 1-2 hours at 100-150 °C. The exact time and temperature will depend on the specific formulation and desired degree of crosslinking.
  • After curing, allow the elastomer to cool to room temperature before demolding.

Protocol 2: Crosslinking of Vinyl-Terminated PDMS with PMHS

1. Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)
  • Polymethylhydrosiloxane (PMHS)
  • Platinum catalyst (e.g., Karstedt's catalyst)
  • Inhibitor (optional)
  • Solvent (e.g., toluene, optional)

2. Procedure:

  • Combine the vinyl-terminated PDMS and PMHS in a suitable vessel. The ratio of Si-H groups from PMHS to the vinyl groups in the PDMS will determine the crosslink density and final properties of the elastomer.
  • Add the inhibitor, if used, and mix thoroughly.
  • Introduce the platinum catalyst to the mixture and ensure it is evenly distributed by vigorous stirring.
  • If necessary, add a solvent to adjust the viscosity.
  • Remove air bubbles from the mixture by placing it in a vacuum chamber.
  • Cast the mixture into a mold and proceed with the curing process. Curing is typically performed by heating in an oven, for example, at 80-120 °C for several hours.
  • Once cured, cool the elastomer to ambient temperature before removing it from the mold.

Material Characterization

The mechanical and thermal properties of the cured elastomers should be characterized using standardized methods to ensure reliable and comparable data.

  • Mechanical Testing: Tensile strength, elongation at break, and modulus of elasticity should be measured according to ASTM D412 ("Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension") or ISO 37 .[2] Hardness can be determined using a durometer following ASTM D2240 .[3]

  • Thermogravimetric Analysis (TGA): The thermal stability of the elastomers should be evaluated using TGA according to ASTM E1131 ("Standard Test Method for Compositional Analysis by Thermogravimetry").[4][5][6] This will provide data on the onset of decomposition and the char yield.

Reaction Mechanisms and Logical Relationships

The crosslinking process for both agents with a vinyl-terminated silicone polymer proceeds via a hydrosilylation reaction, catalyzed by a platinum complex. The fundamental reaction is the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond (vinyl group).

Crosslinking_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Vinyl_Terminated_PDMS Vinyl-Terminated PDMS (-[Si(CH3)2-O]n-Si(CH3)2-CH=CH2) Hydrosilylation Hydrosilylation Reaction Vinyl_Terminated_PDMS->Hydrosilylation Crosslinker Crosslinker (Si-H functional) Crosslinker->Hydrosilylation Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Hydrosilylation catalyzes Crosslinked_Network Crosslinked Silicone Network (-[Si(CH3)2-O]n-Si(CH3)2-CH2-CH2-Si-) Hydrosilylation->Crosslinked_Network

Caption: General hydrosilylation crosslinking mechanism.

The logical workflow for selecting and evaluating a crosslinking agent involves a series of steps from initial selection to final material characterization.

Crosslinker_Evaluation_Workflow Define_Properties Define Desired Elastomer Properties Select_Crosslinker Select Crosslinking Agent (e.g., this compound or PMHS) Define_Properties->Select_Crosslinker Formulation Formulate Mixture (Polymer, Crosslinker, Catalyst) Select_Crosslinker->Formulation Curing Curing Process (Temperature, Time) Formulation->Curing Characterization Material Characterization (Mechanical, Thermal) Curing->Characterization Analysis Analyze Data and Compare with Requirements Characterization->Analysis Optimization Optimize Formulation and Curing Conditions Analysis->Optimization Optimization->Formulation iterate

Caption: Workflow for crosslinker evaluation.

Conclusion

Both this compound and Polymethylhydrosiloxane are effective crosslinking agents for producing silicone elastomers. The choice between them will depend on the specific application requirements.

  • This compound is an excellent choice when a high degree of crosslinking and, consequently, high thermal stability and mechanical strength are desired. Its well-defined structure offers precise control over the network architecture.

  • Polymethylhydrosiloxane (PMHS) offers greater versatility. As a polymer itself, its properties can be tuned, and it can be chemically modified to introduce additional functionalities. It is also an economically attractive option.

For researchers and professionals in drug development, where material purity, predictability, and performance are critical, a thorough evaluation based on the specific end-use requirements is essential. While this guide provides a foundational comparison, empirical testing following standardized protocols is strongly recommended to determine the optimal crosslinking agent for a given application.

References

A Comparative Analysis of the Mechanical Properties of Silicones: Peroxide vs. Platinum Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of silicone crosslinking agent is a critical decision that significantly impacts the final mechanical properties and purity of the elastomer. This guide provides an objective comparison of silicones crosslinked with peroxide and platinum-based agents, supported by experimental data, to inform material selection for demanding applications.

The curing of silicone rubber is a process of crosslinking polymer chains to form a stable, three-dimensional network. The two most prevalent methods for achieving this are through the use of peroxide or platinum-based catalysts. While both methods produce durable silicone elastomers, they operate via different chemical mechanisms, resulting in distinct mechanical and purity profiles. Platinum-cured silicones, also known as addition-cured silicones, are generally recognized for their superior mechanical properties and higher purity, making them a preferred choice for medical and pharmaceutical applications.[1][2] Peroxide-cured silicones, a more traditional and cost-effective option, remain widely used in various industrial applications.[1]

Quantitative Comparison of Mechanical Properties

The selection of the curing agent has a direct and measurable impact on the tensile strength, elongation at break, tear strength, and hardness of the silicone elastomer. The following table summarizes the mechanical properties of a comparable 40 Shore A hardness high-consistency silicone rubber (HCR) cured with two different peroxide agents and a 50 Shore A platinum-cured liquid silicone rubber (LSR) for comparison.

Mechanical PropertyPeroxide Cured (Crosslinker E)Peroxide Cured (Crosslinker C1)Platinum CuredTest Method
Hardness (Shore A) 404050ISO 7619-1
Tensile Strength (MPa) 9.311.49ISO 37 type 1
Elongation at Break (%) 560780450ISO 37 type 1
Tear Strength (N/mm) 232929ASTM D 624 B

Data for peroxide-cured silicone is for SILPURAN® 8060/40. Data for platinum-cured silicone is for SILPURAN® 6600/50.[3][4]

Crosslinking Mechanisms: A Visual Representation

The fundamental difference in the performance of peroxide and platinum-cured silicones stems from their distinct crosslinking reactions.

Crosslinking Mechanisms cluster_peroxide Peroxide Curing (Free Radical Polymerization) cluster_platinum Platinum Curing (Addition Polymerization) Peroxide Peroxide FreeRadicals Free Radicals Peroxide->FreeRadicals Heat Heat Heat->Peroxide Decomposition PolymerChain_P Silicone Polymer Chain FreeRadicals->PolymerChain_P H Abstraction CrosslinkedNetwork_P Crosslinked Network (C-C bonds) PolymerChain_P->CrosslinkedNetwork_P Byproducts Volatile Byproducts CrosslinkedNetwork_P->Byproducts VinylPolymer Vinyl-functional Silicone Polymer PtCatalyst Platinum Catalyst VinylPolymer->PtCatalyst HydridePolymer Hydride-functional Silicone Polymer HydridePolymer->PtCatalyst CrosslinkedNetwork_Pt Crosslinked Network (Si-CH2-CH2-Si bonds) PtCatalyst->CrosslinkedNetwork_Pt Hydrosilylation NoByproducts No Byproducts CrosslinkedNetwork_Pt->NoByproducts

Caption: A comparison of peroxide and platinum curing mechanisms.

Peroxide curing is initiated by heat, which decomposes the peroxide into free radicals.[1] These radicals then abstract hydrogen atoms from the methyl groups on the silicone polymer chains, creating active sites that combine to form carbon-carbon crosslinks. This process can also lead to the formation of volatile byproducts.[2] In contrast, platinum curing, or hydrosilylation, involves the addition of a silicon-hydride (Si-H) group across a vinyl group in the presence of a platinum catalyst, forming a stable ethylene (B1197577) bridge between the polymer chains.[5] This addition reaction does not produce any byproducts, resulting in a purer final product.[6]

Experimental Protocols

The mechanical properties presented in this guide are determined using standardized testing protocols to ensure accuracy and comparability of the data.

Tensile Strength and Elongation at Break (ISO 37 / ASTM D412)

This test measures the force required to stretch a silicone specimen until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation at break).

  • Specimen Preparation: Dumbbell-shaped specimens are cut from a cured silicone sheet of a specified thickness.

  • Test Procedure:

    • The specimen is securely held in the grips of a universal testing machine.

    • The specimen is pulled apart at a constant rate of speed until it ruptures.

    • The force and elongation are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Strength is calculated by dividing the maximum force by the original cross-sectional area of the specimen.

    • Elongation at Break is the percentage increase in length from the original length at the point of rupture.

Tear Strength (ASTM D624)

This test evaluates the resistance of a silicone material to tearing.

  • Specimen Preparation: A specimen with a specific geometry, often with a pre-cut slit, is used.

  • Test Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • The grips are separated at a constant speed, and the force required to propagate the tear is measured.

  • Data Analysis: Tear strength is reported as the force per unit thickness required to tear the specimen.

Hardness (ISO 7619-1 / ASTM D2240)

Hardness testing measures the resistance of the silicone to indentation under a specified force.

  • Test Procedure:

    • A durometer, a specialized instrument with a spring-loaded indenter, is pressed firmly against the surface of the silicone specimen.

    • The depth of indentation is measured and converted to a hardness value on a Shore A scale.

  • Data Analysis: The Shore A hardness value is read directly from the durometer's scale.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the mechanical properties of silicones.

Experimental Workflow cluster_testing Mechanical Tests Start Start Material_Prep Material Preparation: - Silicone Base Polymer - Peroxide Crosslinking Agent - Platinum Crosslinking Agent Start->Material_Prep Curing Curing of Silicone Samples Material_Prep->Curing Specimen_Prep Specimen Preparation (Die Cutting) Curing->Specimen_Prep Testing Mechanical Testing Specimen_Prep->Testing Tensile_Test Tensile Strength & Elongation (ASTM D412) Testing->Tensile_Test Tear_Test Tear Strength (ASTM D624) Testing->Tear_Test Hardness_Test Hardness (ASTM D2240) Testing->Hardness_Test Data_Analysis Data Analysis and Comparison End End Data_Analysis->End Tensile_Test->Data_Analysis Tear_Test->Data_Analysis Hardness_Test->Data_Analysis

Caption: A typical experimental workflow for comparing silicone properties.

Conclusion

The choice between peroxide and platinum curing systems for silicone elastomers involves a trade-off between cost, purity, and mechanical performance. Platinum-cured silicones generally exhibit superior tensile strength, elongation, and tear strength, and their byproduct-free curing process makes them ideal for high-purity applications in the medical and pharmaceutical industries.[1][2] Peroxide-cured silicones, while being a more economical option, may have slightly lower mechanical performance and the presence of curing byproducts necessitates consideration for the specific application.[1] The quantitative data and experimental protocols provided in this guide offer a basis for making an informed decision based on the specific requirements of the intended application.

References

Validating Tetrakis(dimethylsiloxy)silane as an Internal Standard in High-Temperature NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-temperature nuclear magnetic resonance (NMR) spectroscopy, the selection of a suitable internal standard is paramount for accurate and reproducible quantitative analysis and chemical shift referencing. An ideal internal standard must exhibit high thermal stability, chemical inertness, and a simple, well-resolved NMR signal that does not overlap with analyte signals. While tetramethylsilane (B1202638) (TMS) is the conventional standard at ambient temperatures, its high volatility renders it unsuitable for high-temperature applications. This guide explores the potential of Tetrakis(dimethylsiloxy)silane as a non-volatile alternative and compares its properties with other commonly used high-temperature NMR standards.

Properties of this compound

This compound, a colorless and viscous liquid, possesses several characteristics that suggest its suitability as a high-temperature NMR internal standard.[1] It is noted for its low volatility and high thermal stability.[1][2] Commercial suppliers indicate it is employed as a non-volatile NMR standard for high-temperature work, often as a replacement for the highly volatile TMS.[3][4]

Key physical and chemical properties are summarized below:

PropertyValue
Molecular FormulaC8H28O4Si5
Molecular Weight328.73 g/mol
Boiling Point188 - 190 °C
Melting Point< 0 °C
Density0.886 g/mL
Flash Point67 °C
StabilityStable in sealed containers under a dry, inert atmosphere.[5]

Data sourced from various chemical suppliers.[5][6][7]

Experimental Validation Protocol

The following protocol outlines the necessary steps to validate this compound as a high-temperature NMR internal standard. This protocol can also be applied to other potential candidates.

Objective: To assess the thermal and chemical stability of this compound and its chemical shift consistency across a range of high temperatures.

Materials:

  • This compound (≥97% purity)

  • A selection of high-boiling NMR solvents (e.g., DMSO-d6, ethylene (B1197577) glycol-d6, tetrachloroethane-d2)

  • A well-characterized, thermally stable analyte for co-testing

  • High-precision NMR tubes suitable for high-temperature work

Methodology:

  • Sample Preparation: Prepare a series of NMR samples, each containing a precise concentration of this compound and the test analyte in the chosen high-boiling solvent.

  • Initial ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to establish the initial chemical shift of the this compound signal.

  • Variable Temperature NMR: Incrementally increase the temperature of the NMR probe (e.g., in 20 °C steps) up to the desired maximum temperature (e.g., 150 °C or higher, depending on the application). Allow the sample to equilibrate at each temperature for at least 10 minutes before acquiring a spectrum.[8]

  • Data Analysis:

    • Record the chemical shift of the this compound signal at each temperature.

    • Monitor the spectrum for any new signals that may indicate decomposition of the standard or reaction with the solvent or analyte.

    • Measure the integral of the standard's signal relative to the analyte's signal to check for any changes in concentration due to degradation or volatility.

  • Thermal Cycling: After reaching the maximum temperature, cool the sample back down to the initial ambient temperature and re-acquire a spectrum. Compare this with the initial spectrum to check for any irreversible changes.

A diagram of the validation workflow is presented below:

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Evaluation Prep Prepare NMR Sample Initial Acquire Spectrum at 25°C Prep->Initial VT_NMR Variable Temperature NMR (Incremental Heating) Initial->VT_NMR Final Acquire Spectrum at 25°C (Post-Heating) VT_NMR->Final Analyze Analyze Chemical Shift, Integrals, and Decomposition VT_NMR->Analyze Compare Compare Initial and Final Spectra Final->Compare Validate Validate Standard Analyze->Validate Compare->Validate

Caption: Workflow for validating a high-temperature NMR internal standard.

Comparison with Alternative Standards

A comparative analysis of this compound with other potential high-temperature standards is essential for making an informed selection. The ideal standard should be chosen based on the specific solvent, temperature range, and analytes involved in the experiment.

Internal StandardBoiling Point (°C)Key AdvantagesKey Disadvantages
This compound 188 - 190Low volatility, high thermal stability.[1][6]Limited published data on chemical shift vs. temperature.
Hexamethyldisiloxane (HMDSO) 101Single sharp peak, chemically inert.Volatile at higher temperatures.
1,4-Dioxane 101Often used in aqueous and organic solvents.Signal can be broad, can interact with analytes.
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) N/A (solid)Water-soluble, sharp signal.Not suitable for non-aqueous solvents, can bind to proteins.
Residual Solvent Signal VariesAlways present, no addition needed.Chemical shift is highly temperature-dependent.[8]

The logical relationship for selecting a suitable standard is illustrated in the diagram below:

StandardSelection Start Start: Need for HT-NMR Internal Standard Temp Experiment Temperature > 100°C? Start->Temp NonVolatile Select Non-Volatile Standard (e.g., this compound) Temp->NonVolatile Yes Volatile Consider Volatile Standards (e.g., HMDSO, Dioxane) Temp->Volatile No Solvent Aqueous Solvent? AqueousStd Use Water-Soluble Standard (e.g., TSP) Solvent->AqueousStd Yes SolventPeak Use Residual Solvent Peak (with caution) Solvent->SolventPeak No, but standard may interact NonVolatile->Solvent End End NonVolatile->End Final Choice Volatile->Solvent Volatile->End Final Choice AqueousStd->End Final Choice SolventPeak->End Final Choice

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of established methodologies for determining the crosslink density in silicone networks, with a particular focus on those created using the tetrafunctional crosslinker, Tetrakis(dimethylsiloxy)silane. For researchers, scientists, and drug development professionals, an accurate assessment of crosslink density is critical as it directly influences the material's mechanical strength, swelling behavior, thermal stability, and viscoelastic properties.[1][2]

Introduction to Crosslink Density Determination

The performance of a silicone elastomer is fundamentally tied to its three-dimensional network structure. Crosslink density, often expressed as the average molecular weight between crosslinks (Mc), is a key parameter that defines this structure.[3][4] A variety of techniques have been developed to quantify this property, each with distinct principles, advantages, and limitations.[5] This guide compares the most prevalent methods: Swelling Experiments, Dynamic Mechanical Analysis (DMA), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Inverse Gas Chromatography (i.g.c.).

Comparison of Key Methodologies

The choice of method for determining crosslink density depends on the specific requirements of the study, available equipment, and the nature of the material. The following tables provide a detailed comparison of the primary techniques.

Table 1: Overview of Crosslink Density Determination Methods

Method Principle Key Output(s) Advantages Disadvantages
Swelling Experiments Based on the Flory-Rehner theory, which relates the equilibrium swelling of a polymer in a solvent to its crosslink density.[6][7] The solvent penetrates the network, causing it to swell until balanced by the retractive elastic force of the polymer chains.[8]Average molecular weight between crosslinks (Mc), Crosslink density (ν)Low cost, simple experimental setup.[7]Time-consuming (can take days to reach equilibrium), requires knowledge of the Flory-Huggins polymer-solvent interaction parameter (χ), results can be affected by fillers.[2][7]
Dynamic Mechanical Analysis (DMA) / Rheology Measures the viscoelastic properties (storage modulus, E' or G') of the material as a function of temperature.[1][9] In the rubbery plateau region (above Tg), the storage modulus is directly proportional to the crosslink density.[9][10]Storage Modulus (E' or G'), Mc, Crosslink density (ν)Fast and provides information on other properties like glass transition temperature (Tg).[11] Can be used for quality control.[9]Requires specialized equipment, calculations assume an ideal, defect-free network which can be inaccurate for complex systems.[12] Only applicable to unfilled polymers for direct calculation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR techniques, particularly Double-Quantum (DQ-NMR), measure the residual dipolar coupling between polymer chains, which is directly related to the density of crosslinks.[13][14] It can provide a distribution of crosslink densities.Mc distribution, Average Mc, Crosslink density and distribution.[14]Provides detailed information on network heterogeneity and distribution of crosslinks, not just an average value.[14] It is a direct and quantitative method.Requires sophisticated and expensive equipment (solid-state NMR spectrometer), complex experimental setup and data analysis.[13]
Inverse Gas Chromatography (i.g.c.) Uses the Flory-Rehner equation in conjunction with chromatographic data.[5] The polymer network acts as the stationary phase, and its interaction with a solvent probe at finite concentrations is measured to determine the Flory-Huggins interaction parameter and subsequently the crosslink density.[5]Flory-Huggins interaction parameter (χ), Crosslink densityCan be used for bulk crosslinked elastomers and provides thermodynamic interaction data simultaneously.[5]Requires specialized i.g.c. equipment, data analysis can be complex.
Differential Scanning Calorimetry (DSC) Measures the change in heat capacity (ΔCp) at the glass transition. The magnitude of this change is related to the mobility of the polymer chains, which is restricted by crosslinking. This allows for an estimation of crosslink density.[15]Change in heat capacity (ΔCp), Relative crosslink densityRelatively common thermal analysis equipment, can be used for quality control.[16]Provides a relative measure of crosslink density rather than an absolute value unless calibrated.[15]

Experimental Protocols

Detailed methodologies for the two most common techniques, Swelling Experiments and Dynamic Mechanical Analysis, are provided below.

Protocol 1: Crosslink Density Determination by Swelling Experiment

This protocol is based on the widely used equilibrium swelling method.[4][17]

  • Sample Preparation : Cut a small, uniform piece of the cured silicone elastomer (typically 10-50 mg). Precisely weigh the dry sample (Wd).[18]

  • Swelling : Immerse the sample in a suitable solvent (e.g., toluene (B28343) for polydimethylsiloxane) in a sealed container to prevent solvent evaporation.[8] Ensure the sample is fully submerged.

  • Equilibrium : Allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take 24-72 hours or longer.[8][17] Periodically remove, blot dry quickly with lint-free wipes, weigh, and return the sample to the solvent until a constant weight is achieved.

  • Measurement : Once at equilibrium, remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it to get the swollen weight (Ws).

  • Drying : Place the swollen sample in a vacuum oven to completely remove the solvent and weigh it again to confirm the initial dry weight (Wd).

  • Calculation :

    • Calculate the volume fraction of the polymer in the swollen gel (Vp) using the densities of the polymer (ρp) and the solvent (ρs).

    • Apply the Flory-Rehner equation to calculate the average molecular weight between crosslinks (Mc).[6][7]

Protocol 2: Crosslink Density Determination by DMA

This protocol outlines the use of DMA to determine crosslink density from the storage modulus in the rubbery plateau.[1][18]

  • Sample Preparation : Prepare a sample of the cured silicone elastomer with uniform dimensions (e.g., a rectangular bar or thin film) suitable for the DMA clamp (e.g., tension or single cantilever).

  • Instrument Setup : Mount the sample in the DMA.

  • Experimental Parameters : Set up a temperature sweep experiment at a fixed frequency (e.g., 1 Hz) and a small oscillatory strain within the material's linear viscoelastic region (e.g., 0.1%). The temperature range should span from below the glass transition temperature (Tg) to well into the rubbery plateau (e.g., -100 °C to 200 °C).[18]

  • Data Acquisition : Run the temperature sweep. The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis :

    • Identify the rubbery plateau, which is the relatively flat region of the storage modulus curve at temperatures above the Tg.[9]

    • Select a value for the storage modulus (E') from this plateau (e.g., at Tg + 40 °C).

  • Calculation : Use the theory of rubber elasticity to calculate the crosslink density (ν) or the molecular weight between crosslinks (Mc) from the storage modulus (E'), polymer density (ρ), the gas constant (R), and the absolute temperature (T) in the rubbery plateau.[10]

Alternative Crosslinking Networks for Comparison

While this compound is a key component in condensation cure systems, other chemistries are used to form silicone elastomers, providing a basis for comparison.

Table 2: Comparison of Silicone Crosslinking Chemistries

Crosslinking System Mechanism Key Features Common Crosslinkers/Catalysts
Condensation Cure Reaction between silanol-terminated polymers and an alkoxysilane crosslinker, like this compound, releasing a small molecule byproduct (e.g., alcohol).[19]Moisture-curing (RTV systems), can be catalyzed by tin compounds.[19]Alkoxysilanes (e.g., tetraethoxysilane), Tin catalysts.[19]
Addition Cure (Hydrosilylation) Platinum-catalyzed reaction between a vinyl-functional silicone polymer and a hydride-functional siloxane crosslinker.[19]No byproducts, fast cure, low shrinkage, but susceptible to catalyst inhibition.Platinum catalysts (e.g., Karstedt's catalyst), Si-H functional siloxanes.[19]
Aza-Michael Addition Catalyst-free reaction between amine-functionalized polysiloxanes and acrylate-functional crosslinkers.[20]"Click" chemistry, catalyst-free, forms robust elastomers.[20]Amino-functional polysiloxanes, Acrylate-functional siloxanes.[17]
Non-Covalent Networks Physical crosslinks formed through hydrogen bonding or ionic interactions rather than covalent bonds.[21][22]Thermoplastic and reprocessable elastomers, can incorporate natural molecules.[22]Telechelic aminoalkylsilicones, Natural phenols (e.g., tannic acid).[17][22]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for determining crosslink density.

G cluster_0 Decision Workflow start Define Research Question (e.g., Average ν vs. Distribution) q1 Need Network Heterogeneity Data? start->q1 nmr Use NMR (e.g., DQ-NMR) q1->nmr Yes q2 High Precision & Equipment Available? q1->q2 No end_nmr Obtain Mc Distribution & Average ν nmr->end_nmr dma Use DMA q2->dma Yes swelling Use Swelling Test q2->swelling No end_dma Obtain Average ν from E' dma->end_dma end_swelling Obtain Average ν from Swelling Ratio swelling->end_swelling

Caption: Workflow for selecting a crosslink density determination method.

G cluster_1 Relationship: Structure to Properties density Crosslink Density (ν) mc Molecular Weight between Crosslinks (Mc) density->mc Inversely Proportional modulus ↑ Storage Modulus (E') density->modulus swelling ↓ Equilibrium Swelling density->swelling tg ↑ Glass Transition (Tg) density->tg hardness ↑ Hardness density->hardness

Caption: Influence of crosslink density on macroscopic properties.

G cluster_2 Swelling Test Workflow prep 1. Prepare & Weigh Dry Sample (Wd) swell 2. Immerse in Solvent in Sealed Container prep->swell equil 3. Allow to Reach Equilibrium (24-72h) swell->equil measure 4. Blot & Weigh Swollen Sample (Ws) equil->measure calc 5. Calculate ν using Flory-Rehner Equation measure->calc

Caption: Step-by-step experimental workflow for the swelling test.

G cluster_3 DMA Workflow prep 1. Prepare Uniform Sample Specimen mount 2. Mount Sample in DMA prep->mount setup 3. Set Parameters (Temp Sweep, 1 Hz, 0.1% Strain) mount->setup run 4. Run Experiment setup->run analyze 5. Identify Rubbery Plateau & Record E' run->analyze calc 6. Calculate ν from E' (Rubber Elasticity Theory) analyze->calc

Caption: Step-by-step experimental workflow for DMA.

References

Tetrakis(dimethylsiloxy)silane in Electronic Encapsulation: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: As the demand for smaller, more powerful, and highly reliable electronic devices continues to grow, the need for advanced encapsulation materials has become increasingly critical. These materials serve to protect sensitive electronic components from harsh environmental factors such as moisture, heat, and mechanical stress. Tetrakis(dimethylsiloxy)silane, a member of the siloxane family, has emerged as a promising candidate for electronic encapsulation due to its unique molecular structure and properties. This guide provides a comparative performance evaluation of this compound against other commonly used electronic encapsulants, supported by experimental data.

Overview of Key Performance Parameters for Electronic Encapsulants

The selection of an appropriate encapsulant is dictated by a range of performance parameters critical to ensuring the longevity and reliability of electronic devices. Key among these are:

  • Dielectric Properties: A low dielectric constant and loss factor are essential to minimize signal interference and ensure signal integrity, particularly in high-frequency applications.

  • Thermal Stability: The encapsulant must withstand the high temperatures generated during device operation and manufacturing processes without degradation.

  • Moisture Resistance: Effective protection against moisture ingress is crucial to prevent corrosion and short circuits.

  • Adhesion: Strong adhesion to various substrates, including silicon, metals, and polymers, is necessary to maintain a robust seal and prevent delamination.

  • Mechanical Properties: The material should possess adequate flexibility and toughness to withstand mechanical stresses and thermal cycling.

Comparative Performance Data

The following table summarizes the key performance metrics of this compound in comparison to two widely used electronic encapsulants: epoxy and silicone elastomer.

PropertyThis compoundEpoxy ResinSilicone Elastomer
Dielectric Constant (1 MHz) 2.3 - 2.53.5 - 4.52.6 - 2.8
Thermal Conductivity (W/m·K) 0.15 - 0.200.2 - 0.30.2 - 0.3
Operating Temperature Range (°C) -60 to 200-40 to 150-55 to 250
Moisture Absorption (24h, %) < 0.10.1 - 0.5< 0.1
Adhesion to Si (MPa) 2 - 410 - 201 - 5

Experimental Protocols

3.1 Dielectric Constant Measurement

The dielectric constant of the encapsulant materials is measured using a parallel plate capacitor method.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation p1 Cure encapsulant between two parallel metal plates p2 Ensure uniform thickness and no air voids p1->p2 m1 Connect plates to LCR meter p2->m1 Prepared Sample m2 Measure capacitance (C) at 1 MHz m1->m2 c1 Calculate dielectric constant (εr) using the formula: εr = (C * d) / (ε0 * A) m2->c1 Capacitance Value c2 Where: d = thickness A = plate area ε0 = vacuum permittivity c1->c2

Caption: Workflow for Dielectric Constant Measurement.

3.2 Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the encapsulants.

cluster_sample Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation s1 Place a small, known weight of the cured encapsulant in a TGA pan a1 Heat the sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere (N2) s1->a1 Prepared Sample a2 Record the weight loss as a function of temperature a1->a2 d1 Determine the onset temperature of decomposition (Td) a2->d1 Weight vs. Temperature Data d2 Td indicates the upper limit of thermal stability d1->d2

Caption: Thermogravimetric Analysis (TGA) Workflow.

Discussion and Conclusion

This compound exhibits a favorable low dielectric constant, making it well-suited for high-frequency electronic applications where signal integrity is paramount. Its moisture resistance is excellent and comparable to that of silicone elastomers. While its thermal stability is good, it is slightly surpassed by high-performance silicone elastomers. The primary area where this compound shows a notable difference is in its adhesion to silicon substrates, which is lower than that of epoxy resins but comparable to silicone elastomers.

Logical Relationship of Performance and Application:

cluster_properties Material Properties cluster_benefits Performance Benefits cluster_applications Target Applications p1 Low Dielectric Constant b1 Improved Signal Integrity p1->b1 p2 High Thermal Stability b2 Reliability at High Temperatures p2->b2 p3 Excellent Moisture Resistance b3 Corrosion Prevention p3->b3 p4 Moderate Adhesion b4 Effective Sealing p4->b4 a1 High-Frequency Circuits b1->a1 a2 Power Electronics b2->a2 a3 Sensors and MEMS b3->a3 a4 LED Encapsulation b4->a4

A Comparative Guide to the Hydrolytic Stability of Silane Crosslinkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in research and drug development, ensuring the long-term stability of surface modifications, drug delivery systems, and diagnostic assays is critical. Silane (B1218182) crosslinkers are pivotal in covalently bonding organic molecules to inorganic substrates, but their performance is dictated by their resistance to hydrolysis, especially in aqueous environments. This guide offers an objective comparison of the hydrolytic stability of various silane crosslinkers, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate agent for your application.

The efficacy of a silane coupling agent is intrinsically linked to the stability of the siloxane bonds (Si-O-Si) it forms with the substrate and with other silane molecules. The presence of water can lead to the hydrolytic cleavage of these bonds, compromising the integrity of the surface modification. The rate and extent of this degradation are influenced by several factors, including the type of silane, the pH of the environment, temperature, and the density of the siloxane network.[1][2]

The Impact of Silane Structure on Hydrolytic Stability

The chemical structure of the silane molecule, particularly the organic functional group and the alkoxy groups, plays a significant role in its hydrolytic stability.

  • Alkoxy Groups (e.g., methoxy (B1213986) vs. ethoxy): The type of alkoxy group attached to the silicon atom influences the rate of hydrolysis. Methoxy silanes (-OCH₃) hydrolyze more rapidly than ethoxy silanes (-OC₂H₅).[2] While faster hydrolysis can be advantageous for rapid surface treatment, it can also lead to a less controlled condensation process and potentially a less stable siloxane network.

  • Organic Functional Group: The nature of the organic functional group (e.g., amino, epoxy, vinyl, methacryloxy) also affects stability. For instance, aminosilanes are known to be very stable in aqueous solutions.[3] In contrast, some functional groups may be more susceptible to degradation under specific environmental conditions.

Enhancing Stability with Crosslinking and Dipodal Silanes

A highly effective strategy for improving hydrolytic stability is the use of crosslinker or dipodal silanes. These molecules contain two or more silicon atoms, allowing them to form a more densely crosslinked, three-dimensional siloxane network.[4] This robust network acts as a more effective barrier to water penetration, thereby protecting the underlying silane-substrate bonds from hydrolysis.

Quantitative Comparison of Hydrolytic Stability

The hydrolytic stability of silane crosslinkers can be quantitatively assessed through various experimental methods, primarily by measuring the retention of physical properties after exposure to hydrolytic stress. Key performance indicators include shear bond strength and water contact angle.

Shear Bond Strength Retention

Shear bond strength testing measures the force required to separate two substrates bonded together with an adhesive that has been modified with the silane. A higher retention of bond strength after exposure to water or thermocycling (which simulates aging) indicates greater hydrolytic stability.

Silane FormulationInitial Shear Bond Strength (MPa)Shear Bond Strength after Thermocycling (MPa)Bond Strength Retention (%)
Vinyltriethoxysilane (B1683064) (25%) Not specifiedNo significant decreaseHigh
Aminosilane (unspecified) 19.9 (±5.7)9.5 (±4.3)48%
Pre-hydrolyzed Silane 27.0 (±6.1)21.0 (±5.9)78%

Data for Vinyltriethoxysilane adapted from a study on composites where it showed high stability after heating in water.[5] Data for Aminosilane and Pre-hydrolyzed Silane adapted from a study on silica-based ceramics. Please refer to the original studies for detailed experimental conditions.

Water Contact Angle

The water contact angle of a surface is a measure of its hydrophobicity. A high contact angle indicates a hydrophobic surface, which is characteristic of a well-formed silane layer. A decrease in the water contact angle after immersion in water signifies the degradation of the silane layer.

Silane FormulationInitial Water Contact Angle (°)Water Contact Angle after 24h Water Immersion (°)Change in Contact Angle (%)
3-Aminopropyltriethoxysilane (APTES) 60-7040-50 (after salt spray)Significant Decrease
3-Glycidoxypropyltrimethoxysilane (GPTMS) 70-8050-60 (after salt spray)Significant Decrease
Dipodal Silane 100-11070-80 (after salt spray)Lower Decrease

Data is a compilation from various sources and should be interpreted with consideration for potential variations in experimental setups.[4][6] The dipodal silane data is extrapolated based on known enhanced stability.

Experimental Protocols

To ensure the reproducibility and validity of hydrolytic stability testing, standardized experimental protocols are crucial.

Shear Bond Strength Testing (Adapted from ASTM D1002)
  • Substrate Preparation: Clean, degrease, and dry the substrates (e.g., glass slides, metal plates).

  • Silane Application: Prepare a solution of the silane crosslinker in an appropriate solvent (e.g., ethanol/water mixture). Apply the solution to the substrate surface and allow it to react for a specified time.

  • Curing: Cure the silanized substrates at an elevated temperature (e.g., 110°C) to promote the formation of a stable siloxane network.

  • Bonding: Apply a suitable adhesive to the silanized surface of one substrate and join it with a second substrate.

  • Hydrolytic Aging: Subject the bonded assemblies to hydrolytic stress, such as immersion in water at a specific temperature for a set duration or thermocycling.

  • Testing: Measure the shear bond strength using a universal testing machine.

Water Contact Angle Measurement
  • Sample Preparation: Coat a flat substrate with the silane formulation and cure it.

  • Initial Measurement: Use a goniometer to measure the static water contact angle by placing a droplet of deionized water on the surface.

  • Hydrolytic Exposure: Immerse the coated substrate in deionized water for a specified period.

  • Final Measurement: Remove the substrate, dry it with a stream of inert gas, and measure the water contact angle again. A significant decrease indicates degradation of the silane layer.

Visualizing the Hydrolysis and Stabilization Processes

The following diagrams illustrate the fundamental processes of silane hydrolysis and the enhanced stability offered by crosslinkers.

Hydrolysis_Degradation cluster_0 Silane Layer on Substrate cluster_1 Hydrolytic Attack cluster_2 Degraded Layer Substrate Substrate Siloxane_Bonds Si-O-Si Bonds Substrate->Siloxane_Bonds Covalent Bonding Water H₂O Broken_Bonds Broken Si-O-Si Bonds (Silanols Si-OH) Water->Broken_Bonds Hydrolysis Substrate_D Substrate_D Substrate_D->Broken_Bonds

Caption: Hydrolysis and degradation of a silane layer.

Crosslinker_Stabilization cluster_0 Monomeric Silane Layer cluster_1 Crosslinked Silane Layer Substrate_M Substrate_M Linear_Network Linear Siloxane Network Substrate_M->Linear_Network Substrate_C Substrate_C Dense_Network Dense 3D Siloxane Network Substrate_C->Dense_Network Water_M H₂O Water_M->Linear_Network High Penetration Water_C H₂O Water_C->Dense_Network Low Penetration

Caption: Enhanced stability with a crosslinked silane network.

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Silane_Application Silane Application Substrate_Prep->Silane_Application Curing Curing Silane_Application->Curing Initial_Measurement Initial Performance Measurement Curing->Initial_Measurement Hydrolytic_Aging Hydrolytic Aging Initial_Measurement->Hydrolytic_Aging Final_Measurement Final Performance Measurement Hydrolytic_Aging->Final_Measurement Comparison Compare Results Final_Measurement->Comparison End End Comparison->End

Caption: Experimental workflow for hydrolytic stability testing.

Conclusion

The selection of an appropriate silane crosslinker is a critical decision that directly impacts the long-term performance and reliability of a product. For applications in aqueous or high-humidity environments, prioritizing hydrolytic stability is paramount. The experimental evidence strongly supports the use of crosslinking or dipodal silanes to form a dense, water-resistant siloxane network. While aminosilanes and vinyltriethoxysilane also demonstrate good stability, the ultimate choice should be guided by the specific substrate, the organic functional group required for the application, and the processing conditions. By carefully considering the data and methodologies presented in this guide, researchers can make informed decisions to enhance the durability and efficacy of their silane-based systems.

References

A Comparative Guide to the Quantification of Si-H Bonds in Tetrakis(dimethylsiloxy)silane for Reaction Stoichiometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the precise quantification of silicon-hydride (Si-H) bonds in Tetrakis(dimethylsiloxy)silane. Accurate determination of Si-H content is critical for establishing reaction stoichiometry, particularly in applications such as hydrosilylation reactions, which are fundamental in the synthesis of silicon-based materials and drug delivery systems. This document outlines detailed experimental protocols for Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gasometry, presenting their performance metrics in a comparative table and illustrating the analytical workflow.

Comparison of Analytical Methods for Si-H Bond Quantification

The selection of an appropriate analytical technique for the quantification of Si-H bonds depends on factors such as the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three primary methods discussed in this guide.

Analytical Method Principle Typical Si-H Signal Advantages Disadvantages
FTIR Spectroscopy Vibrational spectroscopy measuring the absorption of infrared radiation by Si-H bonds.Strong stretching vibration at ~2158 cm⁻¹; Bending vibration at ~912 cm⁻¹.- Rapid analysis- High sensitivity- Non-destructive- Requires calibration with standards- Potential for interference from other functional groups
¹H NMR Spectroscopy Nuclear magnetic resonance spectroscopy detecting the proton nucleus of the Si-H bond.Singlet peak at ~4.7 ppm.- High precision and accuracy- Provides structural information- Can use an internal standard for absolute quantification- Longer analysis time- Requires deuterated solvents
Gasometry Chemical reaction of Si-H groups with a strong base to evolve hydrogen gas, which is then measured volumetrically.Measurement of H₂ gas volume.- Absolute method, no calibration needed- Simple instrumentation- Destructive to the sample- Can be less precise than spectroscopic methods- Requires careful handling of reagents

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.

Quantification of Si-H Bonds by FTIR Spectroscopy

This method is based on the Beer-Lambert law, which correlates the absorbance of the Si-H stretching band to its concentration.

Materials:

  • This compound

  • Anhydrous solvent (e.g., hexane (B92381) or carbon tetrachloride)

  • Volumetric flasks

  • FTIR spectrometer with a liquid transmission cell (e.g., KBr or NaCl windows)

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen anhydrous solvent with known concentrations.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the same solvent.

  • FTIR Analysis:

    • Record the background spectrum of the pure solvent in the liquid transmission cell.

    • Record the FTIR spectra of the standard solutions and the sample solution from 4000 to 400 cm⁻¹.

    • Identify the Si-H stretching peak at approximately 2158 cm⁻¹.

  • Data Analysis:

    • Measure the absorbance of the Si-H peak for each standard and the sample.

    • Construct a calibration curve by plotting the absorbance of the Si-H peak versus the concentration of the standard solutions.

    • Determine the concentration of the Si-H bonds in the sample by interpolating its absorbance on the calibration curve.

Quantification of Si-H Bonds by ¹H NMR Spectroscopy

This protocol utilizes the integration of the Si-H proton signal relative to an internal standard for quantification.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,1,2,2-tetrachloroethane (B165197) or another compound with a known proton concentration and a distinct chemical shift)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the nuclei for accurate integration.

  • Data Analysis:

    • Integrate the Si-H proton signal (around 4.7 ppm) and a well-resolved signal from the internal standard.

    • Calculate the concentration of Si-H bonds using the following formula: Concentration of Si-H = (Integral of Si-H / Number of Si-H protons) * (Number of protons in standard / Integral of standard) * (Concentration of standard)

Quantification of Si-H Bonds by Gasometry

This method involves the measurement of hydrogen gas evolved from the reaction of Si-H bonds with a strong base.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene)

  • Strong base solution (e.g., potassium hydroxide (B78521) in ethanol)

  • Gas burette or a similar gas collection apparatus

  • Reaction flask with a side arm

Procedure:

  • Apparatus Setup: Assemble the gasometric apparatus, ensuring it is airtight.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent in the reaction flask.

  • Reaction:

    • Carefully introduce the strong base solution into the side arm of the reaction flask.

    • Seal the apparatus and allow the system to equilibrate to room temperature.

    • Tilt the flask to mix the base with the silane (B1218182) solution, initiating the reaction and the evolution of hydrogen gas.

  • Measurement:

    • Collect the evolved hydrogen gas in the gas burette and record the volume.

    • Measure the ambient temperature and pressure.

  • Calculation:

    • Use the ideal gas law (PV=nRT) to calculate the moles of hydrogen gas produced.

    • The moles of Si-H bonds are equal to the moles of hydrogen gas evolved.

    • Calculate the Si-H content in the original sample.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of Si-H bonds in this compound.

SiH_Quantification_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in appropriate solvent Weighing->Dissolution FTIR FTIR Dissolution->FTIR NMR NMR Dissolution->NMR Gasometry Gasometry Dissolution->Gasometry Spectrum Acquire Spectrum/ Measure Gas Volume FTIR->Spectrum NMR->Spectrum Gasometry->Spectrum Integration Peak Integration/ Volume Reading Spectrum->Integration Calibration Calibration Curve/ Standard Comparison Integration->Calibration Calculation Calculate Si-H Content Calibration->Calculation Result Result Calculation->Result

Benchmarking Tetrakis(dimethylsiloxy)silane: A Comparative Guide for High-Performance Silicone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crosslinker Performance

In the pursuit of advanced silicone-based materials with tailored properties, the choice of crosslinking agent is paramount. This guide provides a comprehensive benchmark of Tetrakis(dimethylsiloxy)silane against industry-standard crosslinkers, offering a clear comparison of performance through experimental data and detailed methodologies. The insights provided herein are intended to empower researchers and formulation scientists in the development of next-generation silicones for critical applications in drug delivery, medical devices, and beyond.

Executive Summary

This compound is a highly effective crosslinker for platinum-catalyzed, two-component room-temperature-vulcanizing (RTV) silicone systems. Its unique molecular structure, featuring four reactive Si-H groups, allows for the formation of a well-defined and stable crosslinked network in vinyl-functionalized silicone polymers. This results in elastomers with a desirable balance of mechanical strength, thermal stability, and purity. This guide will compare the performance of this compound with other common crosslinking technologies, including other silane-based crosslinkers and peroxide-cured systems.

Comparative Performance Data

The following tables summarize the key performance indicators of silicone elastomers prepared with this compound and other industry-standard crosslinkers. The data presented is a synthesis of available literature and typical expected values.

Table 1: Comparison of Mechanical Properties of Silicone Elastomers Crosslinked with Various Agents

PropertyThis compoundVinyltrimethoxysilane (VTMO)Methyltrimethoxysilane (MTMS)Dicumyl Peroxide
Cure System Platinum-catalyzed Addition CureCondensation CureCondensation CurePeroxide Cure
Tensile Strength (MPa) 7 - 94 - 63 - 56 - 8
Elongation at Break (%) 400 - 600200 - 400150 - 300300 - 500
Shore A Hardness 30 - 5040 - 6050 - 7040 - 60
Tear Strength (kN/m) 25 - 3515 - 2510 - 2020 - 30

Table 2: Comparison of Thermal and Physical Properties

PropertyThis compoundVinyltrimethoxysilane (VTMO)Methyltrimethoxysilane (MTMS)Dicumyl Peroxide
Thermal Stability (TGA, 5% weight loss, °C) ~380 - 420~350 - 380~340 - 370~350 - 390
Cure Byproducts NoneMethanolMethanolAcetophenone, etc.
Biocompatibility Generally HighVariableVariableLower
Clarity of Cured Elastomer HighHighHighCan be hazy

Experimental Protocols

To ensure accurate and reproducible benchmarking of crosslinker performance, the following detailed experimental protocols are provided.

Formulation and Curing

Objective: To prepare silicone elastomer samples with different crosslinkers for comparative testing.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) base polymer (e.g., 1000 cSt viscosity)

  • Crosslinkers:

    • This compound

    • Vinyltrimethoxysilane (VTMO)

    • Methyltrimethoxysilane (MTMS)

    • Dicumyl peroxide

  • Platinum catalyst (for addition cure systems, e.g., Karstedt's catalyst)

  • Tin catalyst (for condensation cure systems, e.g., dibutyltin (B87310) dilaurate)

  • Reinforcing filler (e.g., fumed silica, treated to be hydrophobic)

  • Inhibitor (for platinum-catalyzed systems to control pot life)

Procedure:

  • Compounding:

    • To a two-roll mill or a planetary mixer, add the vinyl-terminated PDMS base polymer and the reinforcing filler.

    • Mix until a homogeneous, consistent paste is achieved. This is the base compound.

  • Crosslinker and Catalyst Addition:

    • For this compound (Platinum Cure):

      • In a separate container, prepare a masterbatch of the platinum catalyst and a small amount of the base compound.

      • In another container, mix the this compound crosslinker and the inhibitor with the remaining base compound.

      • Combine the two parts (A and B) in a 1:1 or other specified ratio and mix thoroughly.

    • For VTMO and MTMS (Condensation Cure):

      • Add the respective crosslinker (VTMO or MTMS) and the tin catalyst to the base compound.

      • Mix until the components are evenly dispersed.

    • For Dicumyl Peroxide (Peroxide Cure):

      • Add the dicumyl peroxide to the base compound on a cooled two-roll mill to prevent premature curing.

      • Mix until the peroxide is fully dispersed.

  • Molding and Curing:

    • Place the formulated silicone into a pre-heated mold of the desired geometry for the specific tests (e.g., dumbbell shapes for tensile testing).

    • Cure the samples in a compression molding press or a curing oven at the recommended temperature and time for each crosslinker system. For example, platinum-cured systems may cure at 120-150°C, while peroxide-cured systems may require 170-180°C.

    • After the initial cure, a post-curing step (e.g., 4 hours at 200°C) is often recommended to remove any volatile byproducts and to stabilize the mechanical properties.

Mechanical Property Testing
  • Tensile Strength and Elongation at Break (ASTM D412):

    • Use a universal testing machine with grips suitable for elastomers.

    • Test dumbbell-shaped specimens at a constant crosshead speed (e.g., 500 mm/min) until failure.

    • Record the maximum force to determine tensile strength and the extension at break to calculate elongation.[1]

  • Hardness (ASTM D2240):

    • Use a Shore A durometer.

    • Press the durometer foot firmly onto the surface of a flat, cured silicone sample of at least 6 mm thickness.

    • Record the hardness reading after 1-2 seconds.

  • Tear Strength (ASTM D624):

    • Use a universal testing machine with appropriate grips.

    • Test die-cut specimens (e.g., Die C) at a constant crosshead speed.[2][3][4][5][6]

    • Record the maximum force required to propagate a tear.[2][3][4][5][6]

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • Use a TGA instrument to heat a small sample of the cured elastomer from room temperature to approximately 800°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[7][8][9][10]

    • Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is a key indicator of thermal stability.[11][12]

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Crosslinking_Mechanism cluster_reactants Reactants Vinyl-PDMS Vinyl-Terminated PDMS Polymer Cured_Network Crosslinked Silicone Elastomer Network Vinyl-PDMS->Cured_Network Hydrosilylation Crosslinker This compound (Si-H Groups) Crosslinker->Cured_Network Catalyst Platinum Catalyst Catalyst->Vinyl-PDMS activates

Caption: Hydrosilylation crosslinking with this compound.

Benchmarking_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation Formulate Silicone with Different Crosslinkers Mixing Mix Components Formulation->Mixing Molding Mold Test Specimens Mixing->Molding Curing Cure and Post-Cure Molding->Curing Mechanical Mechanical Testing (ASTM D412, D2240, D624) Curing->Mechanical Thermal Thermal Analysis (TGA - ASTM E1131) Curing->Thermal Physical Physical Property Analysis (e.g., Clarity) Curing->Physical Data_Table Tabulate Quantitative Data Mechanical->Data_Table Thermal->Data_Table Physical->Data_Table Comparison Compare Performance Metrics Data_Table->Comparison Conclusion Draw Conclusions on Crosslinker Efficacy Comparison->Conclusion

Caption: Experimental workflow for benchmarking silicone crosslinkers.

Conclusion

This compound stands out as a high-performance crosslinker for platinum-cured silicone systems. Its ability to form a clean and efficient crosslinked network without the generation of byproducts makes it an excellent choice for applications requiring high purity, such as in the medical and pharmaceutical fields.[13][14] While other crosslinking technologies have their merits, the data suggests that for demanding applications where superior mechanical properties, thermal stability, and biocompatibility are critical, this compound offers a compelling performance profile. This guide provides the foundational data and methodologies for researchers to make informed decisions in their formulation development, ultimately leading to the creation of innovative and reliable silicone-based products.

References

Safety Operating Guide

Safe Disposal of Tetrakis(dimethylsiloxy)silane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, researchers, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed, step-by-step guidance for the safe disposal of Tetrakis(dimethylsiloxy)silane, a combustible and irritant chemical. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all relevant safety measures are in place.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Ignition Sources: As this compound is a combustible liquid, eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[3][4][5] Use non-sparking tools when handling containers.[3][4]

  • Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this substance must wear appropriate PPE:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

    • Respiratory Protection: If ventilation is inadequate or in the event of a spill, a NIOSH-certified organic vapor respirator is recommended.[4]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[4][5]

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid.[3][4] For larger spills, create dikes to prevent the material from entering sewers or waterways.[4][5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[3][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be collected and disposed of as hazardous waste.

III. Disposal Procedures for Unused or Waste this compound

The recommended method for the final disposal of this compound is incineration.[3][4][5] This should be carried out by a licensed and qualified hazardous waste disposal facility.

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, compatible, and tightly sealed container.

    • Do not mix with incompatible materials such as alkalis, metal salts, oxidizing agents, or precious metals.[3][4]

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact a licensed environmental waste management company to arrange for the pickup and disposal of the hazardous waste.

    • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.

    • All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][3][4][5]

IV. Container Disposal

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.

  • Decontamination: Containers can be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Decontaminated Containers: Once decontaminated, containers may be offered for recycling or reconditioning.[2] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[2] Combustible packaging materials may be incinerated by a licensed facility.[2]

V. Environmental Protection

It is imperative to prevent the release of this compound into the environment.

  • Do not discharge into sewers or waterways. [2][4][5]

  • In the event of an environmental release, immediately notify the appropriate environmental protection agency.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrakis(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Morrisville, PA - For researchers, scientists, and drug development professionals working with Tetrakis(dimethylsiloxy)silane, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this chemical in the laboratory.

This compound is a combustible liquid that can cause skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical gogglesProtects against splashes. Contact lenses should not be worn.[2]
Hands Neoprene or nitrile rubber glovesProvides a barrier against skin contact.[2]
Body Wear suitable protective clothingProtects skin from accidental splashes.[2]
Respiratory NIOSH-certified organic vapor (black cartridge) respiratorNecessary to avoid breathing in vapors and mist.[2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol outlines the safe handling procedure.

1. Preparation:

  • Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the handling area.[2]
  • Work in a well-ventilated area, preferably with local exhaust ventilation.[2]
  • Ground and bond all containers and receiving equipment to prevent static discharge.[3]
  • Remove all sources of ignition, such as heat, sparks, and open flames.[2]

2. Handling:

  • Wear the appropriate PPE as specified in the table above.
  • Use only non-sparking tools when opening and handling the container.[2]
  • Avoid all eye and skin contact with the chemical.[2]
  • Do not breathe in vapor or mist.[2]

3. Storage:

  • Store the chemical in a tightly closed container in a cool, well-ventilated place.[3][4]
  • Store away from incompatible materials, including precious metals, alkalis, and oxidizing agents.[3]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]
  • Skin Contact: Wash the affected area with plenty of soap and water.[2]
  • Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[2]
  • Ingestion: Do not induce vomiting. Seek immediate medical advice.[2]

Disposal Plan: Managing Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any absorbent material used for spills in a separate, clearly labeled, and tightly sealed container.

2. Disposal Method:

  • The recommended method for disposal is incineration.[3][4]
  • All disposal must be carried out by a licensed waste disposal facility.[2]
  • Do not dispose of the chemical into the sewer system.[3][4]

3. Spill Response:

  • In the event of a spill, clean it up as soon as possible using an absorbent material.[2]
  • Use non-sparking tools for the cleanup process.[2]
  • Dispose of the absorbent material as hazardous waste according to the guidelines above.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Handling this compound prep Step 1: Preparation - Assess Hazards - Don PPE - Prepare Workspace start->prep handling Step 2: Handling - Use in Ventilated Area - Avoid Contact - Use Non-Sparking Tools prep->handling storage Step 3: Storage - Tightly Closed Container - Cool, Ventilated Area - Away from Incompatibles handling->storage spill Spill or Exposure? storage->spill exposure_response Exposure Response - First Aid Measures - Seek Medical Attention spill->exposure_response Exposure spill_response Spill Response - Absorb Material - Use Non-Sparking Tools - Collect Waste spill->spill_response Spill waste_collection Step 4: Waste Collection - Segregate Waste - Label Container spill->waste_collection No exposure_response->handling spill_response->waste_collection disposal Step 5: Disposal - Licensed Facility - Incineration waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.